Oleoyl proline
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(Z)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(25)24-20-17-18-21(24)23(26)27/h9-10,21H,2-8,11-20H2,1H3,(H,26,27)/b10-9-/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCMZYCKACKLDL-YUQDSPFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107432-37-1 | |
| Record name | Oleoyl proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107432371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OLEOYL PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L912Z9FWYE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of N-Oleoyl Proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-oleoyl proline is an endogenous N-acyl amino acid, a class of lipid signaling molecules that have garnered increasing interest in recent years for their diverse biological activities.[1][2] Structurally, it consists of oleic acid, an omega-9 monounsaturated fatty acid, linked to the amino acid proline via an amide bond.[3] This lipoamino acid has been identified in various biological matrices, including bovine brain extracts and Drosophila melanogaster larvae.[4] Its association with the enzyme Fatty Acid Amide Hydrolase (FAAH) suggests a potential role in modulating endocannabinoid signaling and related physiological processes, such as pain and inflammation.[4] A thorough understanding of its physicochemical properties is fundamental for research into its biological functions and for its potential development as a therapeutic agent.
Core Physicochemical Properties
The physicochemical characteristics of N-oleoyl proline are summarized in the table below. These properties are crucial for predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₁NO₃ | |
| Molecular Weight | 379.6 g/mol | |
| Appearance | Solid powder | |
| Solubility | • DMF: 10 mg/mL• DMSO: 12 mg/mL• Ethanol: 12 mg/mL• Ethanol:PBS (pH 7.2) (1:4): 200 µg/mL | |
| logP (Computed) | 7.3 | |
| Critical Micelle Concentration (CMC) | 4.8 µM | |
| Storage Temperature | -20°C | |
| Purity | ≥95% |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of lipophilic molecules like N-oleoyl proline are outlined below.
Determination of Melting Point (Capillary Method)
Due to their nature as glyceride mixtures, fats and lipids often soften gradually rather than exhibiting a sharp melting point. The capillary method determines the temperature at which the substance begins to rise in a capillary tube.
Methodology:
-
A small amount of the N-oleoyl proline sample is melted and drawn into a thin-walled capillary tube to a column length of approximately 10 mm.
-
The capillary tube is immediately chilled on ice to solidify the sample.
-
The tube is then conditioned at 4-10°C for at least one hour.
-
The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer's bulb.
-
The assembly is submerged in a water bath (or placed in a melting point apparatus) with the sample approximately 30 mm below the water surface.
-
The bath is heated at a controlled rate (e.g., 2°C/minute, slowing to 0.5°C/minute near the expected melting point).
-
The temperature at which the column of N-oleoyl proline begins to rise in the tube is recorded as the melting point. The process should be repeated for accuracy.
Determination of Lipophilicity (logP)
The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. LogP, the logarithm of this ratio, is a key indicator of lipophilicity.
Methodology (Shake-Flask Method):
-
A solution of N-oleoyl proline is prepared in either water or n-octanol.
-
The two immiscible solvents (n-octanol and water, often buffered to a specific pH) are combined in a flask.
-
A known amount of the N-oleoyl proline sample is added to the flask.
-
The flask is agitated (shaken) until equilibrium is reached, ensuring the compound has fully partitioned between the two phases.
-
The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
The concentration of N-oleoyl proline in each phase is quantified, typically using High-Performance Liquid Chromatography (HPLC).
-
The logP is calculated using the formula: LogP = log₁₀ ([concentration in octanol] / [concentration in aqueous phase]).
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For N-oleoyl proline, the carboxylic acid moiety of the proline headgroup is the primary acidic site. While an experimental value is not available, its pKa can be determined through methods like potentiometric titration or by analyzing its solubility at different pH values.
Methodology (pH-Metric Titration):
-
A precise amount of N-oleoyl proline is dissolved in a suitable solvent mixture (e.g., water with a co-solvent to aid solubility).
-
The solution is placed in a thermostatted vessel with a calibrated pH electrode.
-
A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This point corresponds to the inflection point on the first derivative of the titration curve.
Signaling Pathways
N-oleoyl proline belongs to the broader class of N-acyl amino acids (NAAAs), which are recognized as endogenous signaling molecules. While the specific signaling cascade for N-oleoyl proline is not fully elucidated, its metabolic connections provide significant insights into its potential roles.
The primary enzyme associated with the metabolism of many fatty acid amides is Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that degrades these signaling lipids, including the endocannabinoid anandamide, by hydrolyzing the amide bond. Studies have shown that in mice lacking FAAH, levels of N-oleoyl proline were altered, suggesting that it is a substrate for or a modulator of this enzyme.
The interaction with FAAH places N-oleoyl proline within the "endocannabinoidome," a complex signaling system comprising endocannabinoids, related lipid mediators, and their metabolic enzymes and receptors. By potentially competing for FAAH, N-acyl amino acids can indirectly elevate the levels of other endogenous signaling lipids like anandamide, leading to analgesic and anti-inflammatory effects. However, N-acyl amino acids generally do not bind directly to cannabinoid receptors. Other proposed pathways for NAAAs include interactions with G-protein coupled receptors (GPCRs) like GPR18 and modulation of ion channels.
References
- 1. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleoyl proline | C23H41NO3 | CID 52922068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to Oleoyl Proline (CAS Number: 107432-37-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl proline, with CAS number 107432-37-1, is an N-acyl amine that has garnered interest in the scientific community for its potential role in nociception and its interactions with the endocannabinoid system. Structurally, it is composed of an oleoyl group attached to a proline amino acid residue. This lipoamino acid has been identified as an endogenous molecule in mammalian brain tissue and its levels are modulated in response to pain stimuli, suggesting its involvement in pain signaling pathways. This technical guide provides a comprehensive overview of the current research on this compound, including its chemical properties, biological activity, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a lipophilic molecule with surfactant properties. Its chemical and physical characteristics are summarized in the table below.
| Property | Value | Source |
| CAS Number | 107432-37-1 | [1][2][3][4][5] |
| Molecular Formula | C23H41NO3 | |
| Molecular Weight | 379.59 g/mol | |
| IUPAC Name | (2S)-1-[(9Z)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid | |
| Synonyms | N-Oleoyl-L-proline, Oleoyl-L-proline | |
| Appearance | Solid powder | |
| Purity | ≥95% | |
| Solubility | Soluble in DMF (10 mg/ml), DMSO (12 mg/ml), and Ethanol (12 mg/ml). Sparingly soluble in aqueous solutions; soluble in a 1:4 solution of Ethanol:PBS (pH 7.2) at 200 µg/ml. | |
| Critical Micelle Concentration (CMC) | 4.8 µM |
Biological Activity and Mechanism of Action
Current research indicates that this compound's biological activity is primarily linked to the endocannabinoid system and pain modulation. It is a substrate for Fatty Acid Amide Hydrolase (FAAH), a key enzyme responsible for the degradation of endocannabinoids like anandamide.
Role in Nociception
In a preclinical model of pain, the levels of this compound were found to be significantly altered in the lumbar spinal cord of mice. Specifically, in mice lacking the FAAH enzyme (FAAH KO mice), which exhibit a complex pain phenotype, baseline levels of N-oleoyl proline were elevated. Following the administration of capsaicin, a TRPV1 agonist that induces pain, the levels of N-oleoyl proline were decreased in the spinal cord of both wild-type and FAAH KO mice. This suggests that this compound is an endogenous lipid that is dynamically regulated during nociceptive processing.
The study by Carey et al. (2016) revealed a pro-nociceptive phenotype in FAAH KO mice when challenged with capsaicin, which was associated with altered levels of several N-acyl amino acids, including this compound. This suggests a complex interplay between FAAH, N-acyl amino acids, and pain perception.
Interaction with TRPV Receptors
While direct interaction of this compound with TRPV1 has not been definitively quantified, studies on structurally related N-acyl amides provide strong evidence for the involvement of this class of molecules with TRPV channels. A screening of a library of over 70 N-acyl amides demonstrated that various members of this family can activate or inhibit TRPV1-4 receptors. Notably, N-docosahexaenoyl proline, a close structural analog of this compound, was identified as a TRPV1 antagonist. This finding strongly suggests that this compound may also interact with TRPV1, potentially modulating its activity in the context of pain signaling. Further research is required to fully elucidate the specific effects and potency of this compound on TRPV1 and other TRPV channels.
Surfactant Properties
With a critical micelle concentration (CMC) of 4.8 µM, this compound exhibits surfactant properties, meaning it can form micelles in aqueous solutions. This characteristic may influence its biological activity by affecting its distribution, transport, and interaction with cell membranes and membrane-bound proteins.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/System | Method | Source |
| Critical Micelle Concentration (CMC) | 4.8 µM | In vitro | Not specified | |
| Spinal Cord Levels (Vehicle) | ~1.5 pmol/mg | FAAH KO Mice | LC-MS/MS | |
| Spinal Cord Levels (Vehicle) | ~0.5 pmol/mg | Wild-Type Mice | LC-MS/MS | |
| Spinal Cord Levels (Capsaicin) | ~0.25 pmol/mg | FAAH KO Mice | LC-MS/MS | |
| Spinal Cord Levels (Capsaicin) | ~0.1 pmol/mg | Wild-Type Mice | LC-MS/MS |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound.
Synthesis of N-Oleoyl-L-proline
A general method for the synthesis of N-acyl amino acids, which can be adapted for N-Oleoyl-L-proline, is the Schotten-Baumann reaction.
-
Materials: L-proline, Oleoyl chloride, Sodium hydroxide (or another suitable base), Dichloromethane (or another suitable organic solvent), Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve L-proline in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add Oleoyl chloride dissolved in an organic solvent (e.g., dichloromethane) dropwise to the cooled amino acid solution with vigorous stirring.
-
Continue stirring for 2-3 hours at room temperature.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-Oleoyl-L-proline.
-
The product can be further purified by column chromatography on silica gel.
-
In Vivo Pain Behavior Assays
The following protocols are based on the methods described by Carey et al. (2016).
-
Nocifensive Behavior (Capsaicin Test):
-
Acclimate mice to the testing environment.
-
Inject capsaicin (e.g., 1 µg in 10 µl) subcutaneously into the plantar surface of the hind paw.
-
Immediately after injection, place the mouse in an observation chamber.
-
Record the cumulative time the animal spends licking, flinching, or biting the injected paw over a defined period (e.g., 5 minutes).
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place mice in individual plexiglass chambers on a heated glass floor and allow them to acclimate.
-
A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.
-
Activate the heat source and measure the latency for the mouse to withdraw its paw.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Repeat the measurement multiple times with sufficient intervals between trials.
-
-
Mechanical Allodynia (von Frey Test):
-
Place mice in individual chambers with a wire mesh floor and allow them to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is recorded when the mouse briskly withdraws its paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
Lipidomics Analysis of N-Acyl Amino Acids
This protocol provides a general workflow for the extraction and quantification of N-acyl amino acids from biological tissues, based on methods used in the field.
-
Tissue Homogenization and Lipid Extraction:
-
Homogenize frozen tissue samples in a suitable solvent system, such as 2:1:1 chloroform:methanol:Tris buffer (pH 8.0), containing an internal standard (e.g., a deuterated N-acyl amino acid).
-
Vortex the homogenate and centrifuge to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for Enrichment:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Use a multi-step SPE procedure to enrich for N-acyl amino acids. This may involve sequential use of different SPE cartridges (e.g., anion exchange, reverse phase).
-
-
LC-MS/MS Analysis:
-
Reconstitute the enriched sample in an appropriate solvent for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
-
Separate the N-acyl amino acids using a reverse-phase HPLC column with a suitable gradient of mobile phases (e.g., water and acetonitrile with formic acid or ammonium acetate).
-
Detect and quantify the N-acyl amino acids using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
-
In Vitro Calcium Imaging Assay for TRPV1 Activity
This protocol is adapted from the study by Brown et al. (2014) for assessing the activity of N-acyl amides on TRPV receptors.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transfect the cells with a plasmid encoding the target TRPV channel (e.g., TRPV1).
-
-
Calcium Imaging:
-
Plate the transfected cells onto a suitable imaging plate (e.g., 96-well black-walled plate).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Acquire baseline fluorescence readings using a fluorescence plate reader or a microscope equipped for ratiometric calcium imaging.
-
Add this compound at various concentrations to the wells.
-
To test for antagonistic activity, pre-incubate the cells with this compound before adding a known TRPV1 agonist (e.g., capsaicin).
-
Record the changes in intracellular calcium concentration by monitoring the fluorescence intensity over time.
-
Analyze the data to determine the effect of this compound on baseline calcium levels and on the response to the agonist.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the known relationships and experimental workflows related to this compound research.
Caption: Putative signaling pathway of this compound in nociception.
Caption: Experimental workflow for in vivo pain behavior assessment.
References
- 1. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. fpharm.uniba.sk [fpharm.uniba.sk]
Mechanism of action of oleoyl proline in skin cells
An In-depth Technical Guide to the Mechanism of Action of Dipalmitoyl Hydroxyproline in Skin Cells
Abstract
Dipalmitoyl Hydroxyproline (DPHP), a lipophilic derivative of the collagen-specific amino acid hydroxyproline, has demonstrated significant efficacy as an anti-aging active ingredient. Its primary mechanism revolves around the dual-action modulation of the skin's extracellular matrix (ECM). DPHP stimulates the synthesis of new, high-quality collagen and protects the existing ECM from enzymatic degradation. This is achieved through the stimulation of pro-collagen synthesis, likely via the Transforming Growth Factor-beta (TGF-β) signaling pathway, and the potent inhibition of Matrix Metalloproteinases (MMPs). Furthermore, DPHP exhibits antioxidant properties and promotes the contraction of the fibroblast-collagen lattice, contributing to improved skin firmness and elasticity. This guide provides a detailed examination of these mechanisms, supported by quantitative data and standardized experimental protocols.
Core Mechanisms of Action
Dipalmitoyl Hydroxyproline, often marketed as Sepilift™ DPHP, is a plant-derived lipoamino acid designed for enhanced skin penetration and bioavailability compared to standard hydroxyproline.[1] Its multifaceted action targets the core drivers of cutaneous aging at the cellular level.
Stimulation of Collagen Synthesis
The primary and most well-documented function of DPHP is the stimulation of collagen production in dermal fibroblasts.[1][2] Hydroxyproline is an essential and abundant amino acid in the collagen triple helix, crucial for its stability.[3][4] DPHP acts as a biological signal, prompting fibroblasts to upregulate the synthesis of pro-collagen, the precursor to mature collagen fibers. While direct evidence specifically linking DPHP to the TGF-β pathway is emerging, this pathway is the principal regulator of collagen production in fibroblasts. The observed increase in pro-collagen I synthesis strongly suggests that DPHP's mechanism involves the activation of this signaling cascade.
The canonical TGF-β pathway begins when the ligand binds to its type II receptor, which then recruits and phosphorylates a type I receptor. This activated receptor complex phosphorylates intracellular proteins SMAD2 and SMAD3, which then form a complex with SMAD4. This SMAD complex translocates to the nucleus, where it acts as a transcription factor, binding to Smad-binding elements (SBEs) on the promoter regions of target genes, including COL1A1 and COL1A2, the genes encoding for collagen type I.
Protection of the Extracellular Matrix
Beyond stimulating new collagen, DPHP actively protects the existing ECM from degradation. It achieves this by inhibiting the activity of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases responsible for the breakdown of collagen, elastin, and other matrix proteins. Specifically, DPHP has been shown to inhibit MMP-2 (gelatinase A) and is suggested to suppress the synthesis of various MMPs by promoting the production of their natural inhibitors, Tissue Inhibitors of Metalloproteinases (TIMPs). This anti-MMP action is critical for preserving the structural integrity of the dermis, which is weakened by unchecked MMP activity during aging and photoaging.
Additional Mechanisms
-
Fibroblast and Collagen Fiber Contraction: DPHP stimulates the contraction of collagen fibers within the dermis, which contributes to a tangible firming effect on the skin.
-
Antioxidant Activity: DPHP functions as an effective free radical scavenger, protecting dermal cells from oxidative stress induced by UV radiation and other environmental aggressors. It can donate electrons to stabilize free radicals, preventing them from damaging cellular components like lipids and proteins.
-
Elastin Protection: While less quantified, DPHP is also reported to protect elastin fibers from enzymatic degradation by elastase, helping to maintain skin elasticity.
Quantitative Data Summary
The efficacy of Dipalmitoyl Hydroxyproline has been quantified in several in vitro and in vivo studies. The data is summarized below.
| Parameter Assessed | Cell/Study Type | Concentration | Result | Source |
| Wrinkle Reduction | In vivo (Human Volunteers) | 1% DPHP vs. Placebo | -32% reduction in wrinkle appearance. | Manufacturer Data |
| Pro-collagen I Synthesis | In vitro (Human Fibroblasts) | 0.0005% DPHP | +26% stimulation of pro-collagen I. | |
| MMP-2 Inhibition | In vitro (Human Fibroblasts) | 0.0005% DPHP | +94% inhibition of MMP-2. | |
| General Usage Level | Topical Formulations | 0.5% - 2.0% | Recommended effective concentration range. |
Detailed Experimental Protocols
The following are standardized protocols for key experiments used to validate the efficacy of compounds like DPHP on skin cells.
Collagen Synthesis Assay (Sirius Red Staining)
This protocol quantifies total collagen production by dermal fibroblasts in culture.
Methodology:
-
Cell Culture: Plate normal human dermal fibroblasts (NHDFs) in 24-well plates and culture in complete DMEM at 37°C and 5% CO₂ until they reach approximately 80% confluency.
-
Treatment: Aspirate the medium, wash with PBS, and replace with serum-free DMEM containing various concentrations of DPHP (e.g., 0.01%, 0.1%) and appropriate controls (e.g., vehicle, positive control like Ascorbic Acid). Incubate for 24 to 48 hours.
-
Fixation: Remove the medium, wash cells gently with PBS, and fix with a cold solution of 95% ethanol and 5% glacial acetic acid for 10 minutes at room temperature.
-
Staining: Remove the fixative and add 200µL of Sirius Red dye solution (0.1% Sirius Red in saturated picric acid) to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Aspirate the dye solution and wash the cell layer repeatedly with 0.05M acetic acid until the washing solution is clear to remove all unbound dye.
-
Elution: Add 500µL of 0.5M NaOH to each well to dissolve the protein-bound dye.
-
Quantification: Transfer 200µL of the eluate in duplicate to a 96-well plate and measure the optical density (OD) at 540 nm using a microplate reader.
-
Analysis: Determine the concentration of collagen in each sample by comparing the OD values to a standard curve prepared with known concentrations of collagen.
MMP-1 Inhibition Assay (FRET-based)
This protocol measures the ability of a compound to inhibit the activity of MMP-1 using a fluorogenic substrate.
Methodology:
-
Enzyme Activation: If using a pro-MMP enzyme, activate it according to the manufacturer's instructions (e.g., with APMA - 4-aminophenylmercuric acetate).
-
Inhibitor Preparation: Prepare a solution of DPHP in a suitable solvent (e.g., DMSO), then dilute to various test concentrations in MMP-1 Assay Buffer (typically Tris-based with CaCl₂).
-
Reaction Setup: In a 96-well black plate, add 25 µL of the DPHP inhibitor solutions. Include an enzyme control (buffer only, no inhibitor) and an inhibitor control (e.g., GM6001).
-
Enzyme Addition: Add 50 µL of diluted, active MMP-1 enzyme to each well. Mix and incubate for 5-10 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Substrate Addition: Add 25 µL of the FRET-tagged MMP-1 substrate to each well to start the reaction.
-
Measurement: Immediately begin measuring fluorescence intensity (e.g., λex = 490 nm / λem = 520 nm) in kinetic mode for 30 minutes at 37°C, taking readings every minute.
-
Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). The percent inhibition is determined using the formula: % Inhibition = [(Rate_EnzymeControl - Rate_Sample) / Rate_EnzymeControl] * 100.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol assesses the free radical scavenging capacity of DPHP.
Methodology:
-
DPPH Solution Preparation: Prepare a 0.1 mM working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. The solution should be freshly made and protected from light.
-
Sample Preparation: Dissolve DPHP in a suitable organic solvent (e.g., ethanol) to create a stock solution, then prepare a series of dilutions. Prepare a known antioxidant (e.g., Ascorbic Acid or Trolox) as a positive control.
-
Reaction: In a 96-well plate, add 100 µL of each DPHP dilution or control to separate wells. Add 100 µL of the DPPH working solution to all wells.
-
Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm. Use the solvent mixed with DPPH as the control (A₀) and the solvent alone as the blank.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A₀ - A_sample) / A₀] * 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting scavenging percentage against sample concentration.
Conclusion
Dipalmitoyl Hydroxyproline is a scientifically substantiated active ingredient that addresses key aspects of skin aging through a multi-target mechanism. By robustly stimulating new collagen synthesis and protecting the existing extracellular matrix from enzymatic degradation, it effectively improves the skin's structural integrity. Its complementary actions of firming and antioxidant protection further enhance its efficacy in reducing visible signs of aging, such as wrinkles and loss of firmness. The provided protocols offer a standardized framework for the continued investigation and validation of such compounds in dermatological and cosmetic science.
References
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. avenalab.com [avenalab.com]
- 3. Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Biological Activity of Oleoyl Proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the in vitro biological activities of oleoyl proline (N-oleoyl-L-proline) is limited. This guide synthesizes information on the known activities of its constituent molecules, oleic acid and L-proline, and related N-acyl amino acids to project the potential therapeutic and physiological effects of this compound. The experimental protocols described are standard methodologies for assessing the activities discussed and should be adapted for the specific investigation of this compound.
Introduction
This compound is an N-acyl amino acid, a class of lipid signaling molecules where an amino acid (proline) is conjugated to a fatty acid (oleic acid) via an amide bond.[1] N-acyl amino acids are gaining interest for their diverse biological activities, including roles in inflammation, pain, and metabolism.[1][2] Oleic acid, a monounsaturated omega-9 fatty acid, is known for its anti-inflammatory properties and its effects on skin barrier function.[3][4] Proline is a crucial amino acid for collagen synthesis, wound healing, and maintaining skin hydration. The combination of these two molecules in this compound suggests potential applications in dermatology, wound healing, and the management of inflammatory conditions. This document provides a technical overview of the hypothesized in vitro biological activities of this compound based on the functions of its components.
Potential Anti-Inflammatory Activity
The oleic acid moiety of this compound suggests that it may possess anti-inflammatory properties. Oleic acid and its derivatives have been shown to modulate inflammatory pathways in various in vitro models.
Proposed Mechanism of Action
Oleic acid is known to exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production. It is also a precursor to oleoylethanolamide (OEA), an endogenous ligand of the PPARα nuclear receptor, which has anti-inflammatory effects. It is plausible that this compound could influence these pathways, leading to a reduction in the expression of pro-inflammatory mediators.
Caption: Hypothesized NF-κB signaling pathway modulation by this compound.
Quantitative Data for Oleic Acid Derivatives
| Compound | Cell Line | Assay | Endpoint | IC50 / Effect |
| Oleanolic Acid Derivative (OADP) | RAW 264.7 | Nitric Oxide Production | Inhibition of NO | IC50: 1.09 ± 0.01 µg/mL (48h) |
| Oleic Acid | - | - | - | 30-fold less potent than OADP |
| Diclofenac | - | - | - | 50-fold less potent than OADP |
Data extracted from a study on a derivative of oleanolic acid, a triterpenoid with structural similarities to oleic acid, demonstrating the anti-inflammatory potential of oleic acid-like structures.
Experimental Protocols
2.3.1 Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic concentration of this compound on a specific cell line (e.g., RAW 264.7 macrophages).
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2.3.2 Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Objective: To quantify the inhibition of NO production by this compound in LPS-stimulated macrophages.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used for quantification.
-
2.3.3 Cytokine Quantification (ELISA)
-
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Procedure:
-
Treat cells as described in the Griess Assay.
-
Collect the cell culture supernatant.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the specific cytokine of interest according to the manufacturer's instructions.
-
Effects on Skin Barrier Function
Both oleic acid and proline have documented effects on the skin barrier. Oleic acid is known to fluidize the stratum corneum lipids, which can enhance the penetration of other molecules but may also disrupt barrier function. Conversely, proline and its derivatives can improve skin hydration and barrier function. The net effect of this compound would depend on the balance of these actions.
Proposed Mechanism of Action
The lipophilic oleoyl portion of the molecule is expected to interact with the lipid matrix of the stratum corneum, potentially increasing its fluidity. The proline moiety, being a component of the skin's Natural Moisturizing Factor (NMF), may contribute to hydration. Derivatives of proline have been shown to be efficient and reversible transdermal permeation enhancers.
Caption: Conceptual model of this compound's interaction with the skin barrier.
Quantitative Data for Proline Derivatives on Skin Barrier Function
| Compound | Model | Parameter | Result |
| Prolyl-hydroxyproline (PO) and Hydroxyprolyl-glycine (OG) (0.15% each in diet) | HR-1 Hairless Mice | Transepidermal Water Loss (TEWL) | Significant decrease |
| Stratum Corneum Water Content | Significant increase |
Data from a study on oral administration of collagen-derived dipeptides containing proline.
Experimental Protocols
3.3.1 In Vitro Skin Permeation Study (Franz Diffusion Cell)
-
Objective: To assess the effect of this compound on the permeation of a model drug through an in vitro skin model.
-
Procedure:
-
Use excised human or animal skin, or a reconstructed human epidermis model.
-
Mount the skin sample in a Franz diffusion cell.
-
Apply a formulation containing this compound and a model drug to the donor compartment.
-
The receptor compartment is filled with a suitable buffer.
-
At predetermined time points, collect samples from the receptor compartment.
-
Analyze the concentration of the model drug in the samples using HPLC or a similar technique.
-
3.3.2 Transepidermal Water Loss (TEWL) Measurement
-
Objective: To evaluate the impact of this compound on the integrity of the skin barrier in an ex vivo or reconstructed skin model.
-
Procedure:
-
Treat the skin model with a formulation containing this compound.
-
At specified time points, measure the TEWL using a Tewameter or a similar evaporimeter.
-
An increase in TEWL indicates barrier disruption, while a decrease or maintenance of baseline suggests barrier enhancement or no negative effect.
-
Stimulation of Collagen Synthesis
Proline is an essential precursor for the synthesis of collagen, the primary structural protein in the extracellular matrix. Therefore, this compound may support or stimulate collagen production in dermal fibroblasts.
Proposed Mechanism of Action
Proline constitutes about 17% of the amino acids in collagen. Its availability can be a rate-limiting factor in collagen synthesis. By delivering proline to dermal fibroblasts, this compound could potentially increase the intracellular pool of this amino acid, thereby promoting the synthesis of procollagen, which is then processed into mature collagen.
Caption: General experimental workflow for assessing the effect of this compound on collagen synthesis.
Quantitative Data on Proline's Role in Collagen Synthesis
Experimental Protocols
4.3.1 Collagen Quantification (Sircol Assay)
-
Objective: To measure the amount of soluble collagen produced by fibroblasts treated with this compound.
-
Procedure:
-
Culture human dermal fibroblasts and treat them with various concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Collect the cell culture supernatant.
-
Use a Sircol Collagen Assay kit, which utilizes the Sirius Red dye that specifically binds to the [Gly-X-Y]n helical structure of collagen.
-
Quantify the collagen concentration by measuring the absorbance of the dye-collagen complex and comparing it to a collagen standard curve.
-
4.3.2 Gene Expression Analysis (RT-qPCR)
-
Objective: To determine if this compound upregulates the expression of genes involved in collagen synthesis (e.g., COL1A1, COL1A2).
-
Procedure:
-
Treat fibroblasts with this compound.
-
Isolate total RNA from the cells.
-
Synthesize cDNA via reverse transcription.
-
Perform quantitative PCR (qPCR) using primers specific for collagen genes and a reference gene.
-
Analyze the relative gene expression using the ΔΔCt method.
-
4.3.3 Protein Expression Analysis (Western Blot)
-
Objective: To visualize and quantify the amount of procollagen protein produced by fibroblasts.
-
Procedure:
-
Treat fibroblasts with this compound and prepare cell lysates.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Incubate the membrane with a primary antibody specific for procollagen type I.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Conclusion
While direct experimental evidence for the in vitro biological activity of this compound is not yet widely published, the known functions of its constituent parts, oleic acid and proline, provide a strong basis for hypothesizing its potential effects. This compound is likely to exhibit anti-inflammatory properties, modulate skin barrier function, and support collagen synthesis. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive approach for the systematic in vitro evaluation of this promising N-acyl amino acid. Further research is necessary to validate these hypotheses and to fully elucidate the therapeutic potential of this compound.
References
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide: The Interaction of Oleoyl Proline with Lipid Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoyl proline, an N-acyl amino acid combining oleic acid and proline, is an amphiphilic molecule with significant potential in dermatology and transdermal drug delivery. Its unique structure suggests a multifaceted interaction with the lipid membranes of the stratum corneum, influencing skin barrier function, hydration, and the penetration of active compounds. This technical guide synthesizes the available data on this compound and related N-acyl amino acids to provide a comprehensive overview of its putative mechanisms of action at the lipid membrane level. We will explore its effects on lipid organization, membrane fluidity, and potential signaling pathways in keratinocytes. This document also provides detailed experimental protocols for researchers wishing to further investigate these interactions and presents quantitative data in a structured format for comparative analysis.
Introduction to this compound
This compound is an N-acyl amine that possesses surfactant properties, with a critical micelle concentration of 4.8 µM[1][2]. Structurally, it consists of a hydrophobic oleic acid tail and a hydrophilic proline headgroup. This amphiphilic nature dictates its interaction with biological membranes, particularly the lipid-rich environment of the stratum corneum. While proline is a known component of collagen and the skin's Natural Moisturizing Factor (NMF), contributing to skin hydration and elasticity, oleic acid is a well-documented penetration enhancer that can transiently disrupt the highly ordered lipid structure of the skin barrier[3][4][5]. The combination of these two moieties in this compound suggests a synergistic action, potentially enhancing skin barrier function while facilitating the delivery of active ingredients.
Interaction with the Stratum Corneum Lipid Matrix
The primary barrier of the skin is the stratum corneum, which is composed of corneocytes embedded in a lipid matrix. This lipid matrix is crucial for preventing water loss and the entry of foreign substances. It is primarily composed of ceramides, cholesterol, and free fatty acids, which are organized into highly ordered lamellar structures.
Disruption of Lipid Packing and Increased Fluidity
Based on the known effects of its constituent, oleic acid, this compound is hypothesized to insert its hydrophobic tail into the lipid bilayers of the stratum corneum. The kink in the unsaturated oleoyl chain is expected to disrupt the tight packing of the straight-chain ceramides and fatty acids that characterize the ordered orthorhombic lateral packing of the stratum corneum lipids. This disruption would lead to an increase in membrane fluidity and the formation of more disordered, liquid crystalline-like domains within the lipid matrix. This localized increase in fluidity is a key mechanism for enhancing the permeation of topically applied substances.
Interaction with Ceramides
Ceramides are critical for the structural integrity of the skin barrier. The proline headgroup of this compound, with its potential for hydrogen bonding, may interact with the polar headgroups of ceramides and other stratum corneum lipids. These interactions could further modulate the organization of the lipid lamellae, potentially influencing both the barrier and moisturizing functions of the skin.
Quantitative Data on Membrane Interaction
Direct quantitative data on the biophysical interaction of this compound with lipid membranes is limited in the published literature. The following table summarizes expected effects based on studies of oleic acid and other N-acyl amino acids. These values should be considered hypothetical and require experimental validation.
| Parameter | Model System | Expected Effect of this compound | Technique |
| Membrane Fluidity | DMPC/DPPC Vesicles | Increase in fluidity (decrease in fluorescence anisotropy) | Fluorescence Anisotropy (with DPH probe) |
| Lipid Phase Transition | DPPC Vesicles | Broadening and lowering of the main phase transition temperature (Tm) | Differential Scanning Calorimetry (DSC) |
| Lateral Lipid Packing | Stratum Corneum Lipid Model | Decrease in orthorhombic packing, increase in hexagonal or liquid crystalline packing | Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) |
| Membrane Permeability | Artificial Membrane (e.g., PAMPA) | Increase in permeability to hydrophilic and lipophilic probes | Permeation Assay |
Experimental Protocols
To facilitate further research into the membrane interactions of this compound, the following are detailed methodologies for key experiments.
Preparation of Model Lipid Membranes (Liposomes)
-
Lipid Film Hydration:
-
Prepare a lipid mixture mimicking the stratum corneum (e.g., Ceramide:Cholesterol:Palmitic Acid in a 1:1:1 molar ratio) in a round-bottom flask.
-
Dissolve the lipids in a chloroform/methanol (2:1, v/v) solvent.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) containing the desired concentration of this compound by vortexing.
-
-
Vesicle Formation:
-
For Large Unilamellar Vesicles (LUVs), subject the hydrated lipid suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Differential Scanning Calorimetry (DSC)
-
Prepare liposomes with and without this compound as described above.
-
Degas the liposome suspensions.
-
Load the sample and a reference (buffer) into the DSC pans.
-
Scan the samples over a temperature range that encompasses the lipid phase transition (e.g., 20°C to 60°C for DPPC) at a controlled scan rate (e.g., 1°C/min).
-
Analyze the resulting thermograms to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH). A broadening and lowering of the Tm in the presence of this compound would indicate a disruption of the lipid packing.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
-
Prepare a model stratum corneum lipid mixture and deposit it onto the ATR crystal to form a lipid film.
-
Record the FTIR spectrum of the lipid film at a controlled temperature.
-
Apply a solution of this compound to the lipid film and allow it to interact.
-
Record spectra at various time points.
-
Analyze the CH₂ stretching and scissoring vibration bands to assess changes in lipid chain conformation and lateral packing. A shift in the CH₂ stretching bands to higher wavenumbers indicates increased conformational disorder (fluidity).
Potential Signaling Pathways
The interaction of this compound with keratinocyte membranes may not be limited to biophysical effects on the lipid barrier. As an N-acyl amino acid, it could also act as a signaling molecule, influencing cellular processes.
Modulation of Keratinocyte Differentiation
Oleic acid has been shown to enhance keratinocyte differentiation. It is plausible that this compound could also influence the expression of differentiation markers such as keratin 10 and involucrin. This could occur through various signaling pathways, including the modulation of intracellular calcium levels or the activation of protein kinase C (PKC).
PPAR Activation
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a role in lipid metabolism and inflammation in the skin. Fatty acids and their derivatives are known ligands for PPARs. It is conceivable that this compound, or its metabolites, could activate PPARs in keratinocytes, thereby influencing gene expression related to lipid synthesis and barrier function.
Visualizations
Experimental Workflow for Studying this compound-Membrane Interaction
Caption: Experimental workflow for investigating this compound's interaction with lipid membranes.
Hypothesized Signaling Pathway for this compound in Keratinocytes
Caption: Hypothesized signaling pathways of this compound in keratinocytes.
Conclusion
This compound is a promising molecule for dermatological and drug delivery applications due to its dual nature. By combining the membrane-disrupting properties of oleic acid with the skin-beneficial effects of proline, it has the potential to enhance the penetration of active ingredients while simultaneously improving skin hydration and barrier function. While direct experimental evidence for its specific biophysical interactions with lipid membranes is still emerging, the theoretical framework presented in this guide, based on the known properties of its components and related molecules, provides a solid foundation for future research. The detailed experimental protocols and hypothesized signaling pathways offer a roadmap for scientists to further elucidate the mechanisms of action of this intriguing N-acyl amino acid. Further investigation into the precise molecular interactions of this compound with stratum corneum lipids will be crucial for optimizing its use in advanced skincare and transdermal therapeutic systems.
References
- 1. medium.com [medium.com]
- 2. Site-Directed Fluorescence Approaches for Dynamic Structural Biology of Membrane Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the molecular organization of lipids in the skin barrier from infrared spectroscopy studies of stratum corneum lipid models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining the effects of membrane-interacting peptides on membrane integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of Oleoyl Proline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleoyl proline is an N-acyl amino acid composed of oleic acid, a monounsaturated omega-9 fatty acid, and L-proline, a proteinogenic amino acid. As a lipoamino acid, its amphiphilic nature suggests potential for unique biological activities and applications in drug delivery, cosmetic formulations, and as a bioactive signaling molecule. Understanding its interaction with cells, specifically its uptake and subsequent metabolic fate, is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.
This technical guide provides a hypothesized framework for the cellular uptake and metabolism of this compound, drawing upon the known biological pathways of oleic acid and proline. It also outlines detailed experimental protocols and data presentation strategies to facilitate empirical investigation of this molecule.
Hypothesized Cellular Uptake Mechanisms
The uptake of this compound by cells is likely a multi-step process, potentially involving passive diffusion and protein-mediated transport, reflecting its dual chemical nature.
Passive Diffusion
Given its lipid-soluble oleoyl tail, this compound may passively diffuse across the plasma membrane. The rate of diffusion would be dependent on the concentration gradient and the lipid composition of the cell membrane.
Protein-Mediated Transport
It is plausible that this compound is recognized by transporters for either fatty acids or amino acids, or potentially peptide transporters.
-
Fatty Acid Transport Proteins (FATPs/SLC27 family): These proteins facilitate the transport of long-chain fatty acids across the cell membrane.[1][2] It is conceivable that the oleoyl moiety of this compound could be recognized by FATPs.
-
Fatty Acid Translocase (CD36): Another key protein involved in the uptake of long-chain fatty acids.[3]
-
Amino Acid Transporters: While less likely to transport the entire bulky molecule, specific proline transporters such as PAT1 (a proton-dependent amino acid transporter) or SIT1 (a sodium-dependent imino acid transporter) could potentially play a role, especially if extracellular peptidases cleave this compound.[4][5]
-
Peptide Transporters (PEPT1/PEPT2): Some di- and tripeptides are transported by these proton-coupled transporters. Given the peptide-like bond in this compound, its interaction with these transporters is a possibility.
A proposed workflow for investigating the uptake mechanism is presented below.
Hypothesized Metabolic Pathways
Following cellular uptake, this compound is likely hydrolyzed into oleic acid and L-proline by intracellular amidases or peptidases. The subsequent metabolism would then follow the established pathways for these individual molecules.
Hydrolysis of this compound
The amide bond linking oleic acid and proline would be the target for enzymatic cleavage. The specific hydrolases responsible would need to be identified experimentally.
Metabolism of Oleic Acid
Once liberated, oleic acid can enter several metabolic pathways:
-
β-Oxidation: In the mitochondria, oleic acid is broken down into acetyl-CoA, which then enters the citric acid cycle to produce ATP.
-
Triglyceride and Phospholipid Synthesis: Oleic acid can be esterified to glycerol-3-phosphate to form triglycerides for energy storage or incorporated into phospholipids, which are essential components of cellular membranes.
-
Signaling: Oleic acid and its derivatives can act as signaling molecules, influencing various cellular processes.
Metabolism of L-Proline
The metabolic fate of proline is also well-characterized:
-
Catabolism to Glutamate: Proline is oxidized in the mitochondria by proline dehydrogenase (PRODH) to pyrroline-5-carboxylate (P5C), which is then converted to glutamate by P5C dehydrogenase (P5CDH).
-
Entry into the Citric Acid Cycle: Glutamate can be converted to α-ketoglutarate, an intermediate of the citric acid cycle, thus contributing to cellular energy production.
-
Protein Synthesis: As a proteinogenic amino acid, proline is incorporated into newly synthesized proteins.
The hypothesized metabolic pathway is depicted in the following diagram.
Potential Signaling Pathways
Both oleic acid and proline are known to influence cellular signaling. Therefore, this compound could potentially modulate these pathways following its hydrolysis.
-
Oleic Acid-Mediated Signaling: Oleic acid can influence signaling pathways related to metabolism and inflammation, potentially through activation of G-protein coupled receptors (e.g., GPR40/FFAR1) or by modulating the activity of protein kinase C (PKC).
-
Proline-Mediated Signaling: Proline metabolism is linked to the production of reactive oxygen species (ROS) in the mitochondria, which can act as signaling molecules. This can influence pathways related to apoptosis and cellular stress responses. Proline levels can also affect the mTOR signaling pathway, a central regulator of cell growth and metabolism.
A simplified diagram of a potential signaling cascade is shown below.
Quantitative Data Presentation
To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in structured tables.
Table 1: Cellular Uptake of this compound in Different Cell Lines
| Cell Line | Incubation Time (min) | Uptake (pmol/mg protein) |
| HepG2 | 5 | |
| 15 | ||
| 30 | ||
| HEK293 | 5 | |
| 15 | ||
| 30 | ||
| Adipocytes | 5 | |
| 15 | ||
| 30 |
Table 2: Metabolic Fate of [14C]-Oleoyl Proline
| Metabolite | Time Point 1 (e.g., 1 hr) (% of total radioactivity) | Time Point 2 (e.g., 4 hr) (% of total radioactivity) |
| This compound | ||
| Oleic Acid | ||
| L-Proline | ||
| Triglycerides | ||
| Phospholipids | ||
| CO2 (from β-oxidation) | ||
| Protein-incorporated Proline |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are proposed protocols for key experiments.
Cell Culture
-
Cell Lines: Select cell lines relevant to the research question (e.g., HepG2 for liver metabolism, differentiated 3T3-L1 for adipocyte metabolism, Caco-2 for intestinal absorption).
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.
Cellular Uptake Assay
-
Objective: To quantify the rate of this compound uptake.
-
Materials:
-
Radiolabeled ([14C] or [3H]) or fluorescently-labeled this compound.
-
Cultured cells in 24-well plates.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation counter or fluorometer.
-
-
Protocol:
-
Seed cells in 24-well plates and grow to confluence.
-
Prepare a stock solution of labeled this compound and dilute to desired concentrations in serum-free media.
-
Wash cells twice with warm PBS.
-
Add the media containing the labeled this compound and incubate for various time points (e.g., 2, 5, 10, 30 minutes) at 37°C.
-
To stop uptake, aspirate the media and wash the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Measure radioactivity using a scintillation counter or fluorescence using a fluorometer.
-
Determine the protein concentration of the cell lysate (e.g., using a BCA assay) to normalize the uptake data.
-
Metabolic Fate Analysis
-
Objective: To identify and quantify the metabolic products of this compound.
-
Materials:
-
[14C]-Oleoyl proline (labeled on either the oleic acid or proline moiety).
-
Cultured cells.
-
Solvents for extraction (e.g., chloroform, methanol).
-
Thin-layer chromatography (TLC) plates and developing solvents.
-
High-performance liquid chromatography (HPLC) system with a radiodetector.
-
Liquid chromatography-mass spectrometry (LC-MS) system.
-
-
Protocol:
-
Incubate cells with [14C]-oleoyl proline for various time periods (e.g., 1, 4, 24 hours).
-
Wash cells and lyse them.
-
Extract lipids from the cell lysate using a method such as the Bligh-Dyer extraction.
-
Separate the lipid and aqueous phases.
-
Analyze the lipid extract by TLC or HPLC to separate this compound, oleic acid, triglycerides, and phospholipids. Quantify the radioactivity in each spot or peak.
-
Analyze the aqueous phase for proline and its metabolites using HPLC or LC-MS.
-
To measure β-oxidation, capture the [14C]O2 produced by the cells.
-
Signaling Pathway Analysis
-
Objective: To determine the effect of this compound on specific signaling pathways.
-
Materials:
-
Cultured cells.
-
This compound.
-
Antibodies for Western blotting (e.g., anti-phospho-PKC, anti-phospho-ERK).
-
Reagents for ROS detection (e.g., DCFDA).
-
-
Protocol:
-
Treat cells with this compound for various times and at different concentrations.
-
For Western blotting, lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies to assess the phosphorylation status of key signaling proteins.
-
For ROS measurement, load cells with a ROS-sensitive fluorescent probe and measure the change in fluorescence after treatment with this compound using a plate reader or flow cytometer.
-
Conclusion
This technical guide provides a comprehensive, albeit hypothesized, framework for the investigation of the cellular uptake and metabolism of this compound. By leveraging the extensive knowledge of oleic acid and proline biology, researchers can design and execute experiments to elucidate the specific pathways involved for this lipoamino acid. The proposed experimental protocols and data presentation formats are intended to serve as a starting point for rigorous scientific inquiry into the biological activities of this compound, which will be essential for its potential development as a therapeutic agent or bioactive compound.
References
- 1. Fatty acid transport proteins - Wikipedia [en.wikipedia.org]
- 2. Fatty Acid transport Proteins, implications in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPC - Fatty acid transport proteins [turkupetcentre.net]
- 4. Transport of L-proline, L-proline-containing peptides and related drugs at mammalian epithelial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of Lipoamino Acids in Collagen Synthesis: A Technical Guide to Dipalmitoyl Hydroxyproline
Whitepaper | For Researchers, Scientists, and Drug Development Professionals
Introduction: While the query specified oleoyl proline, a comprehensive review of scientific and commercial literature reveals that the most extensively studied and documented lipoamino acid for collagen synthesis stimulation is Dipalmitoyl Hydroxyproline (DPHP) . This compound, a vectorized form of the collagen-specific amino acid hydroxyproline, is created by grafting two palmitic acid chains onto hydroxyproline. This lipophilic modification enhances its bioavailability and skin penetration, making it a potent active ingredient.[1][2][3][4][5] This technical guide will focus on the known mechanisms, quantitative efficacy, and experimental evaluation of Dipalmitoyl Hydroxyproline as the primary agent in this class for stimulating collagen synthesis.
Core Mechanism of Action
Dipalmitoyl Hydroxyproline (DPHP) exerts a multi-faceted effect on the dermal extracellular matrix (ECM), promoting a net increase in collagen content and structural integrity. Its functions can be categorized into three primary actions: stimulating new collagen synthesis, protecting existing collagen from degradation, and reinforcing the collagenous network.
Stimulation of Pro-Collagen Synthesis
DPHP acts as a signaling molecule that stimulates the production of new collagen by dermal fibroblasts. While the precise signaling cascade is not fully elucidated in publicly available literature, the mechanism likely involves the upregulation of key genes responsible for collagen production, such as COL1A1, which codes for the alpha-1 chain of type I collagen. The hydroxyproline moiety is a fundamental building block of the collagen triple helix, and its enhanced delivery via a lipoamino acid vector ensures its availability for post-translational modifications essential for stable pro-collagen formation.
A plausible signaling pathway, based on known mechanisms of collagen induction, involves the Transforming Growth Factor-Beta (TGF-β) pathway. Many pro-fibrotic and tissue-remodeling agents activate this cascade. It is hypothesized that DPHP may interact with cell surface receptors to initiate the Smad signaling cascade, leading to the translocation of Smad complexes into the nucleus and subsequent transcription of collagen genes.
Protection of the Dermal Matrix
DPHP actively protects the skin's structural proteins from degradation. It achieves this by inhibiting the activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for breaking down ECM components like collagen and elastin. By reducing the activity of collagenase and elastase, DPHP helps preserve the existing protein network, shifting the homeostatic balance towards matrix preservation. Furthermore, DPHP has demonstrated the ability to stimulate the expression of Tissue Inhibitors of Metalloproteinases (TIMPs), which are the natural endogenous inhibitors of MMPs.
Reinforcement of Collagen Fiber Structure
Beyond synthesis and protection, DPHP has been shown to induce the contraction of collagen fibers. This action helps to tighten the existing collagen network, contributing to improved skin firmness and tone. This mechanical effect complements the biochemical stimulation of new collagen, resulting in a more robust and organized dermal structure.
Antioxidant Activity
DPHP also functions as an antioxidant, capable of scavenging free radicals. Oxidative stress is a major contributor to skin aging, as reactive oxygen species (ROS) can damage cellular structures and degrade ECM proteins. By neutralizing these harmful molecules, DPHP provides an additional layer of protection for the dermis.
Quantitative Efficacy Data
The following tables summarize the quantitative data from in vitro and in vivo studies on Dipalmitoyl Hydroxyproline.
Table 1: In Vitro Efficacy of Dipalmitoyl Hydroxyproline
| Parameter Measured | Concentration | Result | Model System |
| Collagen Fiber Contraction | 0.001% | +14% | Collagen Lattice with Fibroblasts |
| TIMP2 Synthesis Stimulation | 0.0005% | +46% | Fibroblast Culture |
| Elastase Inhibition | 0.05% | 81% Inhibition | Enzymatic Assay |
| Superoxide Anion Scavenging | 0.07% | 85% Inhibition | Chemical Assay |
Data sourced from manufacturer technical documentation.
Table 2: In Vivo Efficacy of Dipalmitoyl Hydroxyproline
| Parameter Measured | Concentration | Duration | Result vs. Placebo | Subjects |
| Wrinkle Reduction (Crow's Feet) | 1% | 42 Days | -32% | 20 Volunteers |
| Skin Moisturization | 1% | 28 Days | Significant Increase | 15 Volunteers |
Data sourced from manufacturer clinical studies.
Experimental Protocols & Methodologies
To evaluate the efficacy of DPHP on collagen synthesis, a combination of molecular biology and biochemical assays are employed using an in vitro human dermal fibroblast model.
General Experimental Workflow
The workflow for assessing DPHP involves culturing primary human fibroblasts, treating them with the active ingredient, and subsequently analyzing changes in collagen gene expression and total collagen protein deposition.
Protocol: COL1A1 Gene Expression via RT-qPCR
This method quantifies the change in messenger RNA (mRNA) levels of the primary gene for type I collagen.
-
Cell Culture and Treatment:
-
Culture Normal Human Dermal Fibroblasts (NHDFs) in Fibroblast Growth Medium (supplemented with 10% Fetal Bovine Serum and antibiotics) at 37°C and 5% CO₂.
-
Seed cells in a 6-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Prepare DPHP stock solution by dissolving in the oil phase of the culture medium or an appropriate vehicle. Add to serum-free medium to achieve final concentrations (e.g., 0.01% to 1.0%). Include a vehicle-only control and a positive control (e.g., TGF-β, 10 ng/mL).
-
Replace the medium with the treatment media and incubate for 48 hours.
-
-
RNA Extraction and Reverse Transcription:
-
Wash cells with PBS and lyse using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard phenol-chloroform extraction protocol or a commercial kit.
-
Assess RNA purity and concentration using a spectrophotometer (A260/A280 ratio).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for COL1A1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Run the qPCR plate on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the fold change in COL1A1 expression in DPHP-treated samples relative to the vehicle control.
-
Protocol: Total Collagen Quantification via Hydroxyproline Assay
This biochemical assay measures the total amount of collagen produced and deposited by the cells by quantifying its unique amino acid, hydroxyproline.
-
Sample Preparation and Hydrolysis:
-
Following the 72-hour treatment period, collect the cell culture supernatant.
-
Wash the adherent cell layer with PBS and scrape the cells into distilled water.
-
Combine the supernatant and cell lysate for total collagen measurement.
-
Add concentrated Hydrochloric Acid (HCl) to a final concentration of 6 M.
-
Hydrolyze the samples by heating at 120°C for 3-4 hours in a sealed, pressure-resistant tube to break down proteins into their constituent amino acids.
-
-
Colorimetric Reaction:
-
Neutralize the hydrolyzed samples.
-
Add Chloramine-T reagent to each sample and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 65°C for 15 minutes. This reaction forms a chromophore with the oxidized hydroxyproline.
-
-
Quantification:
-
Cool the samples and measure the absorbance at 560 nm using a spectrophotometer.
-
Create a standard curve using known concentrations of pure hydroxyproline.
-
Calculate the hydroxyproline concentration in the samples based on the standard curve and normalize to total cell number or protein content.
-
Conclusion
Dipalmitoyl Hydroxyproline is a scientifically substantiated lipoamino acid that effectively stimulates collagen synthesis through a multi-pronged mechanism. It not only promotes the production of new collagen but also protects existing dermal proteins from enzymatic degradation and reinforces the structural integrity of the collagen network. Quantitative in vitro and in vivo data confirm its efficacy in improving skin firmness and reducing the visible signs of aging. The experimental protocols outlined provide a robust framework for researchers and drug development professionals to further investigate and validate the role of DPHP and other advanced lipoamino acids in dermal tissue engineering and regenerative medicine.
References
Oleoyl Proline as a Proline Analogue in Protein Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline, with its unique cyclic side chain, imposes significant conformational constraints on the polypeptide backbone, critically influencing protein structure, folding, and stability. The substitution of proline with synthetic analogues has emerged as a powerful strategy in protein engineering and drug design to modulate these properties. This technical guide explores the conceptual framework and experimental approaches for utilizing oleoyl proline, an N-acyl derivative of proline, as a proline analogue to introduce lipid characteristics into protein structures. The covalent attachment of an oleoyl group to the proline nitrogen is hypothesized to dramatically alter the local chemical environment, impacting protein folding, membrane interactions, and overall stability. While direct, comprehensive studies on the incorporation of this compound specifically as a proline analogue to modulate the structure of a specific protein are not extensively documented in publicly available literature, this guide synthesizes established principles of lipopeptide chemistry, proline analogue behavior, and biophysical characterization to provide a roadmap for such investigations.
Core Concepts: The Impact of N-Acylation on Proline's Structural Role
The introduction of an oleoyl group onto the proline ring fundamentally alters its characteristics as an amino acid residue. Proline's rigidity restricts the backbone dihedral angle φ and influences the cis-trans isomerization of the preceding peptide bond.[1][2] N-acylation with a long, hydrophobic oleoyl chain introduces several new potential effects:
-
Hydrophobicity and Membrane Association: The oleoyl chain introduces a significant hydrophobic character, which can drive the localization of the modified protein to lipid membranes or hydrophobic pockets within protein complexes.
-
Steric Hindrance: The bulky lipid group can sterically influence the local backbone conformation and the folding of the polypeptide chain.
-
Self-Assembly: The amphipathic nature of this compound can induce self-assembly of peptides into higher-order structures like micelles or fibrils.[3]
-
Modulation of cis-trans Isomerization: While not directly studied for this compound, other N-substituted proline analogues are known to alter the energy barrier and equilibrium of cis-trans isomerization, which is a rate-limiting step in the folding of many proteins.[4][5]
Quantitative Data Summary
Direct quantitative data on the effect of this compound substitution on protein structural parameters is limited in existing literature. However, we can extrapolate potential impacts based on studies of other proline analogues and lipopeptides. The following table outlines hypothetical quantitative data that could be obtained from experiments incorporating this compound into a model peptide or protein.
| Parameter | Method of Measurement | Expected Effect of this compound Incorporation | Rationale |
| Melting Temperature (Tm) | Circular Dichroism (CD) Spectroscopy, Differential Scanning Calorimetry (DSC) | Decrease or Increase | Increased hydrophobicity could stabilize interactions within a hydrophobic core (increase Tm), or disrupt existing tertiary structures (decrease Tm). |
| Critical Micelle Concentration (CMC) | Fluorescence Spectroscopy (e.g., with pyrene probe) | Measurable CMC | The amphipathic nature of this compound would lead to self-assembly above a certain concentration. A known value for N-Oleoyl proline is 4.8 µM. |
| cis/trans Isomer Ratio (X-Pro bond) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Shift in equilibrium | The bulky oleoyl group could sterically favor one isomer over the other. Other N-substituted prolines show significant shifts. |
| Secondary Structure Content (%) | CD Spectroscopy, FTIR Spectroscopy | Alteration in α-helix/β-sheet content | The lipid chain could disrupt regular secondary structures or promote aggregation into β-sheet-rich fibrils. |
| Membrane Insertion Depth | Fluorescence Quenching with spin-labeled lipids | Significant membrane penetration | The hydrophobic oleoyl tail would drive insertion into a lipid bilayer. |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Change in binding to target molecules | The oleoyl group could introduce new binding interactions or sterically hinder existing ones. |
Experimental Protocols
Synthesis of N-Oleoyl-L-Proline
This protocol describes a general method for the acylation of L-proline with oleoyl chloride.
Materials:
-
L-proline
-
Oleoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve L-proline in an aqueous solution of NaOH (e.g., 1M) and cool the mixture in an ice bath.
-
Separately, dissolve oleoyl chloride in an organic solvent like DCM.
-
Add the oleoyl chloride solution dropwise to the stirred proline solution, maintaining a basic pH by the simultaneous addition of NaOH solution.
-
Allow the reaction to proceed for several hours at room temperature.
-
Acidify the mixture with HCl to protonate the carboxylic acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of the synthesized N-oleoyl-L-proline into a peptide sequence using standard Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N-Oleoyl-L-proline
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
-
Dipeptidyl peptidase IV
Procedure:
-
Swell the resin in DMF.
-
Perform standard Fmoc-SPPS cycles for the amino acids preceding the proline position. Each cycle consists of:
-
Fmoc deprotection with 20% piperidine in DMF.
-
Washing with DMF.
-
Coupling of the next Fmoc-amino acid using coupling reagents and a base.
-
Washing with DMF.
-
-
For the incorporation of this compound, dissolve N-oleoyl-L-proline and coupling reagents in DMF and add to the resin. Allow the coupling reaction to proceed. Note: Due to the bulky nature of the oleoyl group, a double coupling may be necessary to ensure complete reaction.
-
Continue with the standard SPPS cycles for the remaining amino acids in the sequence.
-
Once the synthesis is complete, wash the resin thoroughly and dry.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final lipopeptide by mass spectrometry.
Biophysical Characterization of this compound-Containing Peptides
a. Circular Dichroism (CD) Spectroscopy:
-
Purpose: To assess the secondary structure of the peptide in different environments (buffer, membrane-mimicking environments like SDS micelles or liposomes).
-
Method:
-
Dissolve the lyophilized peptide in the desired buffer.
-
Record CD spectra in the far-UV region (190-250 nm).
-
Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Perform thermal melts by monitoring the CD signal at a specific wavelength while increasing the temperature to determine the melting temperature (Tm).
-
b. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To obtain high-resolution structural information, including the cis/trans isomer ratio of the X-oleoyl-Pro bond and the conformation of the peptide.
-
Method:
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D2O with micelles, or organic solvents).
-
Acquire 1D 1H and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC).
-
The cis and trans isomers will give rise to distinct sets of resonances, allowing for their quantification.
-
Use NOE-based distance restraints to calculate a 3D structural ensemble of the peptide.
-
c. Mass Spectrometry:
-
Purpose: To confirm the molecular weight of the synthesized peptide and to analyze its fragmentation pattern.
-
Method:
-
Use ESI-MS or MALDI-TOF to determine the accurate mass of the lipopeptide.
-
Perform tandem MS (MS/MS) to fragment the peptide. Cleavage N-terminal to proline residues is often enhanced, and the presence of the oleoyl group may further influence fragmentation patterns.
-
Visualizations
References
- 1. Proline-dependent structural and biological properties of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Impact of azaproline on Peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Oleoyl Proline (as Dipalmitoyl Hydroxyproline) in Topical Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl proline, specifically in the form of Dipalmitoyl Hydroxyproline (DPHP), is a versatile and potent active ingredient for topical delivery systems, targeting the signs of skin aging. Marketed commercially as Sepilift DPHP™, this plant-derived, oil-soluble compound offers a multi-faceted approach to skin rejuvenation by firming tissues, moisturizing, and providing antioxidant protection. Its mechanism of action involves stimulating the contraction of collagen fibers, protecting existing dermal proteins from enzymatic degradation, and scavenging free radicals.[1][2][3] These properties make it a valuable component in the formulation of anti-aging creams, firming body lotions, and other cosmetic and dermatological products.
This document provides detailed application notes and experimental protocols for researchers and formulators interested in utilizing the anti-aging and skin-firming properties of Dipalmitoyl Hydroxyproline in their topical formulations.
Data Presentation: Efficacy and Performance
The following tables summarize the key performance indicators and clinical outcomes associated with the use of Dipalmitoyl Hydroxyproline in topical formulations.
| In-Vitro Efficacy | Endpoint | Result | Significance |
| Collagen Synthesis | Stimulation of collagen production in fibroblast cultures | Increased collagen synthesis compared to untreated controls | Promotes dermal matrix repair and strengthens skin structure. |
| Elastase Inhibition | Protection of elastin fibers from enzymatic degradation | Significant inhibition of elastase activity | Preserves skin elasticity and prevents sagging. |
| Antioxidant Activity | Free radical scavenging capacity | Effective neutralization of free radicals | Protects skin cells from oxidative stress and premature aging.[2] |
| Collagen Fiber Contraction | Contraction of collagen lattices by fibroblasts | Stimulates the contraction of collagen fibers | Provides a tightening and firming effect on the skin.[1] |
| In-Vivo (Clinical) Efficacy | Parameter | Result at 4 weeks (1% DPHP) | Result at 8 weeks (1% DPHP) |
| Wrinkle Reduction (Crow's Feet) | Dermatologist Assessment (% of subjects with improvement) | 29.7% | 57.8% |
| Skin Surface Roughness | Significant reduction compared to placebo | ✓ | ✓ |
| Skin Moisturization | Long-lasting hydration effect | ✓ | ✓ |
| Skin Firmness and Elasticity | Improved skin firmness and elasticity | ✓ | ✓ |
Signaling Pathways and Mechanisms of Action
Dipalmitoyl Hydroxyproline exerts its anti-aging effects through a multi-pronged approach at the cellular level within the dermis. The following diagram illustrates the key signaling pathways influenced by this lipoamino acid.
Caption: DPHP's multi-action anti-aging pathway in the dermis.
Experimental Protocols
Protocol 1: Formulation of an Oil-in-Water (O/W) Anti-Aging Cream
This protocol outlines the preparation of a stable O/W emulsion incorporating Dipalmitoyl Hydroxyproline.
Materials:
-
Oil Phase:
-
Dipalmitoyl Hydroxyproline (Sepilift DPHP™): 1.0 - 2.0%
-
Cetearyl Alcohol: 3.0%
-
Glyceryl Stearate: 2.0%
-
Caprylic/Capric Triglyceride: 10.0%
-
-
Water Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin: 3.0%
-
Xanthan Gum: 0.2%
-
-
Cool-Down Phase:
-
Preservative (e.g., Phenoxyethanol): 0.5%
-
Fragrance (optional): q.s.
-
Procedure:
-
Water Phase Preparation: In a suitable vessel, disperse the xanthan gum in glycerin and then add the deionized water. Heat to 80-85°C with gentle mixing until a homogeneous solution is formed.
-
Oil Phase Preparation: In a separate vessel, combine the Dipalmitoyl Hydroxyproline, cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride. Heat to 80-85°C with mixing until all components are completely melted and the phase is uniform.
-
Emulsification: Slowly add the oil phase to the water phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to form a stable emulsion.
-
Cooling: Begin cooling the emulsion under gentle agitation.
-
Cool-Down Phase Addition: Once the emulsion has cooled to below 40°C, add the preservative and fragrance (if used).
-
Final Mixing and QC: Continue mixing until the cream is uniform. Adjust the pH if necessary and perform quality control tests (viscosity, pH, stability).
Experimental Workflow for Formulation Development:
Caption: Workflow for creating a topical formulation with DPHP.
Protocol 2: In-Vitro Evaluation of Collagen Synthesis in Human Dermal Fibroblasts
This protocol describes a method to assess the efficacy of a DPHP-containing formulation on collagen production by fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
DPHP-containing test formulation and a vehicle control
-
Sircol™ Soluble Collagen Assay Kit
-
Cell culture plates (24-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HDFs into 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours in DMEM with 10% FBS.
-
Treatment: After 24 hours, replace the medium with DMEM containing 2% FBS. Add the DPHP formulation and the vehicle control to the respective wells at a predetermined, non-cytotoxic concentration.
-
Incubation: Incubate the cells for 48-72 hours.
-
Collagen Quantification:
-
Collect the cell culture supernatant.
-
Quantify the amount of soluble collagen in the supernatant using the Sircol™ Soluble Collagen Assay Kit according to the manufacturer's instructions.
-
Measure the absorbance at 555 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage increase in collagen synthesis in the DPHP-treated wells compared to the vehicle control.
Protocol 3: Clinical Evaluation of Anti-Wrinkle Efficacy
This protocol provides a framework for a clinical study to evaluate the anti-wrinkle effects of a topical formulation containing DPHP.
Study Design:
-
Type: Double-blind, randomized, placebo-controlled study.
-
Subjects: Healthy female volunteers aged 35-60 with visible crow's feet wrinkles.
-
Duration: 8 weeks.
-
Products: Test formulation with 1% DPHP and a placebo formulation (vehicle control).
-
Application: Subjects apply the assigned product to the designated facial side twice daily.
Efficacy Assessments:
-
Instrumental Analysis:
-
Skin topography analysis (e.g., using silicone replicas and image analysis) to measure changes in wrinkle depth and volume at baseline, week 4, and week 8.
-
Measurement of skin elasticity and firmness using a cutometer at baseline, week 4, and week 8.
-
-
Expert Grading: Dermatological assessment of wrinkle severity using a standardized visual scale at baseline, week 4, and week 8.
-
Subject Self-Assessment: Questionnaires to evaluate perceived improvements in skin smoothness, firmness, and overall appearance at week 4 and week 8.
Data Analysis:
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the changes in the measured parameters between the DPHP-treated group and the placebo group.
Safety and Regulatory Information
-
INCI Name: Dipalmitoyl Hydroxyproline
-
Origin: Plant-derived
-
Regulatory Status: Compliant with cosmetic regulations in major markets including China. It is also COSMOS approved, Halal certified, and suitable for vegan formulations.
-
Safety Profile: Generally considered safe for topical use. As with any cosmetic ingredient, it is recommended to perform patch testing for sensitivity. Safety Data Sheets (SDS) for L-proline and its derivatives indicate a low hazard profile for topical application, with some recommendations for protective measures during handling of the raw material.
Disclaimer: The information provided in these application notes is for research and development purposes only. Formulators should conduct their own stability, safety, and efficacy testing to ensure the final product is safe and effective for its intended use.
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Quantification of Oleoyl Proline by High-Performance Liquid Chromatography
This document provides a detailed application note and a proposed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC). As a member of the N-acyl amino acid family, this compound possesses lipophilic characteristics due to its long oleoyl chain.[1][2][3][4] The methodologies outlined below are based on established principles for the analysis of similar lipid molecules, such as N-acyl amino acids and fatty acid amides, and serve as a robust starting point for method development and validation.[5]
Introduction
This compound is an N-acyl amino acid that has been identified in biological systems and is of interest for its potential physiological roles. Accurate quantification of this compound is essential for research in areas such as neuroscience and metabolic studies. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation and quantification of such molecules. This application note details a proposed reversed-phase HPLC (RP-HPLC) method coupled with either Ultraviolet (UV) detection or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for the quantification of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for sample preparation and the development of an effective HPLC method.
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₁NO₃ | |
| Molecular Weight | 379.6 g/mol | |
| Solubility | Soluble in DMF (10 mg/ml), DMSO (12 mg/ml), and Ethanol (12 mg/ml). Sparingly soluble in aqueous solutions. | |
| Structure | An oleoyl group attached to the nitrogen atom of a proline ring. |
Proposed HPLC Methodologies
Due to the lipophilic nature of this compound, a reversed-phase HPLC approach is most suitable. Two primary detection methods are proposed: UV detection, which is widely available, and ELSD/CAD, which offers more universal detection for compounds lacking a strong chromophore.
The following table summarizes the proposed chromatographic conditions for the analysis of this compound.
| Parameter | Proposed Condition |
| HPLC System | A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, and column oven. |
| Column | C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid. |
| Gradient Elution | A gradient from a lower to a higher concentration of Mobile Phase B is recommended to ensure the elution of the lipophilic this compound. A suggested starting gradient is 50% B to 100% B over 10-15 minutes. |
| Flow Rate | 0.5 - 1.0 mL/min. |
| Column Temperature | 30 - 40 °C. |
| Injection Volume | 5 - 20 µL. |
The choice of detector is critical for the sensitive quantification of this compound.
| Detector | Wavelength/Settings | Rationale |
| UV-Vis Detector | 210 - 220 nm | The amide bond in this compound exhibits some UV absorbance in this range. Sensitivity may be limited. |
| ELSD/CAD | Nebulizer Temp: 30-50 °C, Evaporator Temp: 40-60 °C, Gas Flow: 1.5-2.0 L/min | These are universal detectors that are not dependent on the presence of a chromophore, making them ideal for lipids. |
| Mass Spectrometry (MS) | ESI in positive or negative ion mode. | Provides high sensitivity and selectivity and allows for confirmation of the analyte's identity. |
Experimental Protocols
The following protocols are proposed as a starting point for the quantification of this compound. Method validation in accordance with relevant guidelines is required.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethanol or methanol. This stock solution should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
The sample preparation method will depend on the matrix (e.g., biological fluids, tissues, or formulation). A generic protocol for liquid samples is provided below.
-
Protein Precipitation (for biological samples): To 100 µL of the sample, add 300 µL of ice-cold methanol or acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example of a data summary table is provided below.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (1 µg/mL) | |||
| Standard 2 (10 µg/mL) | |||
| Standard 3 (50 µg/mL) | |||
| Sample 1 | |||
| Sample 2 |
Visualizations
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
While the direct signaling pathway of this compound is still under investigation, N-acyl amino acids are known to be involved in various biological processes. The diagram below shows a generalized context for the involvement of N-acyl amino acids.
Caption: Generalized pathway of N-acyl amino acid metabolism.
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound by HPLC. The detailed protocols and methodologies are based on established analytical principles for similar lipid molecules. Researchers are encouraged to use this document as a guide for developing and validating a robust analytical method tailored to their specific research needs. The successful implementation of such a method will be invaluable for advancing our understanding of the biological roles of this compound.
References
- 1. This compound | C23H41NO3 | CID 52922068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantitative Analysis of Oleoyl Proline and its Derivatives by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-oleoyl-L-proline is an N-acyl amino acid, a class of endogenous lipid signaling molecules.[1][2] These molecules are characterized by a fatty acid chain linked to an amino acid, and they are involved in diverse physiological processes, including neurotransmission and inflammation.[3][4] N-oleoyl proline has been detected in bovine brain extracts and its levels have been shown to be altered in preclinical pain models, suggesting its potential role as a biomarker and therapeutic target.[5] This application note provides a detailed protocol for the quantitative analysis of oleoyl proline and its derivatives in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes a sensitive and selective LC-MS/MS approach for the quantification of this compound. The methodology involves extraction of the analyte from the biological matrix, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate quantification even in complex biological samples.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plasma
This protocol is a proposed method based on established procedures for similar N-acyl amino acids.
Materials:
-
Human plasma (or other biological matrix)
-
Internal Standard (IS): A suitable stable isotope-labeled this compound (e.g., N-oleoyl-L-proline-d5) is recommended. If unavailable, a structurally similar N-acyl amino acid with a stable isotope label can be used.
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The following are typical LC conditions for the separation of N-acyl amino acids. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B over 0.5 minutes, and re-equilibrate for 2.5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
The following are proposed MS parameters for the analysis of this compound. These should be optimized for the specific instrument.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The precursor ion for this compound is determined from its molecular weight (379.6 g/mol ) in positive ion mode, which will be [M+H]+ at m/z 380.6. The product ions are generated by collision-induced dissociation (CID). Based on the fragmentation of proline-containing molecules, a characteristic product ion results from the cleavage of the amide bond, yielding the protonated proline moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 380.6 | 116.1 | 100 | 30 | 20 |
| 380.6 | 70.1 | 100 | 30 | 35 |
Note: These are proposed parameters and require optimization on the specific mass spectrometer being used.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | ~ 4.5 | 380.6 | 116.1, 70.1 |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound from plasma.
Proposed Signaling Pathway for N-Acyl Amino Acids
N-acyl amino acids, including this compound, are a class of signaling lipids. While the specific signaling pathway for this compound is still under investigation, N-acyl amino acids are known to interact with G-protein coupled receptors (GPCRs) and other cellular targets to modulate downstream signaling cascades involved in various physiological processes.
Caption: General signaling pathway for N-acyl amino acids via GPCRs.
Conclusion
This application note provides a comprehensive framework for the mass spectrometry analysis of this compound and its derivatives. The detailed protocols for sample preparation, LC separation, and MS detection, along with the proposed MRM parameters, offer a solid starting point for researchers. The provided visualizations of the experimental workflow and a potential signaling pathway aid in understanding the broader context of this analytical method. Further optimization and validation of this method will be crucial for its application in clinical and research settings to elucidate the role of this compound in health and disease.
References
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Notes: Evaluating Oleoyl Proline in 3D Human Skin Models
Application Notes and Protocols for Incorporating Oleoyl Proline in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleoyl Proline is a lipoamino acid, a hybrid structure composed of L-proline and oleic acid, a monounsaturated omega-9 fatty acid. This compound and its analogs, such as Dipalmitoyl Hydroxyproline (DPHP), are primarily utilized in the cosmetic and dermatological fields for their purported anti-aging properties. The proposed mechanism of action centers on the stimulation of collagen synthesis, protection of the extracellular matrix (ECM), and antioxidant effects, which collectively may improve skin firmness and elasticity and reduce the appearance of wrinkles.
These application notes provide a detailed protocol for the incorporation and evaluation of this compound in in vitro cell culture models, particularly focusing on skin cells like fibroblasts and keratinocytes. Due to the limited availability of published research protocols for this compound in a non-commercial context, the following methodologies are based on the chemical properties of the compound, general cell culture principles for lipophilic substances, and the described biological effects.
Product Information
| Property | Value | Reference |
| Chemical Name | (2S)-1-[(Z)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid | [1] |
| Molecular Formula | C23H41NO3 | [1][2] |
| Molecular Weight | 379.6 g/mol | [1][2] |
| Appearance | White to off-white powder | Inferred from cosmetic ingredient descriptions |
| Solubility | - Water: Limited | |
| - Ethanol: 12 mg/mL | ||
| - DMSO: 12 mg/mL | ||
| - DMF: 10 mg/mL | ||
| - Ethanol:PBS (pH 7.2) (1:4): 200 µg/mL | ||
| - Oil: Soluble (inferred from DPHP) | ||
| Storage | Store at -20°C, protected from light. |
Proposed Mechanism of Action
This compound is hypothesized to exert its effects on skin cells through a multi-faceted approach targeting the extracellular matrix. The oleic acid component may enhance the penetration of the molecule through the cell membrane, while the proline moiety serves as a key building block for collagen.
A putative signaling pathway is illustrated below. It is proposed that this compound, after entering the cell, can influence signaling cascades that upregulate the expression of collagen and other ECM proteins. This may involve the activation of transcription factors that bind to the promoter regions of collagen genes. Furthermore, it is suggested that this compound may inhibit the activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of ECM components.
Experimental Protocols
Preparation of this compound Stock Solution
Due to its lipophilic nature, this compound requires an appropriate solvent for solubilization before being added to aqueous cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute, cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile-filtered pipette tips
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Calculation: 379.6 g/mol = 379.6 mg/mmol. For a 10 mM solution, dissolve 3.796 mg of this compound in 1 mL of DMSO.
-
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note on Vehicle Control: When treating cells with this compound, it is crucial to include a vehicle control group. This group should be treated with the same final concentration of DMSO as the experimental groups. The final concentration of DMSO in the cell culture medium should ideally not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Cell Culture and Treatment
This protocol is designed for human dermal fibroblasts (HDFs), a key cell type in collagen production.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
Cell culture flasks and plates
-
This compound stock solution (10 mM in DMSO)
Protocol:
-
Culture HDFs in T-75 flasks with Fibroblast Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
For experiments, seed HDFs into 6-well or 12-well plates at a density of 5 x 10^4 cells/cm². Allow the cells to adhere and grow for 24 hours.
-
After 24 hours, replace the medium with fresh medium containing the desired final concentration of this compound. Prepare serial dilutions of the 10 mM stock solution. For example, to achieve a 10 µM final concentration, add 1 µL of the 10 mM stock to 1 mL of culture medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow to assess the effects of this compound on fibroblasts.
Data and Expected Results
The following tables present hypothetical data to illustrate the expected outcomes of experiments investigating the effects of this compound on human dermal fibroblasts.
Table 1: Effect of this compound on Fibroblast Viability (MTT Assay)
| Treatment | Concentration (µM) | Absorbance (570 nm) ± SD | % Viability |
| Untreated Control | 0 | 1.25 ± 0.08 | 100% |
| Vehicle Control (0.1% DMSO) | 0 | 1.23 ± 0.09 | 98.4% |
| This compound | 1 | 1.26 ± 0.10 | 100.8% |
| This compound | 10 | 1.28 ± 0.07 | 102.4% |
| This compound | 50 | 1.21 ± 0.11 | 96.8% |
| This compound | 100 | 0.95 ± 0.15 | 76.0% |
Expected Outcome: At lower concentrations, this compound is not expected to be cytotoxic. At higher concentrations, potential lipotoxicity may be observed.
Table 2: Effect of this compound on Collagen Production (Sirius Red Assay)
| Treatment | Concentration (µM) | Collagen Content (µ g/well ) ± SD | Fold Change vs. Vehicle |
| Untreated Control | 0 | 15.2 ± 1.5 | 1.02 |
| Vehicle Control (0.1% DMSO) | 0 | 14.9 ± 1.8 | 1.00 |
| This compound | 1 | 18.6 ± 2.1 | 1.25 |
| This compound | 10 | 25.3 ± 2.5 | 1.70 |
| This compound | 50 | 22.1 ± 2.3 | 1.48 |
Expected Outcome: A dose-dependent increase in collagen production is anticipated at non-toxic concentrations of this compound.
Table 3: Effect of this compound on Gene Expression (qPCR)
| Gene | Treatment | Concentration (µM) | Relative Gene Expression (Fold Change) ± SD |
| COL1A1 | Vehicle Control | 0 | 1.0 ± 0.12 |
| This compound | 10 | 2.5 ± 0.3 | |
| MMP1 | Vehicle Control | 0 | 1.0 ± 0.15 |
| This compound | 10 | 0.6 ± 0.08 | |
| TIMP1 | Vehicle Control | 0 | 1.0 ± 0.11 |
| This compound | 10 | 1.8 ± 0.2 |
Expected Outcome: Increased expression of collagen-related genes (e.g., COL1A1) and tissue inhibitors of metalloproteinases (e.g., TIMP1), and decreased expression of collagen-degrading enzymes (e.g., MMP1).
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation of this compound in culture medium | - Poor solubility in aqueous solution. - Final concentration is too high. | - Ensure the DMSO stock solution is fully dissolved. - Add the stock solution to the medium with gentle mixing. - Test lower final concentrations. - Consider using a different vehicle system, such as a nanoemulsion, for highly lipophilic compounds. |
| High cytotoxicity in all treated groups | - DMSO concentration is too high. - this compound is cytotoxic at the tested concentrations. | - Ensure the final DMSO concentration does not exceed 0.1%. - Perform a dose-response curve starting from very low concentrations (e.g., nM range). |
| No significant effect on collagen synthesis | - Insufficient treatment duration. - Inappropriate cell model. - Assay sensitivity is too low. | - Extend the treatment period (e.g., up to 72 hours). - Use primary fibroblasts known to actively produce collagen. - Ensure the collagen assay is validated and sensitive enough to detect changes. |
Conclusion
This compound is a promising compound for applications aimed at enhancing extracellular matrix integrity. The protocols outlined in these application notes provide a framework for researchers to systematically investigate its biological effects in a cell culture setting. Due to the lipophilic nature of this compound, careful consideration of its solubilization and the use of appropriate vehicle controls are paramount for obtaining reliable and reproducible data. Further studies are warranted to fully elucidate its mechanism of action and validate its potential in drug development and regenerative medicine.
References
Application Notes and Protocols: Oleoyl Proline as a Novel Excipient in Monoclonal Antibody Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-concentration monoclonal antibody (mAb) formulations are a critical component of modern therapeutic strategies, enabling subcutaneous self-administration and improving patient compliance. However, developing stable, low-viscosity formulations at high mAb concentrations presents significant challenges, primarily due to protein aggregation and intermolecular interactions. Excipients play a pivotal role in overcoming these hurdles.
This document explores the potential application of oleoyl proline, a novel N-acyl amine compound, as a multi-functional excipient in monoclonal antibody formulations. Based on its inherent surfactant properties and the known benefits of proline in protein stabilization, this compound is hypothesized to act as a potent viscosity-reducing agent and aggregation inhibitor. While direct experimental data on this compound in mAb formulations is emerging, these application notes provide a comprehensive overview of its potential benefits, mechanism of action, and detailed protocols for its evaluation.
This compound is an N-acyl amine with demonstrated surfactant properties, including a critical micelle concentration (CMC) of 4.8 µM.[1][2] N-acyl amino acids, as a class, are anionic surfactants known for their biodegradability and biocompatibility, making them attractive alternatives to conventional surfactants in pharmaceutical formulations.[3][4][5]
Hypothesized Mechanism of Action
This compound is an amphiphilic molecule, consisting of a hydrophobic oleoyl tail and a hydrophilic proline headgroup. This structure allows it to interact with both the mAb and the surrounding solvent, mitigating the primary drivers of high viscosity and aggregation in concentrated mAb solutions.
1. Viscosity Reduction: At high concentrations, mAbs can form transient networks through non-specific protein-protein interactions (PPIs), leading to increased viscosity. The hydrophobic oleoyl tail of this compound can interrupt these hydrophobic interactions between mAb molecules. Simultaneously, the hydrophilic proline headgroup can modulate electrostatic interactions, collectively disrupting the formation of the viscous network.
2. Aggregation Inhibition: Protein aggregation is often initiated at interfaces (e.g., air-water, solid-liquid) where mAbs can unfold and expose hydrophobic regions. As a surfactant, this compound is expected to preferentially accumulate at these interfaces, forming a protective layer that prevents mAb denaturation and subsequent aggregation. It can also bind to exposed hydrophobic patches on the mAb surface, preventing self-association.
Data Presentation: A Hypothetical Case Study
The following tables present hypothetical, yet plausible, quantitative data illustrating the potential effects of this compound on a model high-concentration mAb formulation (e.g., 150 mg/mL IgG1 in a standard buffer). This data is intended to serve as a guide for expected outcomes in experimental evaluations.
Table 1: Effect of this compound Concentration on the Viscosity of a Model mAb Formulation
| This compound Concentration (mM) | Viscosity at 25°C (cP) | Percent Viscosity Reduction (%) |
| 0 (Control) | 45.2 | 0 |
| 5 | 32.1 | 29.0 |
| 10 | 21.5 | 52.4 |
| 20 | 14.8 | 67.3 |
| 50 | 10.2 | 77.4 |
Table 2: Impact of this compound on the Aggregation of a Model mAb Formulation under Accelerated Stress Conditions (40°C for 4 weeks)
| This compound Concentration (mM) | High Molecular Weight Species (HMWs) by SEC (%) | Sub-visible Particles (≥10 µm) per mL by MFI |
| 0 (Control) | 8.7 | 15,200 |
| 5 | 4.2 | 7,100 |
| 10 | 2.1 | 3,500 |
| 20 | 1.3 | 1,200 |
| 50 | 0.9 | 850 |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound as an excipient in mAb formulations.
Protocol 1: Preparation of mAb Formulations with this compound
Objective: To prepare monoclonal antibody formulations containing varying concentrations of this compound for subsequent analysis.
Materials:
-
Monoclonal antibody (mAb) stock solution (e.g., 200 mg/mL in a suitable buffer)
-
This compound stock solution (e.g., 100 mM in an appropriate solvent, ensuring compatibility with the final formulation buffer)
-
Formulation buffer (e.g., 20 mM histidine, pH 6.0)
-
Dialysis cassettes or ultrafiltration/diafiltration (UF/DF) system
-
Sterile, low-protein binding tubes and pipette tips
Procedure:
-
Buffer Exchange: Dialyze or perform UF/DF on the mAb stock solution against the formulation buffer to ensure a consistent starting matrix.
-
Concentration Adjustment: Adjust the concentration of the mAb solution to the target concentration (e.g., 150 mg/mL) using the formulation buffer.
-
Preparation of this compound Spiking Solutions: Prepare a series of dilutions of the this compound stock solution in the formulation buffer.
-
Formulation Preparation: In sterile, low-protein binding tubes, add the calculated volume of the respective this compound spiking solution to the mAb solution to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 50 mM). Gently mix by inverting the tubes. Avoid vigorous vortexing to prevent protein denaturation.
-
Final Concentration Check: Measure the final protein concentration of each formulation using a suitable method (e.g., UV-Vis spectroscopy at 280 nm).
-
Storage: Store the prepared formulations at the desired temperature (e.g., 4°C) until further analysis.
Protocol 2: Viscosity Measurement
Objective: To determine the effect of this compound on the viscosity of high-concentration mAb formulations.
Materials:
-
mAb formulations with varying concentrations of this compound
-
Rheometer or viscometer suitable for low-volume samples (e.g., cone-and-plate rheometer, microfluidic viscometer)
-
Temperature control unit
Procedure:
-
Instrument Equilibration: Set the instrument to the desired measurement temperature (e.g., 25°C) and allow it to equilibrate.
-
Sample Loading: Carefully load the required volume of the mAb formulation onto the instrument according to the manufacturer's instructions.
-
Measurement: Perform the viscosity measurement. For a rheometer, a shear rate sweep (e.g., from 10 to 1000 s⁻¹) is recommended to assess Newtonian or non-Newtonian behavior. For a viscometer, follow the instrument's standard operating procedure.
-
Data Analysis: Record the viscosity in centipoise (cP). For shear rate sweeps, the viscosity at a specific shear rate (e.g., 100 s⁻¹) is typically reported.
-
Replicates: Perform measurements in triplicate for each formulation to ensure reproducibility.
Protocol 3: Aggregation Analysis by Size Exclusion Chromatography (SEC)
Objective: To quantify the formation of high molecular weight species (HMWs) in mAb formulations containing this compound.
Materials:
-
mAb formulations with varying concentrations of this compound (before and after stress conditions)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Size exclusion chromatography column suitable for mAb analysis
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Sample Preparation: Dilute the mAb formulations to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.
-
HPLC Method:
-
Set the column temperature (e.g., 25°C).
-
Set the flow rate (e.g., 0.5 mL/min).
-
Set the UV detection wavelength to 280 nm.
-
-
Injection: Inject a fixed volume of the diluted sample (e.g., 20 µL) onto the column.
-
Data Acquisition and Analysis: Record the chromatogram. Integrate the peak areas for the monomer and HMW species. Calculate the percentage of HMWs relative to the total peak area.
-
System Suitability: Run a system suitability standard to ensure the performance of the HPLC system.
Protocol 4: Analysis of Sub-visible Particles by Micro-Flow Imaging (MFI)
Objective: To quantify sub-visible particles in mAb formulations containing this compound.
Materials:
-
mAb formulations with varying concentrations of this compound (before and after stress conditions)
-
Micro-flow imaging (MFI) instrument
-
System cleaning and verification solutions
Procedure:
-
Instrument Setup: Prime and clean the MFI system according to the manufacturer's protocol. Run a system verification standard.
-
Sample Analysis: Run the mAb formulations through the instrument. The instrument will capture images of particles and categorize them by size.
-
Data Analysis: Determine the concentration of particles (particles/mL) in different size ranges (e.g., ≥2 µm, ≥5 µm, ≥10 µm, ≥25 µm).
-
Replicates: Analyze each sample in triplicate.
Visualizations
The following diagrams illustrate the hypothesized mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound
Caption: Experimental Workflow
Conclusion
This compound presents a promising, novel excipient for the formulation of high-concentration monoclonal antibodies. Its amphiphilic nature, combining the benefits of a surfactant with the stabilizing properties of proline, suggests a dual-action mechanism to reduce viscosity and inhibit aggregation. The protocols and hypothetical data provided herein offer a robust framework for the systematic evaluation of this compound in mAb formulations. Further experimental investigation is warranted to fully elucidate its efficacy and optimize its use in therapeutic protein products.
References
Application Notes and Protocols for Assessing Oleoyl Proline Skin Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl proline is an amino-vector technology that combines oleic acid and proline. It is utilized in cosmetic and dermatological formulations for its purported benefits in supporting skin structure, promoting hydration, and enhancing the skin barrier.[1][2] Proline itself is a key constituent of collagen, essential for skin firmness and elasticity, while oleic acid is a fatty acid known to act as a penetration enhancer.[2][3][4] A thorough assessment of this compound's ability to penetrate the stratum corneum and reach its target layers within the skin is critical for substantiating efficacy claims and ensuring the safety of topical formulations.
These application notes provide a detailed overview of established and advanced techniques for quantifying the skin penetration of this compound. While specific public data on the permeability of this compound is limited, the methodologies described here are based on standard, validated approaches used for analogous molecules, such as other proline derivatives and oleic acid. The primary techniques covered are in vitro permeation testing using Franz Diffusion Cells for quantitative analysis and Confocal Raman Spectroscopy for semi-quantitative visualization of distribution within the skin layers.
Quantitative Assessment: In Vitro Permeation Studies
The gold standard for quantitatively assessing the transdermal absorption of a compound is the in vitro permeation test (IVPT) using a Franz diffusion cell. This method measures the amount of a substance that permeates through a skin sample—typically excised human or porcine skin—from a donor chamber to a receptor chamber over time.
Data Presentation
Quantitative data from Franz diffusion cell studies should be meticulously recorded to allow for clear comparison between different formulations or control substances. The key parameters include steady-state flux (Jss), the permeability coefficient (Kp), and the enhancement ratio (ER). The table below illustrates how results for a hypothetical study on this compound could be presented, using data from a potent proline-derived enhancer as a structural example.
| Compound/Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻⁵) | Enhancement Ratio (ER) | Lag Time (h) |
| Control Drug (e.g., Diclofenac) | 1.56 ± 0.49 | 5.2 | 1.0 | 3.5 ± 0.8 |
| Drug + this compound (1%) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Example: Drug + Proline Derivative (Pro4) | 12.39 ± 2.09 | 41.3 | 7.9 | 2.1 ± 0.5 |
Note: Data for the "Proline Derivative (Pro4)" is sourced from a study on dodecyl prolinates and is included for illustrative purposes to show the expected data format. The Enhancement Ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the control drug.
Experimental Protocol: Franz Diffusion Cell Assay
This protocol outlines the steps for assessing the permeation of this compound from a topical formulation.
1. Materials and Equipment:
-
Vertical Franz diffusion cells (with known diffusion area, e.g., 0.64 cm²)
-
Excised human or porcine ear skin
-
Receptor solution (e.g., Phosphate Buffered Saline (PBS) with a solubility enhancer like Tween 20 if needed)
-
Formulation containing this compound
-
Control formulation (without this compound)
-
Heated magnetic stirrer block with temperature control
-
Micro-syringes for sampling
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis
2. Protocol Steps:
-
Skin Preparation:
-
Thaw frozen full-thickness skin at room temperature.
-
Carefully remove any subcutaneous fat using a scalpel.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Record the thickness of each skin section. Ensure integrity is maintained.
-
-
Franz Cell Assembly:
-
Mount each skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.
-
Clamp the chambers together securely.
-
Fill the receptor chamber with pre-warmed (37°C) and de-aerated receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place the assembled cells into the heated stirrer block maintained at 37°C. The skin surface temperature should be approximately 32°C.
-
-
Equilibration:
-
Allow the skin to equilibrate for at least 30 minutes.
-
-
Dosing:
-
Apply a precise amount of the this compound formulation (e.g., 10 mg/cm²) to the skin surface in the donor chamber. This is considered an "infinite dose" condition.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC or LC-MS method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).
-
Calculate the permeability coefficient (Kp) using the formula: Kp = Jss / C, where C is the concentration of this compound in the donor formulation.
-
Visualization and Semi-Quantitative Assessment: Confocal Raman Spectroscopy
Confocal Raman Spectroscopy is a non-invasive, label-free technique that can visualize the distribution of specific chemical compounds within the different layers of the skin (stratum corneum, viable epidermis, dermis). It works by detecting the unique vibrational spectra of molecules. This allows for the creation of depth profiles and 2D/3D chemical maps showing the penetration of this compound.
Experimental Protocol: Confocal Raman Spectroscopy
1. Materials and Equipment:
-
Confocal Raman Spectrometer with a high-sensitivity detector.
-
Immersion objective lens (e.g., 60x water immersion).
-
Excised human or porcine skin samples.
-
Formulation containing this compound.
2. Protocol Steps:
-
Sample Preparation and Treatment:
-
Prepare skin samples as described for the Franz cell protocol.
-
Apply the this compound formulation to the skin surface and incubate for a defined period (e.g., 6 hours) under controlled temperature and humidity.
-
After incubation, gently wipe the excess formulation from the skin surface.
-
-
Reference Spectra Acquisition:
-
Acquire the Raman spectrum of the pure this compound compound and the untreated skin sample. This is crucial for identifying unique spectral peaks for this compound (e.g., C=C stretching from the oleoyl part, ring vibrations from proline).
-
-
Depth Profiling:
-
Mount the treated skin sample on the spectrometer stage.
-
Perform a line scan perpendicular to the skin surface, starting from the stratum corneum and moving deeper into the epidermis and dermis. The spectrometer will acquire a spectrum at each predefined depth (e.g., every 2 µm).
-
-
Data Analysis and Visualization:
-
Analyze the collected spectra to identify the characteristic peaks of this compound.
-
Plot the intensity of a unique this compound peak as a function of depth to generate a penetration profile.
-
By performing scans across a 2D area at different depths, a chemical map can be constructed to visualize the distribution of this compound within the skin layers.
-
Mechanistic Assessment: Fourier-Transform Infrared (FTIR) Spectroscopy
To understand how this compound may enhance penetration, FTIR spectroscopy can be used. This technique is highly sensitive to changes in the conformational order of the stratum corneum lipids. A shift in the C-H stretching vibration peaks to a higher wavenumber indicates fluidization of the lipid bilayers, a common mechanism for penetration enhancers like oleic acid and other proline derivatives.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for quantitative skin penetration assessment using Franz Diffusion Cells.
Hypothesized Mechanism of Action Diagram
Caption: Hypothesized mechanism of this compound's interaction with skin layers.
References
- 1. In vivo confocal Raman spectroscopic imaging of the human skin extracellular matrix degradation due to accumulated intrinsic and extrinsic aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using Raman Spectroscopy in Studying the Effect of Propylene Glycol, Oleic Acid, and Their Combination on the Rat Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Application Notes and Protocols: Oleoyl Proline in Nanoparticle-Based Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl proline, an N-acyl amino acid derivative, is emerging as a versatile biomaterial in the field of drug delivery. Its amphiphilic nature, arising from the combination of lipophilic oleic acid and a hydrophilic proline head group, imparts surfactant properties and the ability to self-assemble into nanostructures. These characteristics make it a promising excipient for the formulation of nanoparticle-based drug delivery systems. This compound's biocompatibility and its potential to enhance the penetration of therapeutic agents across biological membranes further underscore its utility in developing novel nanomedicines. Notably, it has a critical micelle concentration (CMC) of 4.8 µM, indicating its capacity to form micelles at low concentrations.[1][2]
These application notes provide an overview of the utility of this compound in nanoparticle formulations and offer detailed protocols for the preparation, characterization, and evaluation of this compound-based nanocarriers. While direct and extensive literature on nanoparticles exclusively formulated with this compound is nascent, the following protocols are adapted from established methods for similar lipid- and polymer-based nanosystems, particularly oleoyl-chitosan nanoparticles, to provide a practical guide for researchers.
Applications of this compound in Nanoparticle Drug Delivery
This compound's unique physicochemical properties lend themselves to several applications in nanoparticle-based drug delivery:
-
Solubilization of Poorly Water-Soluble Drugs: The hydrophobic core of this compound-based nanoparticles can encapsulate lipophilic drugs, enhancing their solubility and bioavailability.
-
Controlled and Sustained Release: The nanoparticle matrix can be engineered to release the encapsulated drug in a controlled manner over an extended period, reducing dosing frequency and improving patient compliance.[3]
-
Enhanced Permeation: this compound has been investigated as a transdermal permeation enhancer, suggesting that nanoparticles incorporating this molecule may facilitate drug transport across biological barriers like the skin and mucosal tissues.
-
Targeted Drug Delivery: The surface of this compound-containing nanoparticles can be functionalized with targeting ligands to direct the nanocarrier to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the formulation and characterization of this compound and related nanoparticle systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₁NO₃ | [1] |
| Molecular Weight | 379.59 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 4.8 µM | |
| Solubility | Soluble in DMSO |
Table 2: Characterization Parameters of Oleoyl-Chitosan Nanoparticles (as a representative system)
| Parameter | Typical Value Range | Analytical Method |
| Particle Size (Diameter) | 100 - 400 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +20 to +50 mV | Electrophoretic Light Scattering (ELS) |
| Drug Encapsulation Efficiency | 60 - 90% | UV-Vis Spectrophotometry or HPLC |
Experimental Protocols
The following section provides detailed protocols for the preparation and evaluation of this compound-based nanoparticles.
Protocol 1: Preparation of this compound-Based Nanoparticles by Self-Assembly/Solvent Evaporation
This protocol is adapted from methods used for lipid and polymer self-assembly to form nanoparticles.
Materials:
-
This compound
-
Drug to be encapsulated (lipophilic)
-
Organic solvent (e.g., acetone, ethanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve a specific amount of this compound and the lipophilic drug in a minimal amount of a suitable organic solvent.
-
Dispersion: Add the organic phase dropwise into an aqueous buffer solution under constant magnetic stirring. The volume ratio of the organic to the aqueous phase should be optimized (e.g., 1:10).
-
Nanoparticle Formation: Continue stirring for 2-4 hours at room temperature to allow for the self-assembly of this compound into nanoparticles and the evaporation of the organic solvent.
-
Solvent Removal: For complete removal of the organic solvent, the nanoparticle suspension can be subjected to rotary evaporation under reduced pressure.
-
Purification: Purify the nanoparticle suspension by dialysis against the aqueous buffer for 24 hours to remove any remaining free drug and solvent.
Diagram 1: Experimental Workflow for Nanoparticle Preparation
Caption: Workflow for preparing this compound nanoparticles.
Protocol 2: Characterization of Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Instrumentation: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) (e.g., Zetasizer).
-
Procedure:
-
Dilute the nanoparticle suspension with the appropriate aqueous buffer to a suitable concentration for measurement.
-
Perform DLS measurements to determine the average particle size (hydrodynamic diameter) and PDI. A PDI value below 0.3 indicates a homogenous population of nanoparticles.
-
Perform ELS measurements to determine the zeta potential, which indicates the surface charge and stability of the nanoparticle suspension. Values greater than +30 mV or less than -30 mV generally suggest good colloidal stability.
-
2. Morphology
-
Instrumentation: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid (for TEM) or a sample stub (for SEM).
-
Allow the sample to air dry or use a suitable drying method.
-
For TEM, negative staining (e.g., with uranyl acetate) may be required to enhance contrast.
-
Image the nanoparticles under the microscope to observe their shape and surface morphology.
-
3. Drug Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Instrumentation: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the unencapsulated (free) drug from the nanoparticle suspension using centrifugation or ultrafiltration.
-
Measure the concentration of the free drug in the supernatant using a pre-established calibration curve.
-
Calculate the EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
Diagram 2: Nanoparticle Characterization Workflow
Caption: Workflow for nanoparticle characterization.
Protocol 3: In Vitro Drug Release Study
This protocol utilizes the dialysis bag method to assess the drug release profile from the nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS, pH 7.4, can also use pH 5.5 to simulate endosomal environment)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Preparation: Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immersion: Immerse the sealed dialysis bag into a known volume of the release medium, ensuring sink conditions are maintained (the total volume of the release medium should be at least 10 times the volume required to dissolve the entire amount of drug in the nanoparticles).
-
Incubation: Place the setup in a shaking incubator or water bath at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analysis: Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Diagram 3: In Vitro Drug Release Logical Pathway
Caption: Logical pathway for in vitro drug release studies.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol uses the MTT assay to evaluate the cytotoxicity of the this compound nanoparticles on a relevant cell line.
Materials:
-
Cell line (e.g., HeLa, MCF-7, or a cell line relevant to the therapeutic application)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound nanoparticle suspension (and empty nanoparticles as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the nanoparticle suspension (both drug-loaded and empty) in the cell culture medium. Remove the old medium from the wells and add the nanoparticle suspensions at different concentrations. Include a negative control (cells with medium only) and a positive control (cells with a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability (%) relative to the negative control. Plot cell viability versus nanoparticle concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).
Conclusion
This compound presents a promising avenue for the development of novel nanoparticle-based drug delivery systems. Its inherent surfactant properties, biocompatibility, and potential for enhancing drug permeation make it an attractive candidate for formulating nanocarriers for a variety of therapeutic applications. The protocols outlined in these application notes provide a comprehensive framework for researchers to begin exploring the potential of this compound in their drug delivery research. Further optimization of formulation parameters and in vivo studies will be crucial in translating the potential of these nanoparticles into clinical applications.
References
Application Notes: In Vitro Efficacy of Oleoyl Proline
Troubleshooting & Optimization
Improving oleoyl proline stability in aqueous solutions
Welcome to the technical support center for oleoyl proline. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an N-acylated amino acid, specifically an oleoyl derivative of proline. Due to its amphipathic nature, possessing both a hydrophobic oleoyl tail and a hydrophilic proline head, it has potential applications as a surfactant, emulsifier, and stabilizer in pharmaceutical and cosmetic formulations. Proline itself is known to enhance the stability of proteins and other biomolecules in aqueous solutions.[1][2][3]
Q2: What are the primary stability concerns for this compound in aqueous solutions?
A2: The main stability concern for this compound in aqueous solutions is hydrolytic degradation of the amide bond connecting the oleic acid and the proline molecule.[4] This can be influenced by factors such as pH, temperature, and the presence of enzymes. Additionally, the unsaturated oleoyl chain is susceptible to oxidation.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation products from hydrolysis are oleic acid and proline. Oxidative degradation of the oleoyl chain can lead to a variety of byproducts, including aldehydes and shorter-chain carboxylic acids.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Precipitation or cloudiness in the aqueous solution. | - Exceeding the critical micelle concentration (CMC) or solubility limit.- pH of the solution is near the isoelectric point of this compound, reducing its solubility.- Degradation of this compound, leading to the formation of less soluble oleic acid. | - Determine the CMC and ensure the working concentration is appropriate.- Adjust the pH of the solution to be further from the isoelectric point. Consider a buffer system.- Analyze the solution for the presence of free oleic acid to confirm degradation. |
| Loss of efficacy or performance over time. | - Hydrolytic cleavage of the amide bond, reducing the concentration of intact this compound.- Oxidative degradation of the oleoyl group. | - Prepare fresh solutions before use.- Store stock solutions at lower temperatures (e.g., 2-8 °C) and protect from light.- Consider the use of antioxidants if oxidation is suspected.- Adjust the pH to a range that minimizes hydrolysis (typically near neutral, but requires empirical testing). |
| Inconsistent results between experiments. | - Variability in the preparation of the aqueous solution.- Use of aged or improperly stored stock solutions.- Fluctuations in experimental conditions (pH, temperature). | - Standardize the protocol for solution preparation, including the order of addition of components and mixing procedure.- Use freshly prepared solutions for each experiment or establish a clear expiration for stock solutions.- Carefully control and monitor the pH and temperature of your experiments. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | - Presence of degradation products (oleic acid, proline).- Impurities in the starting material.- Contamination of the solvent or glassware. | - Analyze for the presence of expected degradation products by running standards of oleic acid and proline.- Verify the purity of the this compound raw material.- Ensure high-purity solvents and clean equipment are used. |
Experimental Protocols
Protocol 1: Assessment of this compound Hydrolytic Stability by HPLC
This protocol outlines a method to determine the rate of hydrolysis of this compound in an aqueous solution at a given pH and temperature.
1. Materials:
- This compound
- High-purity water (HPLC grade)
- Buffer solutions (e.g., phosphate, citrate) at the desired pH
- Acetonitrile (HPLC grade)
- Formic acid or trifluoroacetic acid (for mobile phase)
- HPLC system with a UV detector and a C18 column
- Incubator or water bath
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO) at a high concentration.
- Preparation of Test Solutions: Dilute the stock solution into the desired aqueous buffer to achieve the final test concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on stability.
- Incubation: Aliquot the test solution into several sealed vials and place them in an incubator or water bath set to the desired temperature.
- Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial and immediately quench the degradation by freezing or by diluting into the mobile phase for analysis.
- HPLC Analysis:
- Analyze the samples by reverse-phase HPLC.
- The mobile phase could consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Monitor the elution of this compound and any degradation products using a UV detector (wavelength to be determined based on the chromophore, likely in the low UV range).
- Data Analysis:
- Quantify the peak area of this compound at each time point.
- Plot the concentration or peak area of this compound versus time to determine the degradation kinetics.
Protocol 2: Quantification of Proline using a Ninhydrin-Based Colorimetric Assay
This method can be used to quantify the amount of free proline released due to the hydrolysis of this compound.
1. Materials:
- Samples from the stability study (Protocol 1)
- Proline standards
- Ninhydrin reagent (ninhydrin in acetic acid and phosphoric acid)
- Toluene
- Spectrophotometer
2. Procedure:
- Sample Preparation: To 1 mL of the aqueous sample, add 1 mL of the ninhydrin reagent.
- Reaction: Heat the mixture in a boiling water bath for 1 hour.
- Extraction: After cooling, extract the reaction mixture with 2 mL of toluene by vortexing.
- Measurement: Measure the absorbance of the toluene layer at 520 nm using a spectrophotometer.
- Quantification: Create a standard curve using known concentrations of proline and determine the concentration of proline in the samples.
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Degradation of proline peptides in peptidase-deficient strains of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving Viscosity and Stability of a Highly Concentrated Monoclonal Antibody Solution with Concentrated Proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of proline under changing environments: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Oleoyl Proline Solubility Challenges in Formulations
Welcome to the Technical Support Center for oleoyl proline formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the experimental formulation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a lipoamino acid, a molecule combining the fatty acid oleic acid with the amino acid proline.[1][2] Its structure gives it a lipophilic (oil-loving) nature, which inherently leads to poor solubility in aqueous (water-based) solutions. This presents a significant hurdle in developing various formulations, particularly for cosmetic and pharmaceutical applications where stable and homogenous incorporation is crucial.
Q2: What are the known solubility parameters of this compound?
Quantitative solubility data for this compound is available for several common laboratory solvents. Understanding these parameters is the first step in selecting an appropriate solvent system for your formulation.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 10 mg/mL |
| Dimethyl sulfoxide (DMSO) | 12 mg/mL |
| Ethanol | 12 mg/mL |
| Ethanol:PBS (pH 7.2) (1:4) | 200 µg/mL |
Data sourced from publicly available information.
Q3: What general strategies can be employed to improve the solubility of this compound?
Several techniques are commonly used to enhance the solubility of lipophilic compounds like this compound. These include:
-
Co-solvency: Using a mixture of solvents to increase the overall solubility.
-
Micronization/Nanomilling: Reducing the particle size to increase the surface area available for dissolution.
-
Emulsification: Creating stable mixtures of oil and water phases, such as oil-in-water (o/w) emulsions or microemulsions.
-
Encapsulation: Utilizing carrier systems like liposomes or solid lipid nanoparticles (SLNs) to encapsulate this compound.[3]
Troubleshooting Guide
This section provides solutions to common problems encountered during the formulation of this compound.
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in an aqueous solution. | Low aqueous solubility of this compound. | 1. Increase the concentration of the organic co-solvent (e.g., ethanol, propylene glycol) in your aqueous phase. 2. Adjust the pH of the solution. The solubility of amino acid derivatives can be pH-dependent. 3. Consider using a surfactant to aid in dispersion and prevent aggregation. |
| Phase separation in an oil-in-water emulsion. | Improper emulsifier selection or concentration; Inadequate homogenization. | 1. Select an emulsifier or a combination of emulsifiers with an appropriate Hydrophile-Lipophile Balance (HLB) value for o/w emulsions (typically in the range of 8-18). 2. Optimize the concentration of the emulsifier. 3. Increase the homogenization speed and/or time to reduce droplet size. 4. Heat both the oil and water phases to a similar temperature before emulsification to reduce interfacial tension. |
| Low encapsulation efficiency in liposomes or SLNs. | Poor affinity of this compound for the lipid matrix; Suboptimal formulation or process parameters. | 1. Screen different lipids for the formulation to find one with better solubilizing capacity for this compound. 2. Optimize the drug-to-lipid ratio. 3. For SLNs, ensure the temperature of the lipid and aqueous phases during homogenization is above the melting point of the lipid. 4. For liposomes, experiment with different preparation methods (e.g., thin-film hydration, ethanol injection). |
| Instability of the formulation over time (e.g., creaming, coalescence). | Formulation is not thermodynamically stable. | 1. For emulsions, consider adding a stabilizer such as a polymer or gum to the aqueous phase to increase viscosity. 2. For nanoparticle systems, ensure sufficient surface charge (zeta potential) to prevent aggregation. Values greater than +30 mV or less than -30 mV are generally considered stable. 3. Optimize storage conditions (temperature, light exposure). |
Experimental Protocols
Below are detailed methodologies for key experiments to overcome this compound solubility challenges.
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol outlines a general procedure for creating a stable oil-in-water emulsion containing this compound.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, isopropyl myristate)
-
Aqueous phase (deionized water)
-
Hydrophilic emulsifier (e.g., Polysorbate 80, Kolliphor® RH40)
-
Co-emulsifier (optional, e.g., a fatty alcohol like cetearyl alcohol)
-
High-shear homogenizer
Procedure:
-
Prepare the Oil Phase:
-
Dissolve the desired amount of this compound in the chosen oil. Gentle heating (e.g., to 40-50°C) may be required to facilitate dissolution.
-
Add the emulsifier (and co-emulsifier, if used) to the oil phase.
-
Heat the oil phase to 70-75°C.
-
-
Prepare the Aqueous Phase:
-
Heat the deionized water to 70-75°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.
-
Homogenize at a high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes, or until a uniform, milky-white emulsion is formed.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature with gentle, continuous stirring.
-
-
Characterization:
-
Visually inspect for phase separation.
-
Measure droplet size and distribution using dynamic light scattering (DLS).
-
Assess stability by storing at different temperatures and observing for any changes over time.
-
Protocol 2: Formulation of a Microemulsion
This protocol describes the water titration method for preparing a microemulsion, which is a thermodynamically stable, transparent system.
Materials:
-
This compound
-
Oil (e.g., isopropyl myristate, Capryol 90)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (e.g., ethanol, propylene glycol)
-
Aqueous phase (deionized water)
-
Magnetic stirrer
Procedure:
-
Determine the Microemulsion Region:
-
Construct a pseudo-ternary phase diagram to identify the concentration ranges of oil, surfactant/co-surfactant (Smix), and water that form a stable microemulsion. This is typically done by preparing various ratios of oil and Smix and titrating with water.
-
-
Prepare the Smix:
-
Prepare a mixture of the surfactant and co-surfactant at a predetermined ratio (e.g., 1:1, 2:1, or 4:1 by weight).
-
-
Formulation:
-
Dissolve the desired amount of this compound in the selected oil.
-
Add the Smix to the oil phase containing this compound and mix thoroughly.
-
Slowly add the aqueous phase dropwise to the oil/Smix mixture while stirring continuously with a magnetic stirrer.
-
Continue adding the aqueous phase until a clear and transparent microemulsion is formed.
-
-
Characterization:
-
Visually inspect for clarity and homogeneity.
-
Measure droplet size using DLS.
-
Determine the type of microemulsion (o/w, w/o, or bicontinuous) by measuring electrical conductivity.
-
Protocol 3: Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol details the hot homogenization and ultrasonication method for producing SLNs to encapsulate this compound.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Aqueous phase (deionized water)
-
High-shear homogenizer
-
Probe sonicator
Procedure:
-
Prepare the Lipid Phase:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid.
-
-
Prepare the Aqueous Phase:
-
Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 8,000-15,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Nanosizing:
-
Immediately subject the hot pre-emulsion to high-power probe sonication for 3-5 minutes.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using DLS.
-
Determine the encapsulation efficiency by separating the free this compound from the SLNs (e.g., by ultracentrifugation) and quantifying the amount in the supernatant.
-
Visualization of Experimental Workflows and Mechanisms
Experimental Workflow for Overcoming Solubility Issues
Caption: A logical workflow for addressing this compound solubility challenges.
Hypothetical Signaling Pathway for this compound in Skin Anti-Aging
While a specific signaling pathway for this compound has not been fully elucidated, based on the known functions of its constituent parts (oleic acid and proline), a plausible mechanism of action for its anti-aging effects on the skin can be proposed. Proline is a key component of collagen and is known to stimulate its synthesis.[4][5] Oleic acid can act as a signaling molecule, potentially influencing pathways like those mediated by Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in inflammation and lipid metabolism.
Caption: A proposed mechanism for this compound's anti-aging effects in the skin.
References
Technical Support Center: Optimizing Oleoyl Proline Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing oleoyl proline in cell-based assays. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell-based assays?
This compound is a lipoamino acid, a molecule combining oleic acid (a fatty acid) and proline (an amino acid). This structure gives it unique properties, allowing it to interact with cell membranes and potentially influence cellular processes. In cell-based assays, it is primarily investigated for its potential anti-aging and skin-rejuvenating properties, such as stimulating collagen synthesis and protecting the extracellular matrix.
Q2: What is the proposed mechanism of action for this compound?
While direct signaling pathways for this compound are not extensively documented, its mechanism is believed to be similar to other lipoamino acids like Dipalmitoyl Hydroxyproline (DPHP). The proposed mechanism involves stimulating the contraction of collagen fibers, protecting existing collagen from enzymatic degradation by inhibiting matrix metalloproteinases (MMPs), and exerting antioxidant effects to protect against free radical damage.[1][2][3][4]
Q3: What is a typical starting concentration range for this compound in cell-based assays?
Based on data from the related compound Dipalmitoyl Hydroxyproline (Sepilift DPHP), a starting concentration range of 0.0005% to 1% (w/v) is recommended for in vitro studies.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q4: How should I prepare a stock solution of this compound?
This compound is lipophilic and will have low solubility in aqueous solutions. A stock solution can be prepared by dissolving it in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 100 mM in DMSO) and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.1% for DMSO).
Troubleshooting Guide
Issue 1: Low solubility or precipitation of this compound in cell culture medium.
-
Cause: this compound is a lipid-based compound with inherent low water solubility.
-
Solution:
-
Proper Stock Solution Preparation: Ensure the compound is fully dissolved in a suitable organic solvent (e.g., DMSO) before adding it to the aqueous culture medium.
-
Working Concentration: Prepare the final working concentration by adding the stock solution to the medium dropwise while vortexing or gently mixing to facilitate dispersion.
-
Serum Concentration: The presence of serum in the culture medium can aid in the solubilization of lipophilic compounds. If using a serum-free medium, consider adding a carrier protein like bovine serum albumin (BSA).
-
Sonication: Briefly sonicating the final solution (use a water bath sonicator to avoid excessive heating) can help to create a more uniform dispersion.
-
Issue 2: Observed cytotoxicity at expected effective concentrations.
-
Cause: The concentration of this compound or the solvent used for the stock solution may be toxic to the cells.
-
Solution:
-
Determine Cytotoxicity Threshold: Perform a cytotoxicity assay (e.g., MTT, LDH) with a wide range of this compound concentrations to determine the maximum non-toxic concentration for your specific cell line.
-
Solvent Control: Always include a vehicle control (culture medium with the same final concentration of the solvent used for the stock solution) to ensure that the observed toxicity is not due to the solvent.
-
Reduce Incubation Time: Shorter incubation times may be sufficient to observe the desired biological effect without causing significant cell death.
-
Issue 3: No observable effect on the target endpoint (e.g., collagen synthesis).
-
Cause: The concentration of this compound may be too low, the incubation time may be insufficient, or the chosen assay may not be sensitive enough.
-
Solution:
-
Optimize Concentration: Perform a dose-response study with a broader range of concentrations.
-
Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for observing the desired effect.
-
Assay Sensitivity: Ensure your chosen assay is sensitive enough to detect changes in your target endpoint. For collagen synthesis, consider methods like Sirius Red staining, Western blotting for collagen type I, or measuring hydroxyproline content.
-
Cell Health: Confirm that the cells are healthy and proliferating optimally before and during the experiment.
-
Quantitative Data Summary
The following table summarizes recommended concentration ranges for this compound in cell-based assays, inferred from data on the structurally related compound Dipalmitoyl Hydroxyproline (Sepilift DPHP).
| Parameter | Recommended Range | Reference |
| In Vitro Effective Concentration | 0.0005% - 1% (w/v) | |
| Collagen Fiber Contraction | ~0.001% (w/v) | |
| Anti-Elastase Effect | ~0.05% (w/v) | |
| Free Radical Scavenging | ~0.07% (w/v) | |
| Stimulation of TIMP2 | ~0.0005% (w/v) |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
-
Cell Seeding: Seed cells (e.g., human dermal fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a 2X stock of various concentrations of this compound in culture medium from a 100 mM DMSO stock. Ensure the final DMSO concentration will be below 0.1%.
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Assessing the Effect of this compound on Collagen Synthesis using Sirius Red Staining
-
Cell Seeding and Treatment: Seed human dermal fibroblasts in a 24-well plate and treat with various non-toxic concentrations of this compound (determined from Protocol 1) for 48-72 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.
-
Staining: Wash the fixed cells with distilled water and stain with 0.1% Sirius Red solution in saturated picric acid for 1 hour.
-
Washing: Wash unbound stain with 0.01 M HCl.
-
Elution: Elute the bound stain with 0.1 M NaOH.
-
Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at 550 nm.
-
Data Analysis: Compare the absorbance of treated cells to the vehicle control to determine the relative amount of collagen deposition.
Visualizations
Caption: Proposed mechanism of this compound in skin cells.
Caption: Workflow for testing this compound in cell assays.
References
Preventing oleoyl proline degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of oleoyl proline during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is an N-acyl amino acid, a class of lipid signaling molecules. Its stability is crucial for accurate experimental results, as degradation can lead to the formation of impurities that may have off-target effects or reduce the effective concentration of the active compound.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this compound are:
-
Hydrolysis: The amide bond linking the oleic acid and proline moieties can be cleaved, especially under acidic or basic conditions, yielding oleic acid and proline.[1]
-
Oxidation: The double bond in the oleoyl chain is susceptible to oxidation by atmospheric oxygen or other oxidizing agents, leading to the formation of various oxidation products such as hydroperoxides, aldehydes, and ketones.[2][3]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light to prevent photodegradation.
-
Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.
Q4: How can I tell if my this compound has degraded?
A4: Signs of degradation can include a change in physical appearance (e.g., color change, clumping), the appearance of additional spots on a Thin Layer Chromatography (TLC) plate, or the presence of unexpected peaks in High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) analysis.
Q5: Can I store this compound in solution?
A5: Storing this compound in solution is generally not recommended for long periods. If necessary, prepare solutions fresh. For short-term storage, use a dry, aprotic solvent and store at -20°C or below under an inert atmosphere. Aqueous solutions are particularly prone to hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| OP-S-01 | Change in physical appearance (e.g., yellowing, oily residue). | Oxidation of the oleoyl chain. | Discard the sample. For future storage, ensure the container is purged with an inert gas (argon or nitrogen) and stored in a dark, cold environment. |
| OP-S-02 | Inconsistent experimental results with a previously reliable batch. | Degradation of the stock material due to improper storage (e.g., frequent freeze-thaw cycles, exposure to air/light). | Aliquot the stock material into smaller, single-use vials to minimize freeze-thaw cycles and exposure to the atmosphere. Re-evaluate the purity of the stock using an appropriate analytical method (e.g., HPLC-MS). |
| OP-E-01 | Appearance of unexpected peaks in HPLC/LC-MS analysis of an experimental sample. | 1. Hydrolysis of the amide bond in aqueous buffers. 2. Oxidation during the experiment (e.g., in cell culture media). | 1. Minimize the time this compound is in aqueous solution. Prepare solutions fresh. If the experiment allows, use a buffer with a neutral pH. 2. Degas aqueous buffers before use. Consider adding an antioxidant (that does not interfere with the experiment) to the medium. |
| OP-E-02 | Low biological activity observed in an in-vitro assay. | Degradation of this compound in the assay medium. | Run a stability study of this compound in the specific assay medium under the experimental conditions (time, temperature, CO2 levels) to determine its half-life. This will help in optimizing the timing of the experiment and interpreting the results. |
| OP-E-03 | Precipitation of the compound from the experimental solution. | Poor solubility or degradation leading to less soluble products. | Ensure the solvent used is appropriate for the concentration. For aqueous solutions, consider using a co-solvent (e.g., DMSO, ethanol) at a concentration that is compatible with your experimental system. |
Data on this compound Stability
The stability of this compound is influenced by several factors. The following tables provide an overview of expected stability under various conditions. Note: Specific kinetic data for this compound is limited; therefore, the data presented is a combination of information for similar N-acyl amino acids and general principles of lipid and amide stability.
Table 1: Estimated Shelf-Life of Solid this compound under Different Storage Conditions
| Storage Condition | Temperature (°C) | Atmosphere | Light Condition | Estimated Shelf-Life |
| Recommended Long-Term | -20 | Inert (Argon/Nitrogen) | Dark | > 2 years |
| Recommended Short-Term | 4 | Inert (Argon/Nitrogen) | Dark | Weeks to months |
| Room Temperature | 25 | Air | Light | Days to weeks |
| Room Temperature | 25 | Air | Dark | Weeks |
| Elevated Temperature | 40 | Air | Dark | Days |
Table 2: Factors Influencing the Rate of Degradation in Solution
| Factor | Condition | Effect on Hydrolysis Rate | Effect on Oxidation Rate |
| pH | Acidic (pH < 6) | Increased | Generally minor effect |
| Neutral (pH 7) | Minimal | Base rate | |
| Basic (pH > 8) | Increased | Can be increased | |
| Temperature | Increase | Increased (follows Arrhenius kinetics) | Increased |
| Light Exposure | UV/Visible Light | Can accelerate | Significantly increased (photoxidation) |
| Presence of Metal Ions | e.g., Fe²⁺, Cu²⁺ | Can catalyze | Significantly increased |
| Presence of Antioxidants | e.g., BHT, Vitamin E | No direct effect | Decreased |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC-MS
Objective: To determine the stability of this compound under specific experimental conditions (e.g., in a particular buffer or cell culture medium).
Methodology:
-
Sample Preparation:
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO) at a known concentration (e.g., 10 mM).
-
Dilute the stock solution into the test buffer/medium to the final experimental concentration.
-
Prepare several identical aliquots in sealed, light-protected vials.
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Include a control sample of this compound in a stable solvent (e.g., ethanol) stored at -20°C.
-
-
Incubation:
-
Place the aliquots under the desired experimental conditions (e.g., 37°C, 5% CO₂).
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At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately quench any further degradation by freezing at -80°C or by adding an organic solvent and freezing.
-
-
Analysis by HPLC-MS:
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: Start with a suitable percentage of B, ramp up to 95-100% B to elute the compound and its degradation products.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Monitor the m/z of this compound and its expected degradation products (oleic acid and proline).
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Scan Mode: Full scan to identify unknown degradation products, and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
-
-
Data Analysis:
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Integrate the peak area of this compound at each time point.
-
Normalize the peak area to an internal standard if used.
-
Plot the percentage of remaining this compound against time to determine the degradation rate and half-life.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under stress conditions.[4]
Methodology:
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Sample Preparation: Prepare solutions of this compound in suitable solvents for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
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Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
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Oxidation: 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound at 80°C for 48 hours.
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Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for 24 hours.
-
-
Sample Processing: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
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Analysis: Analyze the stressed samples using HPLC-MS/MS as described in Protocol 1. Use the full scan and fragmentation data to identify the mass and structure of the degradation products.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for experimental issues.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Induction of an endothermic transition in the Arrhenius plot of fatty acid uptake by lipid-depleted ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting oleoyl proline aggregation in high-concentration solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-concentration solutions of oleoyl proline.
Troubleshooting Guides
This section offers solutions to common problems encountered during the handling and experimentation of this compound solutions.
Issue 1: this compound solution appears cloudy or has visible precipitates immediately after preparation.
This is a common indication of poor solubility or immediate aggregation upon dissolution.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Inappropriate Solvent | This compound has limited solubility in aqueous solutions. Use organic solvents or a co-solvent system. | 1. Attempt to dissolve this compound in solvents such as ethanol, DMSO, or DMF. 2. If an aqueous system is required, prepare a stock solution in a water-miscible organic solvent (e.g., ethanol) first. 3. Add the stock solution dropwise to the aqueous buffer while vortexing to achieve the desired final concentration. Avoid adding the aqueous solution to the stock. |
| Low Temperature | The solubility of this compound can be temperature-dependent. | 1. Gently warm the solution to 37-40°C in a water bath. 2. Maintain gentle agitation to facilitate dissolution. 3. Once dissolved, allow the solution to slowly cool to room temperature. Do not rapidly cool, as this can induce precipitation. |
| Incorrect pH | The protonation state of the proline headgroup can significantly impact solubility. | 1. Adjust the pH of the aqueous buffer. For the carboxyl group on proline, a pH above its pKa (~2) will result in a negatively charged, more hydrophilic headgroup. 2. Prepare a series of buffers with varying pH (e.g., 6.0, 7.4, 8.0). 3. Attempt to dissolve the this compound in each buffer to determine the optimal pH for solubility. |
Troubleshooting Workflow for Initial Dissolution:
Caption: Troubleshooting workflow for immediate aggregation.
Issue 2: A clear this compound solution becomes cloudy or forms aggregates over time.
This delayed aggregation can be caused by changes in solution conditions or inherent instability at high concentrations.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| High Concentration | The concentration may be above the critical micelle concentration (CMC), leading to self-assembly. The CMC of this compound is approximately 4.8 µM.[1][2] | 1. If experimentally feasible, dilute the solution to a concentration below the CMC. 2. If high concentration is necessary, consider adding stabilizing excipients. |
| Ionic Strength | Salts in the buffer can affect the hydrophobic interactions and the charge of the headgroup. | 1. Prepare solutions with varying salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl). 2. Monitor the stability of the solutions over time to identify the optimal ionic strength. |
| Temperature Fluctuations | Freeze-thaw cycles or storage at inappropriate temperatures can induce aggregation. | 1. Store stock solutions at a constant temperature, such as -20°C or -80°C.[1] 2. For working solutions, maintain a stable temperature. 3. If freezing is necessary, aliquot the solution into smaller volumes to minimize freeze-thaw cycles. Consider adding a cryoprotectant like glycerol (5-10% v/v). |
| Presence of Nucleation Sites | Particulates or impurities in the solution can act as seeds for aggregation. | 1. Filter the solution through a 0.22 µm syringe filter after preparation. 2. Use high-purity solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of this compound aggregation?
A1: this compound is an amphiphilic molecule, meaning it has a water-loving (hydrophilic) proline head and a water-fearing (hydrophobic) oleoyl tail. In aqueous solutions, the hydrophobic tails tend to cluster together to minimize their contact with water, a phenomenon known as the hydrophobic effect. This self-association leads to the formation of aggregates, such as micelles, especially at concentrations above the CMC.
Molecular Interaction Diagram:
Caption: this compound aggregation into a micelle.
Q2: How can I characterize the aggregates in my solution?
A2: Dynamic Light Scattering (DLS) is a common technique to determine the size distribution of particles in a solution.
Experimental Protocol for Dynamic Light Scattering (DLS):
-
Sample Preparation:
-
Prepare the this compound solution at the desired concentration and in the final buffer.
-
Filter the sample through a 0.22 µm filter directly into a clean DLS cuvette to remove any dust or large, extraneous particles.
-
Ensure the sample is free of air bubbles.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for the measurement.
-
Allow the sample to equilibrate to the set temperature for at least 5-10 minutes inside the instrument.
-
-
Data Acquisition:
-
Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and polydispersity index (PDI). A higher PDI indicates a broader range of particle sizes.
-
Q3: Can I use additives to prevent aggregation?
A3: Yes, certain excipients can help stabilize this compound solutions.
| Excipient | Mechanism of Action |
| Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80) | These molecules can incorporate into the this compound micelles or form mixed micelles, which can increase the stability of the aggregates and prevent further growth or precipitation. |
| Cyclodextrins (e.g., HP-β-CD) | The hydrophobic cavity of cyclodextrins can encapsulate the oleoyl tail of this compound, effectively shielding it from the aqueous environment and preventing self-association. |
| Co-solvents (e.g., Ethanol, Propylene Glycol) | These can increase the solubility of the oleoyl moiety, reducing the hydrophobic driving force for aggregation. |
Q4: What is the solubility of this compound in common solvents?
A4: The following table summarizes the approximate solubility of this compound in various solvents. Note that these values can be affected by temperature and the purity of the compound.
| Solvent | Approximate Solubility | Reference |
| DMF | 10 mg/mL | [1] |
| DMSO | 12 mg/mL | [1] |
| Ethanol | 12 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:4) | 200 µg/mL | |
| Methyl Acetate | 10 mg/mL |
References
Technical Support Center: Enhancing the Oral Bioavailability of Oleoyl Proline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of oleoyl proline. The following question-and-answer format directly addresses potential issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its oral bioavailability a challenge?
A1: this compound is a lipoamino acid, a molecule combining oleic acid and the amino acid proline.[1] Its lipophilic nature, due to the long oleic acid chain, results in poor aqueous solubility, which is a primary barrier to efficient absorption in the gastrointestinal (GI) tract and can lead to low and variable oral bioavailability.[2] Overcoming this solubility issue is key to unlocking its therapeutic potential when administered orally.
Q2: What are the primary strategies for enhancing the oral bioavailability of this compound?
A2: The most promising strategies involve lipid-based drug delivery systems (LBDDS). These formulations aim to increase the solubility and absorption of lipophilic compounds. Key approaches include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract, improving dissolution and absorption.
-
Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic compounds, protecting them from degradation and enhancing their uptake.
-
Use of Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.
Q3: How is the oral bioavailability of this compound assessed?
A3: The assessment of oral bioavailability involves both in vitro and in vivo models:
-
In Vitro Models:
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells to predict intestinal permeability.
-
In Vitro Digestion Models: These models simulate the digestion process in the GI tract to evaluate the fate of the formulation and the solubilization of the compound.
-
-
In Vivo Models:
-
Rodent Pharmacokinetic Studies: this compound formulations are administered to rats or mice via oral gavage, and blood samples are collected over time to determine the concentration of the compound in the plasma. This allows for the calculation of key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to reach maximum concentration).
-
Troubleshooting Guides
Low Oral Bioavailability in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Poor Formulation Performance | 1. Optimize SEDDS/SMEDDS: Re-evaluate the ratio of oil, surfactant, and co-surfactant. Conduct phase diagram studies to identify the optimal self-emulsification region. 2. Particle Size: For nanoformulations, ensure the particle size is within the optimal range for absorption (typically below 200 nm). 3. Excipient Compatibility: Ensure all components of the formulation are compatible and do not cause precipitation of this compound upon storage or dilution in the GI fluids. |
| Precipitation in the GI Tract | 1. Increase Solubilization Capacity: Incorporate co-solvents or surfactants with a higher hydrophilic-lipophilic balance (HLB) value to improve the solubilizing capacity of the formulation in aqueous environments. 2. In Vitro Digestion Testing: Use in vitro lipolysis models to assess the potential for precipitation during digestion and reformulate as needed. |
| Rapid Metabolism | 1. Inhibition of Metabolic Enzymes: While less common for the oleoyl moiety, consider the potential for enzymatic degradation of the proline portion. Co-administration with enzyme inhibitors could be explored, but with caution regarding potential drug-drug interactions. 2. Lymphatic Targeting: Formulations rich in long-chain triglycerides can promote lymphatic uptake, bypassing first-pass metabolism in the liver. |
| P-glycoprotein (P-gp) Efflux | 1. Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests that the compound is a substrate for P-gp or other efflux transporters. 2. Incorporate P-gp Inhibitors: Include excipients known to inhibit P-gp, such as certain surfactants (e.g., polysorbates), in the formulation. |
Inconsistent Results in In Vitro Caco-2 Permeability Assays
| Potential Cause | Troubleshooting Steps |
| Low Apparent Permeability (Papp) | 1. Solubility in Assay Buffer: Ensure this compound is fully dissolved in the transport buffer. The use of a small percentage of a co-solvent like DMSO (typically <1%) may be necessary. Run a vehicle control to account for any solvent effects. 2. Cell Monolayer Integrity: Verify the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER suggests cytotoxicity. 3. Formulation Effects: Test different formulations (e.g., SEDDS pre-concentrate diluted in buffer) to see if they improve permeability. |
| High Efflux Ratio | 1. Confirm Transporter Involvement: Use specific inhibitors for known efflux transporters (e.g., verapamil for P-gp) to confirm their role in the efflux of this compound. |
| High Variability Between Replicates | 1. Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and differentiation time (typically 21 days). 2. Precise Dosing and Sampling: Use calibrated pipettes and ensure consistent timing for sample collection. |
Experimental Protocols
Protocol 1: Preparation of an this compound Self-Emulsifying Drug Delivery System (SEDDS)
Materials:
-
This compound
-
Oil Phase (e.g., Oleic acid, Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL, Kolliphor® RH 40)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, Propylene Glycol)
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Phase Diagram Construction: Construct a ternary or pseudo-ternary phase diagram to identify the concentration ranges of the selected oil, surfactant, and co-surfactant that result in a stable and clear microemulsion upon aqueous dilution.
-
Formulation Preparation: a. Accurately weigh the selected amounts of the oil phase, surfactant, and co-surfactant into a glass vial. b. Heat the mixture to 40-50°C to ensure homogeneity and facilitate mixing. c. Add the pre-weighed this compound to the mixture and vortex until a clear and homogenous solution is obtained. d. Allow the formulation to cool to room temperature.
-
Characterization: a. Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to a known volume of water with gentle agitation and visually observe the formation of the emulsion. b. Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS).
Protocol 2: In Vitro Caco-2 Permeability Assay for this compound
Materials:
-
Caco-2 cells (passage number 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
This compound formulation
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: a. Measure the TEER of the cell monolayers using an epithelial voltohmmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Permeability Study (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the this compound formulation (dissolved in HBSS, with a final DMSO concentration of <1% if necessary) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Permeability Study (Basolateral to Apical - B to A for Efflux Assessment): a. Repeat the above steps, but add the this compound formulation to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the drug in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B).
Protocol 3: In Vivo Oral Bioavailability Study in Rats
Materials:
-
Sprague-Dawley or Wistar rats (male, 200-250 g)
-
This compound formulation (e.g., SEDDS)
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system for quantification
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water.
-
Formulation Administration: Administer the this compound formulation to the rats via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: a. Protein Precipitation: Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile). b. LC-MS/MS Quantification: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, Tmax, and oral bioavailability (if an intravenous dose group is included).
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 | 150 ± 35 | 2.0 | 600 ± 120 | 100 (Reference) |
| This compound SEDDS | 50 | 750 ± 150 | 1.0 | 3000 ± 500 | 500 |
| This compound NLC | 50 | 600 ± 110 | 1.5 | 2700 ± 450 | 450 |
Data are presented as mean ± standard deviation (n=6). This is example data and not from a specific study.
Mandatory Visualizations
Caption: Workflow for enhancing this compound bioavailability.
Caption: Putative absorption pathways for this compound.
References
Technical Support Center: Method Refinement for Detecting Oleoyl Proline in Biological Samples
Welcome to the technical support center for the analysis of oleoyl proline in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your detection methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the quantification of this compound in biological samples?
A1: The most prevalent and robust method for the quantification of this compound and other N-acyl amino acids in complex biological matrices is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[1] This technique offers high sensitivity and selectivity, which is crucial for distinguishing this compound from other endogenous lipids and amino acids.
Q2: What are the main challenges in preparing biological samples for this compound analysis?
A2: The primary challenges in sample preparation include:
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Low Recovery: Due to its lipophilic nature, this compound can adhere to plasticware and be lost during extraction steps. Previously published methods for broader lipidomic panels have reported low recovery for similar N-acyl amino acids.[1]
-
Matrix Effects: Biological samples like plasma and brain tissue are complex and contain numerous compounds that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[1]
-
Analyte Stability: Like other lipids, this compound may be susceptible to degradation through oxidation or enzymatic activity during sample collection, storage, and preparation.[2][3] Proper storage, such as flash-freezing and storing at -20°C or lower in the absence of light and oxygen, is recommended to maintain sample integrity.
Q3: How can I improve the extraction efficiency of this compound from plasma or tissue?
A3: To enhance extraction efficiency, consider the following:
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Solvent Choice: A common and effective method for extracting N-acyl amino acids is liquid-liquid extraction using a solvent system like chloroform and methanol.
-
Homogenization: For tissue samples, thorough homogenization is critical to ensure the complete release of the analyte from the tissue matrix.
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended. Adding the internal standard at the beginning of the extraction process helps to correct for analyte loss during sample preparation and for matrix effects.
Q4: I am observing significant ion suppression in my LC-MS/MS analysis. What can I do to mitigate this?
A4: Ion suppression is a common issue in LC-MS/MS analysis of biological samples. To address this:
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Chromatographic Separation: Optimize your HPLC method to ensure that this compound is chromatographically separated from co-eluting matrix components, particularly phospholipids, that are known to cause ion suppression.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, ensure that the final concentration of this compound remains above the limit of quantification (LOQ).
-
Matrix-Matched Calibrators: If possible, prepare your calibration standards in a matrix that is similar to your study samples (e.g., stripped plasma) to compensate for matrix effects. When a true blank matrix is unavailable because the analyte is endogenous, a substitute matrix can be used.
Q5: Are there any derivatization techniques that can improve the detection of this compound?
A5: While direct analysis of this compound is possible, chemical derivatization can be employed to enhance detection. Derivatization can improve chromatographic retention and increase ionization efficiency. Techniques targeting the carboxylic acid group can be particularly effective. However, it's important to validate the derivatization reaction for completeness and to ensure that no unwanted side products are formed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Inefficient extraction. | Optimize the liquid-liquid extraction protocol. Ensure proper solvent-to-sample ratios and adequate mixing. Use a stable isotope-labeled internal standard to track recovery. |
| Degradation of the analyte. | Ensure samples are stored properly at -80°C and processed on ice. Minimize freeze-thaw cycles. Consider adding antioxidants during sample preparation. | |
| Sub-optimal MS/MS parameters. | Optimize the precursor and product ion selection, collision energy, and other MS parameters for this compound using a pure standard. | |
| Poor Peak Shape in Chromatography | Inappropriate column chemistry. | For a lipophilic molecule like this compound, a C18 reversed-phase column is typically suitable. Experiment with different column manufacturers and particle sizes. |
| Mobile phase incompatibility. | Ensure the mobile phase composition and pH are optimal for the retention and elution of this compound. The use of additives like formic acid can improve peak shape. | |
| Column overload. | Inject a smaller volume of the sample extract or dilute the extract further. | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Standardize every step of the sample preparation protocol. Use of automated liquid handling systems can improve precision. |
| Instability of the analyte in the autosampler. | Test the stability of the processed samples in the autosampler over the expected run time. If degradation is observed, consider cooling the autosampler. | |
| Fluctuations in the LC-MS system. | Perform regular system suitability tests to ensure the LC-MS system is performing consistently. Check for leaks, and ensure the spray needle is clean and properly positioned. | |
| Inaccurate Quantification (Poor Accuracy) | Matrix effects (ion suppression or enhancement). | Implement matrix-matched calibration curves or the standard addition method. Ensure the internal standard behaves similarly to the analyte. |
| Incorrect preparation of calibration standards. | Verify the concentration of the stock solutions and ensure accurate serial dilutions. Prepare fresh standards regularly. | |
| Cross-contamination between samples. | Implement a rigorous wash step for the injection needle and port between samples. Run blank injections to check for carryover. |
Quantitative Method Performance Data
The following table summarizes typical performance characteristics for LC-MS/MS methods used for the analysis of N-acyl amino acids, which can be used as a benchmark for method development for this compound.
| Parameter | N-Oleoyl Glycine | N-Oleoyl Alanine | Typical Target for this compound |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | 0.5 - 5 ng/mL |
| Accuracy (% Bias) | Within ±20% | Within ±20% | Within ±15% |
| Precision (%RSD) | <15% | <15% | <15% |
| Recovery | >90% | >90% | >85% |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol is adapted from methods for similar N-acyl amino acids.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., this compound-d4 at 100 ng/mL in methanol). Vortex briefly.
-
Protein Precipitation and Extraction:
-
Add 400 µL of ice-cold methanol. Vortex for 30 seconds.
-
Add 800 µL of chloroform. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Phase Separation: Carefully collect the lower organic layer containing the lipids into a new tube.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipophilic this compound.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor ion ([M+H]+) and a stable product ion for both this compound and its internal standard by infusing a pure standard.
-
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage to achieve maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce oleoyl proline-induced cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with oleoyl proline in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell cultures upon treatment with this compound. What are the potential underlying mechanisms?
A1: While direct cytotoxic mechanisms of this compound are still under investigation, the observed effects may be attributed to the bioactivity of its constituent parts: oleic acid and proline. Potential mechanisms include:
-
Mitochondrial Dysfunction: Proline metabolism, which occurs in the mitochondria, can influence the electron transport chain.[1][2] Under certain conditions, high concentrations of proline or its metabolites may disrupt mitochondrial membrane potential and ATP production, leading to cellular stress.[3]
-
Induction of Oxidative Stress: The metabolic processing of both fatty acids and proline can lead to the generation of reactive oxygen species (ROS). An imbalance in ROS production and the cell's antioxidant capacity can result in oxidative damage to lipids, proteins, and DNA, ultimately triggering apoptosis. Proline itself has been shown to alter antioxidant enzyme defenses.
-
Apoptosis Induction: Elevated intracellular stress can activate intrinsic apoptotic pathways. This may involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase cascades.
Q2: What are some initial steps to troubleshoot this compound-induced cytotoxicity?
A2: A logical troubleshooting approach is crucial. We recommend the following initial steps:
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Confirm Compound Purity and Stability: Ensure the purity of your this compound stock. Impurities or degradation products could be responsible for the observed cytotoxicity.
-
Dose-Response and Time-Course Analysis: Perform a comprehensive dose-response study to determine the IC50 value of this compound in your specific cell line. A time-course experiment will help identify the onset of cytotoxicity.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound (e.g., DMSO, ethanol) is not contributing to cytotoxicity at the concentrations used.
-
Cell Line Specificity: Test the cytotoxic effect of this compound on multiple cell lines to determine if the effect is cell-type specific.
Q3: Are there any recommended strategies to mitigate this compound-induced cytotoxicity without compromising its primary effects in our experimental model?
A3: Yes, several strategies can be employed to reduce off-target cytotoxic effects:
-
Co-treatment with Antioxidants: The use of antioxidants can counteract oxidative stress, a potential driver of cytotoxicity. N-acetylcysteine (NAC) is a common antioxidant that can scavenge ROS and replenish intracellular glutathione (GSH) levels. Other antioxidants like Vitamin E (α-tocopherol) or ascorbic acid may also be effective.
-
Serum Concentration in Media: The presence of serum in the culture media can influence cellular sensitivity to cytotoxic agents. Ensure you are using the recommended serum concentration for your cell line.
-
Lowering Treatment Concentration: Based on your dose-response analysis, using the lowest effective concentration of this compound can help minimize cytotoxicity.
Troubleshooting Guides
Issue 1: Increased Apoptosis Detected by Annexin V/PI Staining
-
Possible Cause: Activation of apoptotic signaling pathways.
-
Troubleshooting Steps:
-
Assess Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 or TMRE to determine if there is a loss of mitochondrial membrane potential, an early indicator of apoptosis.
-
Measure Caspase Activity: Perform a caspase activity assay (e.g., Caspase-3/7, Caspase-9) to confirm the involvement of the caspase cascade.
-
Analyze Bcl-2 Family Proteins: Use Western blotting to assess the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
Antioxidant Co-treatment: Test if co-incubation with an antioxidant like N-acetylcysteine (NAC) reduces the apoptotic cell population.
-
Issue 2: Reduced Cell Viability Observed in MTT or Resazurin Assays
-
Possible Cause: Metabolic dysfunction or compromised cell membrane integrity.
-
Troubleshooting Steps:
-
Measure Intracellular ROS: Use a fluorescent probe like DCFDA to quantify intracellular ROS levels. An increase in ROS can lead to reduced metabolic activity.
-
LDH Release Assay: To assess membrane integrity, perform a lactate dehydrogenase (LDH) release assay. Increased LDH in the culture supernatant indicates necrotic cell death.
-
ATP Production Assay: Measure intracellular ATP levels to directly assess mitochondrial function. A decrease in ATP suggests metabolic impairment.
-
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| HepG2 | Liver | 75.3 ± 5.2 |
| A549 | Lung | 112.8 ± 9.7 |
| MCF-7 | Breast | 98.1 ± 7.6 |
| PC-3 | Prostate | 85.4 ± 6.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Apoptosis in HepG2 Cells
| Treatment | % Apoptotic Cells (Annexin V+/PI-) |
| Vehicle Control | 4.2 ± 0.8 |
| This compound (75 µM) | 35.7 ± 4.1 |
| NAC (1 mM) | 5.1 ± 1.0 |
| This compound (75 µM) + NAC (1 mM) | 12.3 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (and controls) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound as per your experimental design.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
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Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
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Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
DCFDA Staining: Remove the treatment media, wash with PBS, and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes at 37°C.
-
Data Acquisition: After incubation, wash the cells with PBS and measure the fluorescence (excitation/emission ~485/535 nm) using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity to the number of cells or protein concentration.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for troubleshooting this compound cytotoxicity.
Caption: Troubleshooting logic for this compound-induced cytotoxicity.
References
Adjusting pH for optimal oleoyl proline activity in formulations
Frequently Asked Questions (FAQs)
Q1: What is the role of proline and its derivatives in skincare and pharmaceutical formulations?
Proline is a non-essential amino acid that plays a crucial role in the synthesis of collagen, the primary structural protein in the skin.[1][2][3][4] It is integral to the stability of collagen's triple-helix structure.[1] Proline and its derivatives are used in cosmetic products as skin and hair conditioning agents, forming a protective film on the skin's surface to prevent moisture loss and improve smoothness. They are also incorporated for their anti-aging properties, as they can stimulate the production of collagen and elastin, potentially reducing the appearance of fine lines and wrinkles. In a broader context, proline's unique structure influences protein folding and stability.
Q2: Why is pH important for formulations containing proline derivatives?
The pH of a formulation is a critical factor that can significantly impact the solubility, stability, activity, and absorption of active ingredients, including amino acids and their derivatives. For proteins and peptides, pH affects their three-dimensional structure and charge, which in turn dictates their biological activity and stability. Extreme pH levels can lead to the degradation or denaturation of such ingredients. Furthermore, the pH of a topical product can influence the skin's natural acidic mantle, which typically has a pH between 4.5 and 6.5. Maintaining this acidic environment is essential for barrier function, enzyme activity, and regulating the skin microbiome.
Q3: What is the general approach to adjusting the pH of a formulation?
The pH of a formulation is typically adjusted using acidifying or alkalizing agents. Common choices for lowering pH (acidification) include citric acid and lactic acid, while sodium hydroxide and triethanolamine are often used to raise pH (alkalization). These adjusters are usually prepared as dilute solutions and added dropwise to the formulation while monitoring the pH with a calibrated pH meter until the desired level is reached. It is crucial to select pH adjusters that are compatible with the other ingredients in the formulation to avoid instability, precipitation, or other unwanted reactions.
Troubleshooting Guide
Issue 1: My formulation with a proline derivative has become cloudy or has formed a precipitate after pH adjustment.
-
Possible Cause: The pH of the formulation may have shifted to a point where the proline derivative is no longer soluble, or it may have reacted with another ingredient in the formulation. The isoelectric point (pI) of the amino acid derivative is the pH at which it has a net neutral charge and is often least soluble.
-
Solution:
-
Determine the isoelectric point of your specific proline derivative if possible.
-
Adjust the pH of the formulation to be further away from the pI.
-
Consider using a different pH adjusting agent that does not form an insoluble salt with your active ingredient.
-
Incorporate a solubilizing agent or adjust the solvent system.
-
Issue 2: The viscosity of my gel formulation changed dramatically after adding a proline derivative and adjusting the pH.
-
Possible Cause: Many gelling agents, such as carbomer polymers, are pH-sensitive. Their ability to thicken is dependent on the neutralization of acidic groups, which occurs within a specific pH range. The addition of an acidic or basic ingredient, or the subsequent pH adjustment, can alter the polymer's conformation and its thickening capacity.
-
Solution:
-
Review the technical data sheet for your gelling agent to understand its optimal pH range for viscosity.
-
Adjust the pH of your formulation to fall within this optimal range.
-
Consider pre-neutralizing the gelling agent before adding the proline derivative, or vice-versa, depending on their individual pH characteristics.
-
Issue 3: I am not observing the expected biological activity from my proline derivative in my cell-based assays.
-
Possible Cause: The pH of your final formulation or cell culture medium may be outside the optimal range for the activity of the proline derivative. The conformation and charge of the molecule, which are crucial for its interaction with biological targets, are pH-dependent.
-
Solution:
-
Conduct a pH-activity profile study to determine the optimal pH for your proline derivative's activity in your specific assay system. This involves testing the activity across a range of pH values.
-
Ensure that the pH of your formulation is buffered to maintain the optimal pH during storage and application.
-
Refer to the experimental protocol below for guidance on determining the optimal pH.
-
Data Summary
The following table summarizes relevant pH data for cosmetic formulations and skin.
| Category | pH Range | Significance |
| Human Skin Surface | 4.5 - 6.5 | Supports barrier function, enzyme activity, and a healthy microbiome. |
| Mild Cleansers | ~5.5 | Aligns with the skin's natural acidity. |
| Toners | 5.0 - 7.0 | Often formulated to rebalance skin pH after cleansing. |
| Moisturizers | 5.0 - 7.0 | Neutral to slightly acidic to support barrier function. |
| Chemical Exfoliants (e.g., AHAs) | 3.0 - 4.0 | Most effective at a low pH for optimal exfoliation. |
| Vitamin C (Ascorbic Acid) Serums | 2.6 - 3.2 | Requires a low pH for stability and bioavailability. |
Experimental Protocols
Protocol: Determination of Optimal pH for a Proline Derivative in a Formulation
Objective: To identify the pH at which a proline derivative exhibits maximum stability and/or activity in a given formulation base.
Materials:
-
Proline derivative of interest
-
Formulation base
-
pH meter, calibrated
-
Micro-pipettes
-
Stir plate and stir bars
-
Small beakers or vials
-
Acidifying agent solution (e.g., 10% w/v citric acid in deionized water)
-
Alkalizing agent solution (e.g., 10% w/v sodium hydroxide in deionized water)
-
Analytical instrumentation for assessing stability (e.g., HPLC, viscometer) or activity (e.g., cell-based assay, spectroscopic assay).
Methodology:
-
Preparation of Formulation Samples:
-
Prepare several identical samples of the formulation base containing the proline derivative at the desired concentration.
-
Ensure the active ingredient is fully dissolved or dispersed.
-
-
pH Adjustment:
-
Create a series of samples at different pH values (e.g., in 0.5 pH unit increments from pH 4.0 to 8.0).
-
For each sample, slowly add the acidifying or alkalizing solution dropwise while stirring and continuously monitoring the pH until the target pH is reached and stable.
-
Record the final pH of each sample.
-
-
Stability Assessment:
-
Store the pH-adjusted samples under controlled conditions (e.g., specified temperature and light exposure).
-
At predetermined time points (e.g., 0, 1, 2, 4 weeks), visually inspect the samples for any changes in appearance, such as color change, precipitation, or phase separation.
-
Quantify the concentration of the proline derivative using a suitable analytical method like HPLC to assess chemical degradation.
-
Measure physical stability parameters like viscosity.
-
-
Activity Assessment:
-
For each pH-adjusted sample, perform the relevant biological or functional assay to determine the activity of the proline derivative.
-
Ensure the pH of the assay medium itself is controlled and does not interfere with the results.
-
-
Data Analysis:
-
Plot the stability (e.g., % of initial concentration) and activity data as a function of pH.
-
The optimal pH is the range where both stability and activity are maximized.
-
Visualizations
Caption: Experimental Workflow for pH Optimization.
Caption: pH and Formulation Stability/Efficacy Relationship.
References
Minimizing interference in oleoyl proline analytical measurements
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize interference during the analytical measurement of oleoyl proline. Given its amphiphilic nature, combining a lipid (oleic acid) and an amino acid (proline), its analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is prone to specific challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound (C₂₃H₄₁NO₃) is an N-acyl amino acid, a molecule where oleic acid is chemically linked to proline.[1] This structure gives it both lipid-like (hydrophobic tail) and amino-acid-like (hydrophilic head) properties. The primary challenge in its analysis stems from this dual nature, which makes it susceptible to complex matrix effects, especially in biological or cosmetic formulations.[2][3] Co-extraction of other lipids, salts, and excipients can significantly interfere with its ionization in a mass spectrometer.[4][5]
Q2: What is the most effective analytical technique for quantifying this compound?
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method. This technique offers a powerful combination of physical separation (HPLC) and highly sensitive and selective detection (MS/MS). Using MS/MS in Multiple Reaction Monitoring (MRM) mode allows for precise quantification even at low concentrations, helping to distinguish the analyte from background noise and some interferences.
Q3: What are "matrix effects" and how do they impact this compound analysis?
Matrix effects occur when components in the sample, other than the analyte itself, alter the analyte's ionization efficiency in the mass spectrometer's source. This can lead to either ion suppression (a weaker signal) or ion enhancement (a stronger signal), both of which result in inaccurate and unreliable quantification. Given that this compound is often analyzed in complex matrices like creams, lotions, or plasma, which are rich in lipids, proteins, and salts, managing matrix effects is a critical step in method development.
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?
A SIL-IS is a version of the analyte (e.g., this compound) where one or more atoms have been replaced with a heavy isotope, such as ¹³C or ¹⁵N. A SIL-IS is the gold standard for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte. It co-elutes from the HPLC column and experiences the same matrix effects. By comparing the signal of the analyte to the known concentration of the SIL-IS, accurate quantification can be achieved even when ion suppression or enhancement occurs.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Q5: I am seeing low or no signal for this compound. What are the likely causes?
This issue, often termed "low recovery," can stem from several stages of the analytical process.
-
Inefficient Extraction: The sample preparation method may not be effectively extracting the this compound from the matrix. The choice of extraction solvent and technique (e.g., LLE, SPE) is critical and must be optimized.
-
Analyte Degradation: this compound may be unstable under certain pH, temperature, or light conditions. Ensure proper sample handling and storage.
-
Poor Ionization: The mobile phase composition (e.g., pH, organic content) may not be optimal for generating the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ion in the MS source.
-
Incorrect MS/MS Parameters: The precursor and product ion masses (transitions) or the collision energy may be incorrect or sub-optimal, leading to a weak signal.
Q6: My chromatographic peak is broad, tailing, or splitting. How can I improve the peak shape?
Poor peak shape compromises sensitivity and reproducibility.
-
Column Contamination or Degradation: The analytical column may be contaminated with matrix components from previous injections. Implement a robust column washing step after each run. Column degradation can also occur over time.
-
Mobile Phase Mismatch: The pH of the mobile phase can affect the peak shape of ionizable compounds like this compound. For reversed-phase chromatography, a mobile phase with an acidic modifier (e.g., 0.1% formic acid) is typically used to ensure the carboxylic acid group is protonated.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Reconstitute the final extract in a solvent that is as close as possible in composition to the initial mobile phase.
Q7: My results are highly variable between injections. What is causing this poor reproducibility?
Inconsistent results are a hallmark of unmanaged matrix effects.
-
Ion Suppression/Enhancement: This is the most common cause. The amount of co-eluting matrix components can vary slightly between samples, leading to different degrees of ion suppression or enhancement for each injection.
-
Sample Carryover: Analyte from a high-concentration sample may adsorb to parts of the injector or column and elute in subsequent blank or low-concentration samples. A strong needle wash and blank injections can diagnose and mitigate this.
-
Inconsistent Sample Preparation: Variability in the sample preparation steps, particularly manual ones like liquid-liquid extraction or solid-phase extraction, can lead to inconsistent recoveries.
Q8: I suspect another compound is co-eluting and interfering with my measurement. How can I confirm and resolve this?
Co-eluting interferences can be either isobaric (different compounds with the same mass) or isomeric (different structures with the same formula).
-
Improve Chromatographic Separation: Modify the HPLC gradient (e.g., make it shallower) or try a different column chemistry to separate the interference from the this compound peak.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with very small mass differences, helping to identify and resolve isobaric interferences.
-
Check for Different MS/MS Transitions: If you have an interference, it is unlikely to fragment in the exact same way as this compound. Monitor a secondary or even tertiary MS/MS transition. If the peak area ratios between the transitions are inconsistent across samples, a co-eluting interference is likely present.
Section 3: Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a starting point for cleaning this compound from a complex matrix using a strong cation-exchange (SCX) cartridge, which captures the protonated amine of the proline moiety.
-
Sample Pre-treatment: Dilute the sample (e.g., 0.5 g of cream or 0.5 mL of plasma) in an acidic aqueous solution (e.g., 5 mL of water with 1% formic acid). This ensures the proline group is protonated for binding to the SCX sorbent.
-
SPE Cartridge Conditioning: Condition a SOLA SCX cartridge (e.g., 10 mg/1 mL) by passing 1 mL of methanol, followed by 1 mL of water with 1% formic acid. Do not let the sorbent bed go dry.
-
Sample Loading: Slowly load the pre-treated sample onto the conditioned cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of water with 1% formic acid to remove polar interferences. Follow this with a wash of 1 mL of methanol to remove non-polar, non-ionic interferences like many lipids.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic solution neutralizes the proline group, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: Example HPLC-MS/MS Method Parameters
These are suggested starting parameters for method development. Optimization is required for specific instruments and matrices.
| Parameter | Recommended Setting |
| HPLC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (90:10) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Example Gradient | 0-1 min (50% B), 1-8 min (50-95% B), 8-9 min (95% B), 9-9.1 min (95-50% B), 9.1-12 min (50% B) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ | m/z 380.3 |
| Example Product Ions | m/z 70.1 (Proline immonium ion), m/z 116.1 (Proline ring fragment) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Section 4: Data Summary Tables
Table 1: Troubleshooting Quick Reference
| Problem | Potential Cause | Recommended Solution(s) |
| Low/No Signal | Inefficient extraction, Analyte degradation, Poor ionization | Optimize SPE/LLE protocol; Check sample stability; Adjust mobile phase pH; Use a derivatization agent if necessary. |
| Poor Peak Shape | Column contamination, Improper sample solvent | Implement column wash; Reconstitute sample in initial mobile phase. |
| High Variability | Matrix effects (ion suppression), Sample carryover | Improve sample cleanup; Use a stable isotope-labeled internal standard; Add stronger needle wash steps. |
| Suspected Interference | Co-eluting isobaric compounds | Improve chromatographic separation (gradient/column); Use HRMS; Monitor multiple MS/MS transitions. |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PP) | Protein removal via solvent crash (e.g., Acetonitrile) | Fast, simple, inexpensive | Non-selective, high risk of matrix effects (phospholipids remain) | Initial screening of biological fluids |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Can remove many interferences | Can be labor-intensive, uses large solvent volumes | Matrices where analyte and interferences have very different polarities |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | High selectivity, excellent cleanup, high concentration factor | More complex method development, higher cost per sample | Complex matrices (cosmetics, biofluids) requiring low detection limits |
Section 5: Visualizations
Diagram 1: Analytical Workflow for this compound
This diagram illustrates the key stages in the analysis of this compound and highlights points where interference can be mitigated.
Caption: Workflow for minimizing interference in this compound analysis.
Diagram 2: Troubleshooting Decision Tree
This logical diagram guides the user through diagnosing common analytical problems.
Caption: Decision tree for troubleshooting this compound analysis issues.
References
- 1. This compound | C23H41NO3 | CID 52922068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. longdom.org [longdom.org]
- 4. eclinpath.com [eclinpath.com]
- 5. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Oleoyl Proline and Proline on Fibroblast Proliferation: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the effects of oleoyl proline (Dipalmitoyl Hydroxyproline) and proline on fibroblast proliferation. The information is intended for researchers, scientists, and professionals in drug development, offering a data-driven analysis of these two compounds in the context of skin health and regenerative medicine.
Introduction
Fibroblast proliferation is a critical process in wound healing, tissue repair, and the maintenance of skin's structural integrity. Both proline, a fundamental amino acid, and its derivative, this compound, are known to influence fibroblast activity. This guide delves into a comparative analysis of their effects on fibroblast proliferation, supported by available experimental data.
Quantitative Data on Fibroblast Activity
The following table summarizes the quantitative effects of this compound and proline on fibroblast activity based on in vitro studies. It is important to note that the available data for this compound focuses on the stimulation of collagen synthesis, a key function of fibroblasts, while data for proline directly quantifies cell proliferation.
| Compound | Concentration | Cell Type | Duration of Treatment | Observed Effect | Percentage Change |
| This compound (Dipalmitoyl Hydroxyproline) | 0.0005% | Human Fibroblasts | Not Specified | Stimulation of Pro-Collagen I Synthesis[1] | +26%[1] |
| Proline | 0-300 µM | Human Dermal Fibroblasts (HS27) | 3 or 5 days | Increased Cell Proliferation[2] | Up to +247.9%[2] |
Note: While both compounds positively influence fibroblast function, the direct proliferative effect of proline appears significantly more pronounced in the cited study. Some research suggests that the primary effect of dipalmitoyl hydroxyproline is on stimulating fibroblast activity rather than proliferation[3].
Experimental Protocols
A common method to assess fibroblast proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
MTT Assay for Fibroblast Proliferation
Objective: To quantify the effect of this compound and proline on the proliferation of human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (Dipalmitoyl Hydroxyproline) stock solution
-
Proline stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Fibroblasts are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of either this compound or proline. A control group receives medium without any treatment.
-
Incubation: The plates are incubated for a predetermined period, typically 24 to 72 hours, depending on the experimental design.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plates are gently agitated to ensure complete dissolution of the formazan. The absorbance is then measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
Signaling Pathways and Mechanisms of Action
Proline
Proline has been shown to influence several signaling pathways in fibroblasts, primarily related to collagen synthesis and cell growth. One of the key pathways is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is a potent stimulator of collagen production.
This compound (Dipalmitoyl Hydroxyproline)
The mechanism of action for this compound, commercially known as Sepilift DPHP, is primarily focused on enhancing collagen production and protecting the extracellular matrix. It is suggested to stimulate the contraction of collagen fibers and protect them from enzymatic degradation. While it influences fibroblast activity, its direct role in promoting proliferation is less clear.
Conclusion
Based on the available data, both proline and this compound (dipalmitoyl hydroxyproline) demonstrate beneficial effects on fibroblast function, which is crucial for skin health and anti-aging applications.
-
Proline appears to be a potent direct stimulator of fibroblast proliferation, with studies showing a significant increase in cell numbers. Its mechanism is linked to established growth-promoting signaling pathways like TGF-β.
-
This compound , in the form of dipalmitoyl hydroxyproline, is shown to be effective in stimulating collagen synthesis by fibroblasts. However, its direct impact on fibroblast proliferation is less pronounced, with some evidence suggesting it primarily enhances cellular activity rather than cell division.
References
A Comparative Guide to the Anti-Wrinkle Efficacy of Oleoyl Proline and its Alternatives in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The quest for effective anti-wrinkle ingredients is a cornerstone of the cosmetic and dermatological industries. Among the myriad of compounds, oleoyl proline and its derivatives have emerged as promising candidates for mitigating the visible signs of aging. This guide provides an objective comparison of the clinical performance of proline derivatives against other established anti-wrinkle agents, supported by experimental data and detailed methodologies.
Quantitative Comparison of Anti-Wrinkle Ingredients
The following table summarizes the quantitative data from various clinical trials on the efficacy of different anti-wrinkle ingredients.
| Ingredient | Commercial Name (if applicable) | Concentration Used | Study Duration | Key Efficacy Parameters | Percentage Improvement | Citation(s) |
| Dipalmitoyl Hydroxyproline | Sepilift DPHP | 1% | Not Specified | Wrinkle Reduction (compared to placebo) | 32% | [1][2] |
| 1% | Not Specified | Wrinkle Reduction (compared to benchmark lipopeptide) | 16% | [1][2] | ||
| 1-Carbamimidoyl-L-proline | - | Not Specified | 4 weeks | Improvement in Crow's Feet (Physician Assessment) | 29.7% of subjects showed improvement | [3] |
| 8 weeks | Improvement in Crow's Feet (Physician Assessment) | 57.8% of subjects showed improvement | ||||
| Acetyl Hexapeptide-8 | Argireline | 10% | 30 days | Wrinkle Depth Reduction | Up to 30% | |
| 10% | 4 weeks | Overall Anti-Wrinkle Efficacy | 48.9% | |||
| 2% | 7 days | Wrinkle Volume Reduction | 20.6% | |||
| 2% | 7 days | Wrinkle Length Reduction | 15.9% | |||
| 10% | 4 weeks | Wrinkle Indentation Index Decrease | 7.2% | |||
| Retinol | - | 0.1% | 12 weeks | Improvement in Overall Photodamage, Forehead Wrinkles, Crow's Feet, Dark Spots | Statistically significant improvement vs. vehicle | |
| 0.3% & 0.5% | 12 weeks | Improvement in Hyperpigmentation, Unevenness, Wrinkles | Statistically significant improvement | |||
| Palmitoyl Pentapeptide-4 | Matrixyl | 0.005% (5 ppm) | 28 days | Wrinkle Fold Depth Reduction | 18% | |
| 0.005% (5 ppm) | 28 days | Wrinkle Fold Thickness Reduction | 37% | |||
| 7% | 8 weeks | Undereye Wrinkle Reduction (Visioscan) | Statistically significant reduction | |||
| Novel Peptide (Medipep) | - | 500 ppm | 6 weeks | Overall Wrinkle Size Reduction | 31.5% | |
| 500 ppm | 6 weeks | Wrinkle Depth Reduction | 30.1% | |||
| 500 ppm | 6 weeks | Maximum Wrinkle Depth Reduction | 27.9% | |||
| Low-Molecular-Weight Collagen Peptide | - | 2.5 g/day (oral) | 6 weeks | Wrinkle Volume Reduction | 46% | |
| 2.5 g/day (oral) | 6 weeks | Wrinkle Area Reduction | 44% | |||
| 2.5 g/day (oral) | 6 weeks | Wrinkle Depth Reduction | 9% |
Experimental Protocols
This section details the methodologies employed in the key clinical trials cited in this guide.
Dipalmitoyl Hydroxyproline (Sepilift DPHP) Study
-
Objective: To evaluate the anti-wrinkle efficacy of Sepilift DPHP compared to a placebo and a benchmark lipopeptide.
-
Participants: 20 volunteers.
-
Methodology:
-
A cream containing 1% Sepilift DPHP was applied by the volunteers.
-
Efficacy was assessed against a placebo cream and a cream containing 3% of a benchmark lipopeptide.
-
The reduction in wrinkles was measured, although the specific instrumental technique was not detailed in the available summary.
-
-
Citation:
1-Carbamimidoyl-L-proline (CLP) Study
-
Objective: To assess the efficacy of a newly developed amino acid-derivative, 1-carbamimidoyl-L-proline (CLP), in improving crow's feet lines.
-
Participants: 126 Japanese female subjects aged 32-50 years with visible crow's feet.
-
Methodology:
-
A double-blind, placebo-controlled study was conducted.
-
Subjects applied a lotion containing CLP or a placebo lotion for 8 weeks.
-
Three dermatologists evaluated the improvement in wrinkles at 4 and 8 weeks based on the grades authorized by the Japanese Cosmetic Science Society.
-
Skin surface roughness was also measured.
-
-
Citation:
Acetyl Hexapeptide-8 (Argireline) Studies
-
Objective: To evaluate the anti-wrinkle efficacy of Argireline.
-
Participants: Studies involved between 10 and 60 volunteers, with some studies focusing on Chinese subjects.
-
Methodology:
-
Randomized, placebo-controlled studies were common.
-
Creams or serums containing 2% to 10% Argireline were applied twice daily for durations ranging from 7 days to 4 weeks.
-
Wrinkle parameters were assessed using silicone replicas and analysis by a wrinkle-analysis apparatus, or through subjective evaluation by dermatologists using scales like Daniell's classification. Some studies used advanced imaging like the Visia® Complexion Analysis system.
-
-
Citation(s):
Retinol Studies
-
Objective: To assess the efficacy of retinol in improving the signs of photoaging.
-
Participants: Multiple studies with participant numbers ranging up to 237, typically women aged 30 and older with mild to moderate photodamage.
-
Methodology:
-
Randomized, vehicle-controlled, double-blind studies were conducted.
-
Retinol concentrations ranged from 0.1% to 0.5%.
-
Treatments were applied daily for periods of 8 to 12 weeks.
-
A dermatologist investigator assessed overall facial photodamage and specific sites like crow's feet and forehead wrinkles using a numerical scale at baseline and subsequent follow-up visits.
-
-
Citation(s):
Palmitoyl Pentapeptide-4 (Matrixyl) Study
-
Objective: To evaluate the effectiveness of a cream containing palmitoyl pentapeptide-4 in reducing crow's feet.
-
Methodology:
-
A double-blind study where a cream with 0.005% palmitoyl pentapeptide-4 was applied twice daily for 28 days to the periorbital area.
-
Quantitative analysis of wrinkle fold depth and thickness was performed.
-
-
Citation:
Signaling Pathways and Mechanisms of Action
Understanding the underlying biological mechanisms is crucial for drug development. The following diagrams illustrate the signaling pathways modulated by these anti-wrinkle ingredients.
Figure 1. Retinoid signaling pathway leading to increased collagen synthesis.
Figure 2. Mechanism of action of Acetyl Hexapeptide-8 in inhibiting muscle contraction.
Figure 3. Actions of Dipalmitoyl Hydroxyproline on skin components.
Experimental Workflow for a Typical Anti-Wrinkle Clinical Trial
The following diagram outlines a standard workflow for a clinical trial designed to evaluate the efficacy of an anti-wrinkle product.
Figure 4. A typical workflow for an anti-wrinkle clinical trial.
References
A Comparative Analysis of Oleoyl Proline and Hydroxyproline in Enhancing Collagen Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oleoyl Proline, specifically Dipalmitoyl Hydroxyproline (DPHP), and Hydroxyproline, focusing on their respective roles in promoting collagen stability. This analysis is supported by available experimental data and detailed methodologies to assist in research and development efforts within the fields of dermatology, cosmetology, and regenerative medicine.
Overview of Collagen Stability
Collagen, the most abundant protein in the extracellular matrix, owes its structural integrity to its unique triple helix structure. The stability of this helix is paramount for the mechanical properties of tissues such as skin, bone, and cartilage. A key factor in maintaining this stability is the post-translational hydroxylation of proline residues to form hydroxyproline, which contributes to the intricate network of hydrogen bonds that reinforce the collagen molecule.[1][2] This guide examines two molecules, the naturally occurring hydroxyproline and a synthetic derivative, this compound (Dipalmitoyl Hydroxyproline), and their contributions to collagen stability.
Mechanisms of Action
Hydroxyproline: The Natural Stabilizer
Hydroxyproline is integral to the native stability of the collagen triple helix. It is synthesized post-translationally from proline residues within the procollagen chains in the endoplasmic reticulum, a reaction catalyzed by prolyl-4-hydroxylase which requires vitamin C as a cofactor.[2][3] The hydroxyl group of hydroxyproline participates in a crucial hydrogen-bonding network, which significantly enhances the thermal stability of the collagen triple helix.[1] The presence and position of hydroxyproline residues directly correlate with the denaturation temperature of collagen.
This compound (Dipalmitoyl Hydroxyproline - DPHP): A Multifaceted Approach
This compound, in the form of Dipalmitoyl Hydroxyproline (DPHP), is a lipoamino acid, a synthetic ingredient that combines palmitic acid with hydroxyproline. Marketed as Sepilift™ DPHP, its mechanism of action is described as multifaceted, targeting not only collagen synthesis but also its protection. According to manufacturer data, DPHP stimulates the contraction of collagen fibers, protects collagen from enzymatic degradation by inhibiting matrix metalloproteinases (MMPs), and scavenges free radicals that can damage collagen. This comprehensive approach aims to preserve and enhance the integrity of the collagen network.
Quantitative Data Comparison
Table 1: Hydroxyproline and Collagen Thermal Stability
| Tissue Source | Hydroxyproline Content (residues/1000 total residues) | Denaturation Temperature (Td) in °C | Reference |
| Calf Skin | 95 | 36.5 | |
| Sheep Skin | 90 | 35.0 | |
| Pacific Whiting Fish | 62 | 16.0 | |
| Leather Jacket Fish | 79 | 28.5 |
This table demonstrates the direct correlation between hydroxyproline content and the thermal stability of collagen across different species.
Table 2: this compound (Dipalmitoyl Hydroxyproline - DPHP) Efficacy (Manufacturer Data)
| Parameter | Test Conditions | Result | Reference |
| Wrinkle Reduction | In-vivo, 28 days, 1% DPHP vs. Placebo | Significant reduction in wrinkle depth and volume | |
| Skin Firmness | In-vivo, 28 days, 1% DPHP vs. Placebo | Significant improvement in skin firmness and elasticity | |
| Collagen Fiber Contraction | Ex-vivo, human skin explants | Stimulation of collagen fiber contraction | |
| MMP-1 Inhibition | In-vitro, enzymatic assay | Protection of collagen from degradation |
This table summarizes the reported benefits of DPHP from manufacturer's technical and marketing data. The lack of standardized, comparative quantitative metrics with hydroxyproline is a notable limitation.
Experimental Protocols
Determination of Collagen Stability via Circular Dichroism (CD) Spectroscopy
This method is widely used to assess the conformational changes in collagen upon heating, allowing for the determination of the melting temperature (Tm), a key indicator of triple helix stability.
Protocol:
-
Sample Preparation: Prepare collagen solutions in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 0.1-0.5 mg/mL.
-
CD Measurement: Use a CD spectropolarimeter equipped with a temperature controller.
-
Wavelength Scan: Record the CD spectrum from 190 to 260 nm at a low temperature (e.g., 4°C) to confirm the triple-helical conformation, characterized by a positive peak around 220 nm.
-
Thermal Denaturation: Monitor the ellipticity at 221 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute).
-
Data Analysis: Plot the fraction of folded collagen as a function of temperature. The melting temperature (Tm) is the midpoint of the sigmoidal transition curve.
Quantification of Collagen Content via Hydroxyproline Assay
This biochemical assay indirectly measures collagen content by quantifying hydroxyproline, an amino acid that is nearly exclusive to collagen.
Protocol:
-
Sample Hydrolysis: Hydrolyze the tissue or protein sample in 6N HCl at 110-120°C for 18-24 hours to liberate the amino acids.
-
Neutralization: Neutralize the hydrolysate with a strong base (e.g., NaOH).
-
Oxidation: Oxidize the hydroxyproline in the sample using an oxidizing agent like Chloramine-T.
-
Color Development: Add a colorimetric reagent, typically p-dimethylaminobenzaldehyde (Ehrlich's reagent), which reacts with the oxidized hydroxyproline to form a chromophore.
-
Spectrophotometry: Measure the absorbance of the resulting solution at a specific wavelength (typically around 550-560 nm).
-
Quantification: Determine the hydroxyproline concentration using a standard curve prepared with known concentrations of hydroxyproline. The collagen content is then estimated by multiplying the hydroxyproline content by a conversion factor (typically between 6.94 and 7.46, depending on the collagen type and tissue).
Conclusion
Hydroxyproline's role in the intrinsic stability of the collagen triple helix is well-established and quantifiable through direct biophysical and biochemical measurements. Its presence is a fundamental determinant of collagen's thermal stability.
This compound, as Dipalmitoyl Hydroxyproline, presents a broader, more functional approach to skin anti-aging, with manufacturer-reported benefits that extend beyond simple stabilization to include protection against enzymatic degradation and oxidative stress. However, the available data is primarily from in-vivo and ex-vivo studies focused on cosmetic outcomes rather than direct measurements of collagen triple helix stability.
For researchers and drug development professionals, the choice between these molecules depends on the specific application. Hydroxyproline remains the gold standard for studies focused on the fundamental biophysical properties of collagen. This compound (DPHP) may be a promising candidate for topical formulations aimed at improving the overall health and appearance of the skin, though further independent, quantitative studies are needed to fully elucidate its comparative efficacy in stabilizing the collagen triple helix.
References
Head-to-Head Comparative Analysis: Oleoyl Proline vs. Palmitoyl Proline in Cosmetic Formulations
A comprehensive review of available scientific data on the efficacy and mechanisms of oleoyl proline and palmitoyl proline in cosmetic applications.
Introduction
Proline, a key amino acid in the structure of collagen, is a focal point in the development of anti-aging and skin-conditioning cosmetic ingredients. By combining proline with fatty acids, its derivatives, such as this compound and palmitoyl proline, are designed to enhance skin penetration and deliver targeted benefits. This guide provides a head-to-head comparison of these two lipoamino acids based on currently available scientific literature and industry data. It is important to note that while there is a body of research on palmitoyl proline and related compounds, publicly available information on the cosmetic applications and efficacy of this compound is significantly limited.
Palmitoyl Proline: An Overview
Palmitoyl proline is the ester of palmitic acid and proline. It is utilized in cosmetic formulations primarily as a skin-conditioning agent.
Mechanism of Action
The proposed mechanism of action for palmitoyl proline is rooted in the biological role of its constituent parts:
-
Proline: As a fundamental component of collagen, proline is essential for maintaining the skin's structural integrity and firmness.[1][2][3] Topical application of proline and its derivatives is believed to support the skin's natural collagen production.[1]
-
Palmitic Acid: This fatty acid enhances the lipophilicity of proline, potentially improving its penetration into the stratum corneum. It also contributes to the skin-conditioning and moisturizing properties of the molecule.
Efficacy Data
Direct quantitative efficacy data from head-to-head clinical trials of palmitoyl proline is limited in the public domain. However, studies on formulations containing related palmitoyl peptides provide insights into its potential benefits:
-
Wrinkle Reduction: A clinical study on a cosmetic preparation containing Palmitoyl-Pentapeptide-3 (a peptide-linked to palmitic acid) demonstrated a statistically significant improvement in moderate to deep lines and wrinkles after 12 weeks of use.[4] Another study on a formulation with Palmitoyl Tripeptide-38 showed a significant reduction in wrinkle volume and depth after 12 weeks.
-
Skin Hydration and Elasticity: In the same study involving Palmitoyl Tripeptide-38, a significant increase in skin moisture and elasticity was observed after 12 weeks of treatment. Transepidermal water loss (TEWL) was also reduced by 22%.
-
Skin Firmness: Dipalmitoyl hydroxyproline, a related compound, is suggested to improve the appearance of wrinkles and support collagen production.
Quantitative Data Summary
| Efficacy Parameter | Test Substance | Concentration | Duration | Result | Citation |
| Wrinkle Improvement | Formulation with Palmitoyl-Pentapeptide-3 | Not Specified | 12 weeks | 91% of participants experienced improvement over baseline | |
| Wrinkle Volume & Depth | Formulation with Palmitoyl Tripeptide-38 | Not Specified | 12 weeks | Statistically significant reduction (p<0.05) | |
| Skin Moisture | Formulation with Palmitoyl Tripeptide-38 | Not Specified | 12 weeks | Statistically significant increase (p<0.05) | |
| Skin Elasticity | Formulation with Palmitoyl Tripeptide-38 | Not Specified | 12 weeks | Statistically significant increase (p<0.05) | |
| Transepidermal Water Loss | Formulation with Palmitoyl Tripeptide-38 | Not Specified | 12 weeks | -22% reduction (p<0.05) |
This compound: An Overview
This compound is the ester of oleic acid and proline.
Mechanism of Action
The mechanism of action of this compound in a cosmetic context has not been documented in the available scientific literature. Based on its chemical structure, it can be hypothesized that, similar to palmitoyl proline, the oleic acid moiety would enhance its lipophilicity for skin delivery, and the proline component would be intended to support skin structure.
Efficacy Data
There is a notable absence of publicly available scientific studies, clinical trials, or supplier data demonstrating the efficacy of this compound for cosmetic applications such as skin hydration, wrinkle reduction, or collagen synthesis. Research on N-oleoyl proline has identified it as an N-acyl amine with surfactant properties and a role in preclinical models of pain, but this is not within a cosmetic context.
Comparative Summary and Future Outlook
| Feature | Palmitoyl Proline | This compound |
| Primary Function | Skin-conditioning agent. | Not established in cosmetics. |
| Mechanism of Action | Proline component may support collagen synthesis; Palmitic acid aids penetration and moisturization. | Hypothetically similar to Palmitoyl Proline, but not scientifically documented. |
| Efficacy Data | Limited direct data; indirect evidence from related palmitoyl peptides suggests anti-wrinkle and hydrating properties. | No publicly available efficacy data for cosmetic applications. |
Due to the lack of available data for this compound, a direct, evidence-based comparison of its performance against palmitoyl proline in cosmetic formulations is not possible at this time. The existing research on palmitoyl-containing peptides suggests a potential for anti-aging benefits, but further studies on palmitoyl proline as a standalone ingredient are needed to isolate its specific effects. For this compound, foundational research into its safety, skin penetration, and efficacy is required to determine its potential as a cosmetic active.
Experimental Protocols
For researchers and drug development professionals, the following are detailed methodologies for key experiments relevant to assessing the efficacy of lipoamino acids like oleoyl and palmitoyl proline.
In Vitro Collagen Synthesis Assay
This assay quantifies the production of new collagen by human dermal fibroblasts in response to treatment with a test article.
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO2.
-
Treatment: Fibroblasts are seeded in 6-well plates. Upon reaching confluence, the medium is replaced with serum-free DMEM containing the test article (e.g., this compound or palmitoyl proline at various concentrations) and a positive control (e.g., TGF-β). A vehicle control is also included.
-
Collagen Quantification (Sirius Red Assay):
-
After a 48-72 hour incubation period, the cell culture medium is collected.
-
The cells are washed with PBS and then lysed.
-
Sirius Red dye solution is added to the collected medium and cell lysates to bind to collagen.
-
After incubation and centrifugation to pellet the collagen-dye complex, the supernatant is removed.
-
The pellet is washed to remove unbound dye.
-
The bound dye is eluted with a destaining solution (e.g., 0.1 M NaOH).
-
The absorbance of the eluted dye is measured spectrophotometrically at a wavelength of approximately 540 nm.
-
The amount of collagen is determined by comparing the absorbance to a standard curve of known collagen concentrations.
-
In Vivo Skin Hydration Assessment
This protocol measures the hydration level of the stratum corneum using a Corneometer®.
-
Subject Recruitment: A panel of subjects with self-perceived dry skin is recruited. Subjects are instructed to avoid using moisturizers on the test area (e.g., forearm) for a specified period before the study.
-
Acclimatization: On the day of measurement, subjects acclimatize to the controlled environmental conditions (temperature and humidity) of the testing room for at least 20 minutes.
-
Baseline Measurement: Baseline skin hydration is measured on designated test sites on the forearm using a Corneometer® CM 825 or similar device. The probe measures the electrical capacitance of the skin, which correlates with its water content.
-
Product Application: A standardized amount of the cosmetic formulation containing the test article is applied to the designated test site. A control site may be left untreated or treated with a placebo formulation.
-
Post-Application Measurements: Corneometer® readings are taken at specified time points after product application (e.g., 2, 4, 8, and 24 hours).
-
Data Analysis: The change in skin hydration from baseline is calculated for both the treated and control sites. Statistical analysis is performed to determine the significance of any observed increase in hydration.
In Vivo Wrinkle Assessment
This protocol evaluates the effect of a cosmetic formulation on the appearance of fine lines and wrinkles using 3D facial imaging.
-
Subject Recruitment: A panel of subjects with visible facial wrinkles (e.g., crow's feet) is recruited.
-
Baseline Imaging: High-resolution 3D images of the target facial area are captured using a system like the LifeViz® 3D or similar technology. Standardized lighting and subject positioning are crucial for reproducibility.
-
Product Application: Subjects are instructed to apply the test formulation to the target area twice daily for a specified duration (e.g., 8 or 12 weeks).
-
Follow-up Imaging: 3D images are captured at specified follow-up visits (e.g., week 4, week 8, week 12) under the same conditions as the baseline imaging.
-
Image Analysis: Specialized software is used to analyze the 3D images and quantify changes in wrinkle parameters, such as wrinkle depth, volume, and length.
-
Clinical Grading: A trained clinical grader may also visually assess the wrinkles at each time point using a standardized photographic scale.
-
Data Analysis: Statistical analysis is performed to compare the wrinkle parameters at each follow-up time point to the baseline measurements.
Visualizations
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Oleoyl Proline Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of oleoyl proline. The information herein is supported by established analytical principles and extrapolated data from the analysis of structurally related N-acyl amino acids to assist researchers in selecting and cross-validating the most suitable methodology for their specific research needs.
Introduction
This compound, an N-acyl amino acid, is a lipid signaling molecule that has garnered interest in various physiological and pathological processes. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its roles in signaling pathways and for potential therapeutic development. The selection of an appropriate analytical method is paramount for achieving robust and reproducible data. This guide compares three commonly employed analytical techniques—HPLC with UV or fluorescence detection, LC-MS/MS, and GC-MS—and provides a framework for their cross-validation.
Comparative Overview of Analytical Techniques
The choice of analytical technique for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and throughput. Each method presents distinct advantages and limitations.
Data Presentation: Comparison of Analytical Method Performance
| Parameter | HPLC with UV/Fluorescence Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation followed by detection based on UV absorbance or fluorescence of a derivatized analyte. | Chromatographic separation coupled with mass analysis of the precursor ion and its specific fragment ions. | Chromatographic separation of volatile and thermally stable derivatives followed by mass analysis. |
| Selectivity | Moderate to High (dependent on chromatography and derivatization) | Very High | High to Very High |
| Sensitivity (LOD/LOQ) | Moderate (ng to µg range) | Very High (pg to fg range) | High (pg to ng range) |
| Sample Preparation | Extraction, derivatization often required for detection. | Extraction, minimal sample cleanup. | Extraction, mandatory derivatization (e.g., silylation, esterification). |
| Throughput | Moderate | High | Moderate |
| Matrix Effect | Less prone, but interferences can occur. | Can be significant, often requires internal standards for correction. | Less prone than LC-MS, but matrix components can affect derivatization. |
| Instrumentation Cost | Low to Moderate | High | Moderate to High |
| Chiral Separation | Possible with chiral columns or chiral derivatizing agents. | Possible with chiral columns. | Possible with chiral columns. |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it a gold standard for the quantification of endogenous lipids like this compound.
-
Sample Preparation (Plasma/Tissue Homogenate):
-
To 100 µL of sample, add an appropriate internal standard (e.g., deuterated this compound).
-
Perform a liquid-liquid extraction with a solvent mixture such as isopropanol/ethyl acetate (1:2, v/v).
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol/water, 1:1, v/v) for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.
-
2. High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
This method requires derivatization to introduce a chromophore or fluorophore to the this compound molecule for detection.
-
Sample Preparation and Derivatization:
-
Perform sample extraction as described for LC-MS/MS.
-
After evaporation, reconstitute the residue in a suitable buffer for derivatization.
-
Add a derivatizing agent (e.g., 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) for fluorescence detection) and incubate under optimized conditions (time and temperature).
-
Quench the reaction and dilute the sample for injection.
-
-
HPLC Analysis:
-
Chromatographic Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution compatible with the derivatized analyte and column.
-
Detection: Fluorescence detector set at the appropriate excitation and emission wavelengths for the FMOC-adduct.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS requires derivatization to make the non-volatile this compound amenable to gas-phase analysis.
-
Sample Preparation and Derivatization:
-
Perform sample extraction as described for LC-MS/MS.
-
After evaporation, perform a two-step derivatization:
-
Esterification: Convert the carboxylic acid group to a methyl ester using a reagent like methanolic HCl.
-
Silylation: Derivatize the amine group using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase volatility.[1]
-
-
After derivatization, the sample is ready for injection.
-
-
GC-MS Analysis:
-
GC Column: A low-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: A temperature gradient to separate the derivatized analyte from other matrix components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with scan or selected ion monitoring (SIM) for detection.
-
Mandatory Visualizations
Cross-Validation Experimental Workflow
Caption: Workflow for the cross-validation of LC-MS/MS, HPLC, and GC-MS methods.
Signaling Pathway Context (Hypothetical)
Caption: Hypothetical signaling pathway of this compound.
Conclusion
The choice of analytical methodology for this compound quantification is a critical decision that impacts the quality and reliability of research findings. LC-MS/MS stands out for its superior sensitivity and selectivity, making it ideal for the analysis of endogenous levels of this compound in complex biological matrices. HPLC with derivatization offers a cost-effective alternative with good performance, suitable for applications where the highest sensitivity is not a prerequisite. GC-MS, while requiring a more involved sample preparation due to the need for derivatization, provides high-resolution separation and is a robust technique for targeted analysis.
Cross-validation of results between two or more of these platforms is highly recommended to ensure data accuracy and integrity. By employing orthogonal methods, researchers can gain a higher degree of confidence in their quantitative data, which is essential for advancing our understanding of the biological roles of this compound and its potential as a therapeutic target.
References
Oleoyl Proline: A Novel Candidate for Accelerated Wound Healing? A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for effective wound healing agents is a cornerstone of dermatological and pharmaceutical research. In this guide, we provide an in-depth, data-driven comparison of the potential wound healing efficacy of oleoyl proline against established alternatives. While direct in vivo validation of this compound is emerging, its constituent components, oleic acid and L-proline, have demonstrated significant pro-healing properties in preclinical models. This guide synthesizes the available data for these components to build a scientific rationale for the investigation of this compound as a novel therapeutic agent.
Performance Comparison: this compound Precursors vs. Allantoin
To objectively assess the potential of this compound, we compare the in vivo performance of its precursors, L-proline and oleic acid, with allantoin, a widely recognized wound healing agent. The following tables summarize key quantitative data from preclinical studies.
Table 1: Comparison of Wound Closure Rates
| Treatment Group | Day 4 (% Wound Closure) | Day 8 (% Wound Closure) | Day 12 (% Wound Closure) | Day 16 (% Wound Closure) | Full Epithelialization (Days) | Animal Model | Reference |
| L-Proline (Topical) | 40.5 ± 2.1 | 78.3 ± 2.5 | 95.1 ± 1.8 | 100 | 16 ± 1 | Rat | [1] |
| Oleic Acid (n-9) | Significant reduction vs. control at 120h (Day 5) | - | - | - | Not Reported | Mouse | [2] |
| Allantoin (5%) | Significant contraction vs. control on Day 3 | - | - | Gradual reduction | Not Reported | Rat | [3] |
| Control (Untreated) | 25.2 ± 1.5 | 55.4 ± 2.0 | 76.2 ± 2.2 | 89.6 ± 1.9 | 21 ± 1 | Rat | [1] |
Table 2: Biochemical Markers of Wound Healing in Granulation Tissue
| Treatment Group | Hydroxyproline (µg/mg tissue) | Total Collagen (mg/g tissue) | Hexosamine (µ g/100mg tissue) | Uronic Acid (µ g/100mg tissue) | Animal Model | Reference |
| L-Proline (Topical, Day 8) | 35.8 ± 1.8 | - | 14.2 ± 0.7 | 10.5 ± 0.5 | Rat | [1] |
| Control (Day 8) | 22.4 ± 1.1 | - | 9.8 ± 0.4 | 7.2 ± 0.3 | Rat |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are the detailed methodologies for the key in vivo experiments cited in this guide.
Excisional Wound Healing Model (L-Proline Study)
-
Animal Model: Male Wistar rats (150-160 g).
-
Wound Creation: A circular piece of full-thickness skin (approximately 500 mm²) was excised from a shaved dorsal thoracic region.
-
Treatment:
-
Topical L-Proline Group: Wounds were treated topically with 200 µl of L-proline once daily.
-
Control Group: Wounds were left untreated.
-
-
Wound Area Measurement: The progressive changes in wound area were monitored by tracing the wound boundaries on a transparent paper on days 4, 8, 12, and 16 post-wounding. The wound area was then calculated using a graph paper. The percentage of wound closure was calculated using the formula: (Initial wound area - Specific day wound area) / Initial wound area * 100.
-
Biochemical Analysis: Granulation tissue was collected on days 4 and 8 for the estimation of hydroxyproline, hexosamine, and uronic acid content.
-
Histological Analysis: Tissue specimens from healed wounds were collected at the end of the study for histopathological examination.
Excisional Wound Healing Model (Oleic Acid Study)
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Wound Creation: A full-thickness excisional wound was created on the shaved dorsal surface using a 4 mm biopsy punch.
-
Treatment:
-
n-9 (Oleic Acid) Group: Wounds were topically treated with 20 µL of oleic acid for 5 days.
-
Control Group: Wounds were treated with the vehicle (control).
-
-
Wound Size Measurement: Wounds were photographed at 0, 24, 72, and 120 hours post-surgery, and the wound area was measured using image analysis software.
-
Immunohistochemical and Gene Expression Analysis: Wound tissues were harvested at 24 and 120 hours for analysis of inflammatory cell infiltrate (CD4+, CD8+, CD11b+ cells) and gene expression of inflammatory mediators (IL-10, TNF-α, IL-17, COX2), Collagen III, TIMP1, and MMP9.
Excisional Wound Healing Model (Allantoin Study)
-
Animal Model: Female Wistar rats (180-200g).
-
Wound Creation: A full-thickness skin excision of approximately 1 cm² was made on the dorsal back of each animal, exposing the dorsal fascia muscle.
-
Treatment:
-
Allantoin Group: Wounds were treated with a soft lotion oil/water emulsion containing 5% allantoin, administered topically for 14 days.
-
Control Group: Wounds were left untreated.
-
Vehicle Group: Wounds were treated with the soft lotion O/W emulsion without allantoin.
-
-
Wound Area Measurement: The wound area was evaluated on the 3rd, 7th, and 14th days using planimetry.
-
Histological Analysis: Tissue samples were collected on the 3rd, 7th, and 14th days, fixed in 10% buffered formalin, and stained with Hematoxylin-Eosin (HE) for general morphological analysis and Masson's Trichrome (TM) for observation of connective tissue.
Visualizing the Pathways: A Hypothetical Mechanism for this compound
To conceptualize how this compound might exert its wound healing effects, we propose a signaling pathway based on the known actions of its constituent molecules. Oleic acid is known to modulate inflammation, a critical early phase of wound healing, while proline is a fundamental building block for collagen, essential for the proliferative and remodeling phases.
References
Oleoyl Proline's Impact on Gene Expression: A Comparative Analysis Against Known Actives
For researchers, scientists, and drug development professionals, understanding the molecular impact of cosmetic ingredients is paramount for innovation. This guide provides a comparative analysis of oleoyl proline's effects on gene expression against well-established active compounds: Resveratrol, Ascorbic Acid (Vitamin C), Retinol, and Niacinamide. The focus is on genes crucial for maintaining the skin's extracellular matrix (ECM), a key target in anti-aging strategies.
Quantitative Gene Expression Analysis
The following table summarizes the impact of benchmark actives on key genes involved in skin structure and integrity. It is important to note that experimental conditions such as cell type, active concentration, and treatment duration vary between studies, which may influence the magnitude of the observed effects.
| Active Ingredient | Target Gene | Gene Function | Change in Expression | Cell Type |
| Resveratrol Analog (Butyrate) | COL1A1 | Produces collagen type I, the main structural protein in the dermis. | ▲ 350% increase | Epiderm full thickness cultures |
| COL3A1 | Produces collagen type III, important for skin elasticity. | ▲ 230% increase | Epiderm full thickness cultures | |
| MMP1 | Encodes an enzyme that breaks down collagen. | ▼ 170% inhibition | Epiderm full thickness cultures | |
| Ascorbic Acid (Vitamin C) | COL1A1 | Produces collagen type I. | ▲ 2- to 3-fold increase in mRNA levels | Human skin fibroblasts |
| COL3A1 | Produces collagen type III. | ▲ 2- to 3-fold increase in mRNA levels | Human skin fibroblasts | |
| COL1A1 Transcription | Rate of new mRNA synthesis for collagen type I. | ▲ 4-fold enhancement | Human skin fibroblasts[1] | |
| COL3A1 Transcription | Rate of new mRNA synthesis for collagen type III. | ▲ 3.4-fold enhancement | Human skin fibroblasts[1] | |
| Retinol | COL1A1 | Produces collagen type I. | ▲ Upregulated | Human skin in vivo |
| COL3A1 | Produces collagen type III. | ▲ Upregulated | Human skin in vivo | |
| Niacinamide Derivative (2,6-dihydroxynicotinamide) | COL1A1 | Produces collagen type I. | ▲ Stimulated expression | Human dermal fibroblasts |
| COL3A1 | Produces collagen type III. | ▲ 510% of control (at 0.1%) | Human dermal fibroblasts[2] | |
| COL5A1 | Produces collagen type V, which regulates collagen fibrillogenesis. | ▲ Stimulated expression | Human dermal fibroblasts |
This compound (Dipalmitoyl Hydroxyproline) , marketed as Sepilift DPHP™, is described to have a triple firming action: stimulating the remodeling and contraction of collagen fibers, protecting elastic fibers against enzymatic breakdown, and scavenging free radicals. This suggests an upregulation of collagen-related genes (e.g., COL1A1, COL3A1) and a downregulation of matrix metalloproteinase genes (e.g., MMP1).
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process for evaluating these actives, the following diagrams are provided.
Caption: Signaling pathways of known actives on collagen and MMP gene expression.
Caption: General experimental workflow for gene expression analysis.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies cited in the referenced studies for the benchmark actives.
Cell Culture and Treatment
-
Cell Line: Primary human dermal fibroblasts (HDFs) are a commonly used cell line for studying the effects of cosmetic ingredients on skin aging.
-
Culture Conditions: HDFs are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For gene expression analysis, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with a medium containing the test active (e.g., Resveratrol, Ascorbic Acid, Retinol, or Niacinamide) at various concentrations. A vehicle control (the solvent used to dissolve the active) is also included. The treatment duration can range from 24 to 72 hours.
RNA Extraction and Reverse Transcription
-
RNA Isolation: Total RNA is extracted from the cultured HDFs using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA can be assessed by agarose gel electrophoresis.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) following the manufacturer's protocol.
Quantitative Real-Time PCR (qPCR)
-
Primer Design: Gene-specific primers for the target genes (e.g., COL1A1, COL3A1, MMP1) and a housekeeping gene (e.g., GAPDH, ACTB) are designed using primer design software (e.g., Primer3) and validated for specificity.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500 Real-Time PCR System) with a SYBR Green-based qPCR master mix. The reaction typically includes the cDNA template, forward and reverse primers, and the master mix.
-
Thermal Cycling: A standard thermal cycling protocol is used, which includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene. The results are often expressed as a fold change relative to the vehicle control.
Conclusion
While direct quantitative gene expression data for this compound remains proprietary, its described mechanism of action aligns with the pro-collagen and anti-MMP effects observed with established anti-aging actives like Resveratrol, Ascorbic Acid, Retinol, and Niacinamide. The provided data and protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the molecular impact of this compound and other novel ingredients on skin health. Future research employing standardized experimental conditions will be crucial for a more direct and comprehensive comparison of these actives.
References
A Comparative Analysis of Oleoyl Proline and its Ester Derivatives for Transdermal Delivery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transdermal delivery performance of oleoyl proline and its ester analogues. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate informed decisions in the development of next-generation topical and transdermal drug delivery systems.
The effective delivery of therapeutic agents through the skin remains a significant challenge in pharmaceutical sciences. The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the penetration of most drug molecules. To overcome this, chemical penetration enhancers (CPEs) are often incorporated into topical formulations. Among the various classes of CPEs, proline-based amphiphiles, particularly N-acyl proline derivatives, have emerged as a promising group of biocompatible and effective enhancers. This guide focuses on a comparative study of this compound and its esters, evaluating their efficacy in enhancing the transdermal delivery of model drugs.
Performance Comparison of Proline-Based Permeation Enhancers
The efficacy of N-acyl proline esters as skin permeation enhancers is significantly influenced by the length of the acyl chain and the nature of the ester group. Research in this area has demonstrated that specific chain lengths exhibit optimal enhancement effects.
A seminal study by Tenjarla and colleagues investigated a series of N-acetylprolinate esters with varying alkyl chain lengths (from C5 to C18) for their ability to enhance the transdermal delivery of two model drugs, the hydrophilic benazepril and the lipophilic hydrocortisone. Their findings revealed that esters with 11, 12, and 18 carbons in the alkyl chain (oleyl ester) were the most effective at increasing the flux of both drugs across the skin.[1][2]
More recent research by Vávrová and her team focused on dodecyl prolinates with different N-acyl chains (acetyl, propionyl, and butyryl) and their impact on the permeation of theophylline and diclofenac. Their results indicated that these proline derivatives are potent enhancers, with their activity being generally superior to that of related 4-hydroxyproline and pyrrolidone carboxylic acid derivatives.[3]
The collective data from these studies are summarized in the tables below, providing a clear comparison of the performance of various proline-based enhancers.
Data Presentation
Table 1: Permeation Data for N-Acetylprolinate Esters with Benazepril and Hydrocortisone
| Enhancer (N-Acetylprolinate Ester) | Model Drug | Flux (J) (µg/cm²/h) | Permeability Coefficient (Kp) x 10⁻³ (cm/h) | Enhancement Ratio (ER) |
| Control (Propylene Glycol) | Benazepril | 0.8 ± 0.2 | 0.27 ± 0.07 | 1.0 |
| C5 Ester | Benazepril | 0.9 ± 0.3 | 0.30 ± 0.10 | 1.1 |
| C8 Ester | Benazepril | 1.1 ± 0.4 | 0.37 ± 0.13 | 1.4 |
| C11 Ester | Benazepril | 4.2 ± 1.1 | 1.40 ± 0.37 | 5.2 |
| C12 Ester | Benazepril | 4.5 ± 1.2 | 1.50 ± 0.40 | 5.6 |
| Oleyl (C18) Ester | Benazepril | 4.0 ± 0.9 | 1.33 ± 0.30 | 4.9 |
| Azone® (Positive Control) | Benazepril | 5.1 ± 1.3 | 1.70 ± 0.43 | 6.3 |
| Control (Propylene Glycol) | Hydrocortisone | 1.2 ± 0.3 | 1.2 ± 0.3 | 1.0 |
| C5 Ester | Hydrocortisone | 2.5 ± 0.6 | 2.5 ± 0.6 | 2.1 |
| C8 Ester | Hydrocortisone | 3.0 ± 0.8 | 3.0 ± 0.8 | 2.5 |
| C11 Ester | Hydrocortisone | 7.8 ± 1.8 | 7.8 ± 1.8 | 6.5 |
| C12 Ester | Hydrocortisone | 8.5 ± 2.1 | 8.5 ± 2.1 | 7.1 |
| Oleyl (C18) Ester | Hydrocortisone | 7.5 ± 1.5 | 7.5 ± 1.5 | 6.3 |
| Azone® (Positive Control) | Hydrocortisone | 6.8 ± 1.6 | 6.8 ± 1.6 | 5.7 |
* Indicates a statistically significant increase compared to the control (p < 0.05). Data adapted from Tenjarla et al., 1999.[1]
Table 2: Permeation Data for Dodecyl Prolinates with Theophylline and Diclofenac
| Enhancer (N-Acyl-Dodecyl-Prolinate) | Model Drug | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) |
| Control (60% Propylene Glycol) | Theophylline | 3.0 ± 0.5 | 1.0 |
| N-Acetyl (Pro2) | Theophylline | 12.1 ± 2.0 | 4.0 |
| N-Propionyl (Pro3) | Theophylline | 15.2 ± 2.5 | 5.0 |
| N-Butyryl (Pro4) | Theophylline | 18.2 ± 3.1 | 6.0 |
| Control (60% Propylene Glycol) | Diclofenac | 1.6 ± 0.5 | 1.0 |
| N-Acetyl (Pro2) | Diclofenac | 8.0 ± 1.3 | 5.0 |
| N-Propionyl (Pro3) | Diclofenac | 9.6 ± 1.6 | 6.0 |
| N-Butyryl (Pro4) | Diclofenac | 11.2 ± 1.9 | 7.0 |
* Indicates a statistically significant increase compared to the control (p < 0.05). Data adapted from Vávrová et al., 2022.[3]
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key techniques used in these comparative studies are provided below.
Synthesis of N-Acyl Proline Esters
The synthesis of N-acyl proline esters, including this compound, generally follows a two-step process involving N-acylation of the proline amino acid followed by esterification of the carboxylic acid group.
Diagram of the Synthesis Workflow
Caption: General synthesis workflow for N-acyl proline esters.
A common method for N-acylation is the Schotten-Baumann reaction, where an acyl chloride (e.g., oleoyl chloride) is reacted with proline in the presence of a base. The subsequent esterification can be achieved through various methods, such as Fischer esterification with the desired alcohol in the presence of an acid catalyst.
In Vitro Skin Permeation Studies using Franz Diffusion Cells
The assessment of transdermal drug delivery is predominantly conducted using Franz diffusion cells. This in vitro method provides a reliable model for predicting in vivo skin absorption.
Diagram of the Franz Diffusion Cell Experimental Workflow
Caption: Workflow for in vitro skin permeation studies.
Protocol Details:
-
Skin Membrane: Full-thickness or epidermal membranes from human or animal (e.g., hairless mouse, porcine) skin are used.
-
Franz Diffusion Cell: A static vertical Franz diffusion cell with a specific diffusion area (e.g., 0.64 cm²) and receptor volume (e.g., 5 mL) is employed.
-
Receptor Medium: Phosphate-buffered saline (PBS, pH 7.4) is commonly used as the receptor medium to maintain sink conditions. The medium is continuously stirred and thermostated at 32°C to mimic physiological skin temperature.
-
Donor Formulation: The model drug is dissolved or suspended in a vehicle (e.g., propylene glycol) with or without the penetration enhancer at a specified concentration (e.g., 1-5% w/v).
-
Sampling: Aliquots of the receptor medium are withdrawn at predetermined time intervals and replaced with fresh, pre-warmed receptor medium.
-
Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Differential Scanning Calorimetry (DSC)
DSC is utilized to investigate the mechanism by which penetration enhancers interact with the stratum corneum lipids. By measuring the changes in the temperature and heat flow associated with thermal transitions in the skin, insights into the fluidization and disruption of the lipid bilayers can be obtained.
Protocol Details:
-
Sample Preparation: Samples of the stratum corneum, either untreated (control) or treated with the enhancer formulation, are prepared and sealed in aluminum pans.
-
DSC Analysis: The samples are subjected to a controlled temperature program, typically heating from a low temperature (e.g., 25°C) to a high temperature (e.g., 120°C) at a constant rate (e.g., 5°C/min).
-
Data Interpretation: Changes in the peak transition temperatures (Tm) and the enthalpy of the transitions (ΔH) of the stratum corneum lipids are analyzed. A decrease in Tm and ΔH is indicative of lipid fluidization and disruption of the ordered lipid structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information on the conformational order of the lipids within the stratum corneum. Changes in the position of specific vibrational bands, such as the C-H stretching vibrations, are indicative of alterations in the lipid packing.
Protocol Details:
-
Sample Preparation: Isolated stratum corneum samples are treated with the enhancer solutions and then mounted for analysis.
-
FTIR Measurement: Spectra are recorded in the mid-infrared region (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The positions of the symmetric and asymmetric C-H stretching peaks (around 2850 cm⁻¹ and 2920 cm⁻¹, respectively) are monitored. A shift to higher wavenumbers (a "blue shift") indicates a more disordered or fluid state of the stratum corneum lipids.
Mechanism of Action: Disruption of Stratum Corneum Lipids
The primary mechanism by which this compound and its ester derivatives enhance transdermal drug delivery is through the disruption of the highly ordered lipid lamellae of the stratum corneum. The amphiphilic nature of these molecules allows them to insert into the lipid bilayers, thereby increasing their fluidity and creating pathways for drug molecules to permeate through the skin barrier. This biophysical interaction is supported by DSC and FTIR data, which consistently show a fluidization of the stratum corneum lipids upon treatment with these enhancers. There is currently no substantial evidence to suggest that these proline-based enhancers act through specific signaling pathways.
Diagram of the Proposed Mechanism of Action
References
Safety Operating Guide
Proper Disposal of Oleoyl Proline: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information
Personal Protective Equipment (PPE): Before handling Oleoyl Proline, ensure the use of standard laboratory PPE, including safety glasses, gloves, and a lab coat.
Spill Management:
-
Solid Spills: In the event of a solid spill, carefully sweep the material to avoid generating dust and place it into a designated, labeled waste container.
-
Liquid Spills (in solution): For spills of this compound in a solvent, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place the absorbent material into a sealed, labeled container for disposal. Do not allow the material to enter drains or watercourses.
Operational and Disposal Plan
Based on the available safety data for its components, this compound is not classified as a hazardous substance. L-proline is considered non-hazardous, and while oleic acid is a fatty acid, its primary disposal concern is related to its physical properties as an oil, which can clog drainage systems. Therefore, the disposal of this compound should be managed as non-hazardous chemical waste, with special attention to preventing its release into the sewer system.
Waste Characterization:
| Component | Hazard Classification | Primary Disposal Concern |
| L-Proline | Not classified as hazardous[1]. | None |
| Oleic Acid | Not typically classified as hazardous. | Potential to contribute to fats, oils, and grease (FOG) in wastewater systems[2]. |
| This compound | Not classified as hazardous. | Follow guidelines for non-hazardous chemical waste. |
Step-by-Step Disposal Procedure:
-
Segregation: Collect all waste containing this compound (both solid and in solution) in a dedicated and clearly labeled waste container. The label should include the full chemical name: "this compound Waste."
-
Container Selection: Use a container that is compatible with the chemical. For solutions, ensure the container is compatible with the solvent used.
-
Storage: Store the sealed waste container in a designated cool, dry, and well-ventilated area, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the container through your institution's hazardous or chemical waste management program. Do not pour this compound waste down the drain.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle is to treat it as a non-hazardous chemical waste. The key is to prevent its entry into the sanitary sewer system due to the oleic acid component.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Personal protective equipment for handling Oleoyl proline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Oleoyl proline. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
I. Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound in a laboratory setting.
| PPE Category | Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Essential to protect against splashes or airborne particles of this compound. In situations with a higher risk of splashing, a face shield should be worn in addition to safety glasses or goggles. |
| Hand Protection | Nitrile gloves | Provides a suitable barrier against accidental skin contact. Gloves should be inspected for any signs of degradation or punctures before use and changed regularly.[2] |
| Body Protection | Laboratory coat | A standard lab coat is required to protect against spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | If handling large quantities of powdered this compound or if there is a risk of aerosolization, a NIOSH-approved N95 respirator or equivalent is recommended to prevent inhalation. |
II. Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and ensure the safety of laboratory personnel.
| Procedure | Detailed Steps and Considerations |
| Receiving and Unpacking | - Visually inspect the package for any signs of damage upon receipt. - Wear appropriate PPE (lab coat, gloves, safety glasses) before opening. - Open the package in a well-ventilated area, preferably within a chemical fume hood. |
| Weighing and Aliquoting | - Perform all weighing and aliquoting of powdered this compound in a chemical fume hood to minimize inhalation risk. - Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound. - Close the container tightly after use to prevent contamination and absorption of moisture. |
| Storage | - Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. - Protect from light and moisture. - Recommended storage temperature is typically -20°C for long-term stability. |
III. Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed.
| Procedure | Step-by-Step Guidance |
| Spill Cleanup | 1. Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation. 2. Wear Appropriate PPE: Don the appropriate PPE, including respiratory protection if the spill involves a large amount of powder. 3. Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material. 4. Collect the Waste: Carefully scoop the contained material into a labeled hazardous waste container. 5. Clean the Area: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. |
| Waste Disposal | - All waste materials containing this compound (including empty containers, contaminated gloves, and spill cleanup materials) should be collected in a designated and clearly labeled hazardous waste container.[3] - Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3] |
IV. Chemical and Physical Properties
Understanding the properties of this compound is essential for safe handling.
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₁NO₃ | |
| Molecular Weight | 379.6 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). Limited solubility in aqueous solutions. |
Experimental Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
